molecular formula C12H18BNO2 B048075 4-Aminophenylboronic acid pinacol ester CAS No. 214360-73-3

4-Aminophenylboronic acid pinacol ester

Numéro de catalogue: B048075
Numéro CAS: 214360-73-3
Poids moléculaire: 219.09 g/mol
Clé InChI: ZANPJXNYBVVNSD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Aminophenylboronic acid pinacol ester is a versatile and protected boronic acid derivative of significant value in synthetic organic chemistry and materials science. Its core utility lies in the synergistic combination of a reactive arylboronic ester group and a primary aromatic amine. The pinacol ester group protects the boronic acid functionality, enhancing its stability and handling characteristics while remaining fully active in key transition metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling. This reaction enables the efficient, palladium-catalyzed formation of biaryl bonds, allowing researchers to incorporate the 4-aminophenyl moiety into complex molecular architectures such as pharmaceuticals, organic semiconductors, and liquid crystals.

Propriétés

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANPJXNYBVVNSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370400
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214360-73-3
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminophenylboronic Acid Pinacol Ester (CAS: 214360-73-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Aminophenylboronic acid pinacol (B44631) ester, a versatile building block in modern organic synthesis. With the CAS number 214360-73-3, this compound is of significant interest to researchers in medicinal chemistry and materials science. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the construction of carbon-carbon bonds.[1] This document details the compound's chemical and physical properties, provides an analysis of its spectroscopic data, outlines various synthetic protocols, and describes its key applications in the development of pharmaceuticals, such as receptor tyrosine kinase (RTK) inhibitors, and in the synthesis of organic light-emitting diode (OLED) materials.

Chemical and Physical Properties

4-Aminophenylboronic acid pinacol ester is a white to off-white or light yellow solid that is stable under recommended storage conditions.[2][3] The pinacol ester group enhances the stability and solubility of the boronic acid moiety in organic solvents, making it a preferred reagent in many synthetic applications.[1][3]

PropertyValue
CAS Number 214360-73-3
Molecular Formula C₁₂H₁₈BNO₂
Molecular Weight 219.09 g/mol
Appearance White to off-white/light yellow crystalline powder
Melting Point 165-169 °C (lit.)
Solubility Soluble in organic solvents such as dichloromethane, ethanol, and chloroform; slightly soluble in water.[3]
Storage Conditions 4°C, protect from light

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural integrity of this compound can be confirmed by ¹H and ¹³C NMR spectroscopy.

¹H NMR (400 MHz, CDCl₃) δ (ppm) Multiplicity Integration Assignment
7.63d, J = 8.0 Hz2HAr-H (ortho to B)
6.65d, J = 8.0 Hz2HAr-H (ortho to NH₂)
3.83br s2HNH
1.32s12H-C(CH ₃)₂
¹³C NMR (100 MHz, CDCl₃) δ (ppm) Assignment
156.9C -NH₂
150.4C -B (broad)
141.9Ar-C
123.3Ar-C
83.1O-C (CH₃)₂
23.9-C(C H₃)₂
Mass Spectrometry (MS)

The mass spectrum of this compound typically shows a prominent [M+1]⁺ peak.

Mass Spectrometry Data m/z Interpretation
[M+1]⁺ 220.20Molecular ion peak

Synthesis Protocols

Several methods for the synthesis of this compound have been reported, offering flexibility in reagent choice and reaction conditions.

Palladium-Catalyzed Borylation of 4-Bromoaniline (B143363)

This method involves the coupling of 4-bromoaniline with bis(pinacolato)diboron (B136004).[4]

Reagents and Conditions:

Reagent Amount
4-Bromoaniline1.0 g (5.8 mmol)
Bis(pinacolato)diboron1.78 g (7.0 mmol)
Potassium acetate (B1210297)1.71 g (17.4 mmol)
PdCl₂(dppf)0.21 g (0.3 mmol)
Dioxane15.0 mL
Temperature 100 °C
Reaction Time 6 hours
Yield 50.78%

Experimental Protocol:

  • To a solution of 4-bromoaniline and bis(pinacolato)diboron in dioxane, add potassium acetate.

  • Deaerate the reaction mixture with nitrogen for 30 minutes.

  • Add PdCl₂(dppf) to the mixture.

  • Stir the reaction at 100°C for 6 hours, monitoring progress by TLC.

  • After completion, remove dioxane under reduced pressure.

  • Quench the residue with water and extract the product with ethyl acetate.

  • Concentrate the organic layer and purify the crude product by column chromatography (20% ethyl acetate in hexane).

Esterification of 4-Aminophenylboronic Acid Hydrochloride

This protocol utilizes 4-aminophenylboronic acid hydrochloride and pinacol.[4]

Reagents and Conditions:

Reagent Amount
4-Aminophenylboronic acid hydrochloride20 g
Pinacol19.2 g
Anhydrous magnesium sulfate (B86663)46.6 g
Tetrahydrofuran (THF)250 mL
Temperature Room Temperature
Reaction Time 5 hours
Yield 76%

Experimental Protocol:

  • In a round-bottom flask, combine 4-aminophenylboronic acid hydrochloride, pinacol, and anhydrous magnesium sulfate in tetrahydrofuran.

  • Stir the reaction mixture at room temperature for 5 hours.

  • Filter the mixture and wash the organic phase twice with a saturated sodium chloride solution.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the white solid product.

G Synthesis of this compound cluster_0 Method 1: Pd-Catalyzed Borylation cluster_1 Method 2: Esterification a 4-Bromoaniline + Bis(pinacolato)diboron b PdCl₂(dppf), KOAc Dioxane, 100°C a->b Reaction c 4-Aminophenylboronic acid pinacol ester b->c Product d 4-Aminophenylboronic acid HCl + Pinacol e MgSO₄, THF Room Temperature d->e Reaction f 4-Aminophenylboronic acid pinacol ester e->f Product

Synthetic routes to the target compound.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, which is a cornerstone of modern drug synthesis.[4]

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂, 0.02-0.05 eq) and, if necessary, a ligand.

  • Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water, or DMF).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture under an inert atmosphere at 80-110°C for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G Suzuki-Miyaura Coupling Workflow start Start reagents Combine Aryl Halide, This compound, Base, Pd Catalyst, & Solvent start->reagents degas Degas with Inert Gas reagents->degas heat Heat under Inert Atmosphere (80-110°C) degas->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Final Product purify->end

A typical experimental workflow.
Synthesis of Receptor Tyrosine Kinase (RTK) Inhibitors

This compound is a crucial intermediate in the synthesis of multi-targeted RTK inhibitors with anticancer activity. For instance, it has been used in the synthesis of 3-aminoindazole-based inhibitors.

Application Example: Synthesis of a Diaryl Urea-Based RTK Inhibitor

A key step in the synthesis of certain diaryl urea (B33335) RTK inhibitors involves the Suzuki-Miyaura coupling of this compound with a suitable halogenated precursor, followed by reaction with an isocyanate.

G Role in RTK Inhibitor Synthesis start Halogenated Precursor coupling Suzuki-Miyaura Coupling start->coupling reagent 4-Aminophenylboronic Acid Pinacol Ester reagent->coupling intermediate Coupled Intermediate coupling->intermediate reaction Urea Formation intermediate->reaction isocyanate Aryl Isocyanate isocyanate->reaction product Diaryl Urea RTK Inhibitor reaction->product

Pathway to diaryl urea RTK inhibitors.
Synthesis of Materials for Organic Light-Emitting Diodes (OLEDs)

This compound serves as a building block for organic light-emitting materials.[4] The amino group provides a site for further functionalization to tune the electronic and photophysical properties of the final material.

Safety Information

It is important to handle this compound with appropriate safety precautions.

Hazard Classifications Eye Irrit. 2, Skin Irrit. 2, STOT SE 3
Signal Word Warning
Hazard Statements H315, H319, H335
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338
Target Organs Respiratory system
Personal Protective Equipment Dust mask type N95 (US), Eyeshields, Gloves

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its stability, solubility, and reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the construction of complex organic molecules. Its applications in the synthesis of pharmaceuticals and advanced materials highlight its significance in both academic and industrial research. This guide provides essential technical information to aid researchers in the effective utilization of this important synthetic building block.

References

4-Aminophenylboronic acid pinacol ester molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Aminophenylboronic acid pinacol (B44631) ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Aminophenylboronic acid pinacol ester, a versatile chemical intermediate. The document details its chemical properties, synthesis protocols, and significant applications in research and development, particularly within the pharmaceutical and materials science sectors.

Core Compound Data

This compound is an arylboronate compound widely utilized as a building block in organic synthesis. Its stability, enhanced by the pinacol ester group, and the reactive potential of its amino and boronic acid functionalities make it a valuable reagent.

PropertyValueSource(s)
Molecular Weight 219.09 g/mol [1][2][3]
Molecular Formula C₁₂H₁₈BNO₂[1][3]
CAS Number 214360-73-3[1][2]
Appearance White to light yellow solid/powder[1][4]
Melting Point 165-169 °C[2]
Purity ≥97%[1][2]
Solubility Soluble in chloroform, acetone, ethyl acetate (B1210297); Insoluble in water[5]
SMILES NC1=CC=C(B2OC(C)(C(C)(O2)C)C)C=C1[1]
InChI Key ZANPJXNYBVVNSD-UHFFFAOYSA-N[2]

Key Applications in Research and Development

This compound is a cornerstone intermediate in modern synthetic chemistry with broad applications.

  • Suzuki-Miyaura Cross-Coupling: The compound is a principal reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[6][7] The pinacol ester provides greater stability and solubility compared to the free boronic acid, making it a preferred choice for constructing complex molecular backbones in pharmaceuticals and advanced materials.[6]

  • Drug Development: The molecule serves as a critical starting material in medicinal chemistry.

    • Oncology: It has been instrumental in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors with anticancer activity and dual inhibitors of cyclin-dependent kinases (CDKs) and casein kinase 1 (CK1).[1] Boron-containing compounds are also being explored for their potential in Boron Neutron Capture Therapy (BNCT).[7]

    • Antiviral Research: It has been used in the synthesis of derivatives that show inhibitory activity against the Middle East respiratory syndrome coronavirus (MERS-CoV).[8]

  • Materials Science: Due to its unique electronic properties, this ester is used to create organic light-emitting materials (LEDs), semiconductors, and fluorescent sensors for detecting heavy metal ions.[4][5][9]

Experimental Protocols: Synthesis

Several effective methods for the synthesis of this compound have been reported. The following are detailed protocols for common laboratory- and industrial-scale preparations.

Protocol 1: Palladium-Catalyzed Borylation of 4-Bromoaniline (B143363)

This method involves a Suzuki-type coupling reaction between an aniline (B41778) derivative and a diboron (B99234) ester.

Materials:

  • 4-Bromoaniline (1.0g, 5.8 mmol)

  • Bis(pinacolato)diboron (B136004) (1.78g, 7.0 mmol)

  • Potassium acetate (1.71g, 17.4 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.21g, 0.3 mmol)

  • Dioxane (15.0 mL)

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of 4-bromoaniline and bis(pinacolato)diboron in dioxane, add potassium acetate while stirring.[4]

  • Deaerate the reaction mixture by bubbling nitrogen gas through it for 30 minutes.[4]

  • Add the PdCl₂(dppf) catalyst to the mixture.[4]

  • Heat the reaction mixture to 100°C and stir for 6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[4]

  • Upon completion, cool the mixture and remove the dioxane under reduced pressure.[4]

  • Quench the residue with water and extract the product with ethyl acetate.[4]

  • Combine the organic layers and concentrate under reduced pressure to obtain the crude product.[4]

  • Purify the crude solid using column chromatography (e.g., CombiFlash™) with 20% ethyl acetate in hexane (B92381) as the eluent to yield this compound as a light yellow solid.[4]

G Workflow: Palladium-Catalyzed Borylation cluster_reactants Reactants & Catalyst cluster_conditions Reaction Conditions cluster_workup Workup & Purification r1 4-Bromoaniline c1 Dioxane (Solvent) reaction Reaction Mixture r1->reaction r2 Bis(pinacolato)diboron r2->reaction r3 Potassium Acetate r3->reaction r4 PdCl2(dppf) r4->reaction Catalyst c2 100°C, 6 hours c3 Nitrogen Atmosphere w1 Solvent Removal w2 Water Quench w1->w2 w3 Ethyl Acetate Extraction w2->w3 w4 Column Chromatography w3->w4 product 4-Aminophenylboronic acid pinacol ester w4->product Purified Product reaction->w1 1. Reaction Completion (TLC)

Caption: Workflow for the synthesis of this compound via Pd-catalyzed borylation.

Protocol 2: Esterification of 4-Aminophenylboronic acid

This protocol provides a direct esterification method starting from the corresponding boronic acid hydrochloride.

Materials:

Procedure:

  • In a 500 mL round-bottom flask, combine 4-aminophenylboronic acid hydrochloride, pinacol, and anhydrous magnesium sulfate.[4]

  • Add tetrahydrofuran to the flask.[4]

  • Stir the reaction mixture at room temperature for 5 hours.[4]

  • After the reaction period, filter the mixture to remove solids.[4]

  • Wash the organic phase (filtrate) twice with a saturated sodium chloride solution.[4]

  • Dry the organic phase with anhydrous sodium sulfate.[4]

  • Evaporate the solvent under reduced pressure to obtain the final product as a white solid.[4]

G Workflow: Direct Esterification cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions cluster_workup Workup & Isolation r1 4-Aminophenylboronic acid hydrochloride c1 THF (Solvent) reaction Reaction Mixture r1->reaction r2 Pinacol r2->reaction r3 Anhydrous MgSO4 r3->reaction Dehydrating Agent c2 Room Temperature, 5 hours w1 Filtration w2 Saturated NaCl Wash w1->w2 w3 Drying (Anhydrous Na2SO4) w2->w3 w4 Solvent Evaporation w3->w4 product 4-Aminophenylboronic acid pinacol ester w4->product Isolated Product reaction->w1 1. Reaction Completion

Caption: Workflow for the synthesis of this compound via direct esterification.

Role in Signaling Pathway Modulation

This compound is not a direct modulator of signaling pathways but serves as a crucial building block for synthesizing potent and specific enzyme inhibitors. Its derivatives have been successfully used to target key proteins in cellular signaling cascades, particularly those involved in cancer progression.

G Conceptual Role in Targeting Kinase Signaling cluster_synthesis Chemical Synthesis cluster_pathway Cellular Signaling Pathway start 4-Aminophenylboronic acid pinacol ester inhibitor Kinase Inhibitor (e.g., RTK/CDK Inhibitor) start->inhibitor Suzuki Coupling, Amide Formation, etc. scaffold Other Reagents & Scaffolds scaffold->inhibitor receptor Receptor Tyrosine Kinase (RTK) inhibitor->receptor Inhibits Kinase Activity growth_factor Growth Factor growth_factor->receptor Binds & Activates downstream Downstream Signaling (e.g., MAPK/PI3K) receptor->downstream Phosphorylates & Activates proliferation Cell Proliferation, Survival, etc. downstream->proliferation

Caption: Role of the ester as a building block for kinase inhibitors that modulate cell signaling pathways.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Aminophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophenylboronic acid pinacol (B44631) ester is a versatile building block in modern organic synthesis, playing a crucial role in the development of novel pharmaceuticals and organic electronic materials.[1][2][3] Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds.[2][3] The pinacol ester group enhances the stability and solubility of the boronic acid, making it a preferred reagent in many synthetic applications.[2] This guide provides a comprehensive overview of the synthesis and characterization of this important compound.

Synthesis of 4-Aminophenylboronic Acid Pinacol Ester

Several synthetic routes to this compound have been reported. The choice of method often depends on the scale of the synthesis, the availability of starting materials, and the desired purity of the final product. Three common methods are detailed below.

Method 1: From 4-Aminophenylboronic Acid Hydrochloride and Pinacol

This straightforward method involves the direct esterification of 4-aminophenylboronic acid hydrochloride with pinacol in the presence of a dehydrating agent.

Experimental Protocol:

  • To a 500 mL round-bottom flask, add 4-aminophenylboronic acid hydrochloride (20 g), pinacol (19.2 g), and anhydrous magnesium sulfate (B86663) (46.6 g).[1]

  • Add 250 mL of tetrahydrofuran (B95107) (THF) to the flask.[1]

  • Stir the reaction mixture at room temperature for 5 hours.[1]

  • After the reaction is complete, filter the mixture.

  • Wash the organic phase twice with a saturated sodium chloride solution.[1]

  • Dry the organic phase with anhydrous sodium sulfate.[1]

  • Evaporate the solvent under reduced pressure to obtain the product.[1]

Quantitative Data:

ParameterValueReference
Yield76% (21.5 g)[1]
AppearanceWhite solid[1]
Method 2: Palladium-Catalyzed Borylation of 4-Bromoaniline (B143363)

This method utilizes a palladium catalyst to couple 4-bromoaniline with bis(pinacolato)diboron (B136004).

Experimental Protocol:

  • In a reaction vessel, dissolve 4-bromoaniline (1.0 g, 5.8 mmol) and bis(pinacolato)diboron (1.78 g, 7.0 mmol) in dioxane (15.0 mL).[1]

  • Add potassium acetate (B1210297) (1.71 g, 17.4 mmol) to the solution while stirring.[1]

  • Deaerate the reaction mixture by bubbling nitrogen gas through it for 30 minutes.[1]

  • Add PdCl₂(dppf) (0.21 g, 0.3 mmol) to the mixture.[1]

  • Heat the reaction mixture to 100°C and stir for 6 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Once the reaction is complete, remove the dioxane under reduced pressure.

  • Quench the residue with water and extract the product with ethyl acetate.[1]

  • Concentrate the organic layer and purify the crude product using column chromatography (20% ethyl acetate in hexane).[1]

Quantitative Data:

ParameterValueReference
Yield50.78% (0.65 g)[1]
AppearanceLight yellow solid[1]
Method 3: Halogen-Magnesium Exchange of Protected 4-Bromoaniline

This scalable, two-step process involves the protection of the amino group of 4-bromoaniline, followed by a halogen-magnesium exchange and subsequent borylation and deprotection.[4]

Experimental Protocol:

  • Step 1: Protection of 4-bromoaniline

    • React 4-bromoaniline with diphenyl ketone in the presence of boron trifluoride etherate to form 4-bromo-N-(diphenylmethylidene)aniline.[4]

  • Step 2: Borylation and Deprotection

    • Prepare a solution of lithium trialkylmagnesiate (i-Bu(n-Bu)₂MgLi) by reacting isobutylmagnesium bromide with n-butyllithium at 0°C.[4]

    • Cool the solution to -20°C and add a solution of 4-bromo-N-(diphenylmethylidene)aniline in dry THF dropwise under a nitrogen atmosphere.[4]

    • Stir for 1 hour at -20°C, then add trimethyl borate.[4]

    • Continue stirring for 1 hour at the same temperature, then warm to 25°C over 1 hour.

    • Quench the reaction with a saturated aqueous NH₄Cl solution and extract with ethyl acetate.[4]

    • Dry the combined organic phases, filter, and concentrate under reduced pressure.

    • Recrystallize the residue from ethanol (B145695) to afford the final product.[4]

Quantitative Data:

ParameterValueReference
Yield70% (45.8 g)[4]
AppearanceLight yellow solid[4]

Synthesis Pathways

Synthesis_Pathways cluster_0 Method 1: Esterification cluster_1 Method 2: Palladium-Catalyzed Borylation cluster_2 Method 3: Halogen-Magnesium Exchange A1 4-Aminophenylboronic Acid Hydrochloride C1 4-Aminophenylboronic Acid Pinacol Ester A1->C1 MgSO₄, THF rt, 5h B1 Pinacol B1->C1 A2 4-Bromoaniline C2 4-Aminophenylboronic Acid Pinacol Ester A2->C2 PdCl₂(dppf), KOAc Dioxane, 100°C, 6h B2 Bis(pinacolato)diboron B2->C2 A3 4-Bromoaniline B3 4-Bromo-N-(diphenylmethylidene)aniline A3->B3 1. Ph₂CO, BF₃·OEt₂ C3 4-Aminophenylboronic Acid Pinacol Ester B3->C3 2. i-Bu(n-Bu)₂MgLi, B(OMe)₃, Pinacol, HCl

Caption: Synthetic routes to this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are commonly employed.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₂H₁₈BNO₂[5]
Molecular Weight219.09 g/mol [5][6]
AppearanceWhite to brown powder or crystals[5]
Melting Point165-170 °C[5][6]
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.63 (d, J = 8.0 Hz, 2H, Ar-H)

    • δ 6.65 (d, J = 8.0 Hz, 2H, Ar-H)

    • δ 3.83 (s, 2H, NH₂)

    • δ 1.32 (s, 12H, C(CH₃)₂)

    • Reference:[4]

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 156.9 (C-NH₂)

    • δ 150.4 (C-B)

    • δ 141.9, 123.3 (Ar-C)

    • δ 83.1 (O-C(CH₃)₂)

    • δ 23.9 (CH₃)

    • Reference:[4]

Infrared (IR) Spectroscopy

  • N-H stretching vibrations for the primary amine (around 3500-3300 cm⁻¹).[7]

  • C-H stretching vibrations for the aromatic ring and alkyl groups (around 3100-2850 cm⁻¹).

  • C=C stretching vibrations for the aromatic ring (around 1600-1450 cm⁻¹).

  • B-O stretching vibrations for the boronic ester (around 1350 cm⁻¹).

  • C-N stretching vibrations (around 1340-1250 cm⁻¹).

Mass Spectrometry (MS)

  • MS (ESI+): m/z 220.20 [M+H]⁺[1]

  • Exact Mass: 219.143059[5]

  • Monoisotopic Mass: 219.143059[5]

Characterization Workflow

Characterization_Workflow cluster_Purity Purity cluster_Structure Structure Start Synthesized Product Purity Purity Assessment Start->Purity Structure Structural Elucidation Start->Structure MP Melting Point Purity->MP TLC TLC Purity->TLC NMR ¹H & ¹³C NMR Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS Confirm Identity Confirmation Final Characterized Product Confirm->Final MP->Confirm TLC->Confirm NMR->Confirm IR->Confirm MS->Confirm

Caption: Workflow for the characterization of the synthesized product.

Conclusion

This technical guide has outlined the key synthetic methodologies and characterization techniques for this compound. The provided experimental protocols and tabulated data offer a practical resource for researchers in organic synthesis and drug discovery. The versatility of this compound ensures its continued importance as a fundamental building block in the creation of complex molecular architectures.

References

An In-depth Technical Guide to the Stability and Storage of 4-Aminophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminophenylboronic acid pinacol (B44631) ester is a critical reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of pharmaceuticals and advanced materials necessitates a thorough understanding of its stability profile to ensure reproducibility, manage impurity profiles, and define appropriate storage and handling procedures. This technical guide provides a comprehensive overview of the stability of 4-aminophenylboronic acid pinacol ester, focusing on its degradation pathways, recommended storage conditions, and analytical methodologies for stability assessment.

Introduction

This compound, a derivative of phenylboronic acid, offers enhanced stability and solubility compared to its corresponding boronic acid, making it a preferred building block in drug discovery and development.[1][2] However, the C-B bond and the pinacol ester functionality are susceptible to degradation under various conditions. The primary degradation pathway is hydrolysis, which cleaves the pinacol ester to form 4-aminophenylboronic acid. Other potential degradation routes include oxidation and photodegradation. Understanding the kinetics and mechanisms of these degradation pathways is crucial for maintaining the integrity and reactivity of this important synthetic intermediate.

Degradation Pathways

The stability of this compound is influenced by several factors, including moisture, pH, light, temperature, and the presence of oxidizing agents.

Hydrolytic Stability

Hydrolysis is the most significant degradation pathway for this compound. The presence of water leads to the cleavage of the boronic ester to yield 4-aminophenylboronic acid and pinacol. This reaction is reversible but can be driven to the boronic acid in the presence of excess water.[3]

The rate of hydrolysis is highly dependent on the pH of the aqueous environment. Studies on para-substituted phenylboronic pinacol esters have shown that the hydrolysis is considerably accelerated at physiological pH (7.4).[4][5] The presence of an electron-donating amino group in the para position influences the kinetics of this hydrolysis.[4]

Key Hydrolysis Reaction:

Oxidative Stability

The carbon-boron bond in boronic acids and their esters is susceptible to oxidation.[6] Strong oxidizing agents can cleave the C-B bond, leading to the formation of phenolic compounds.[4] In the context of this compound, oxidation would likely yield 4-aminophenol. The presence of hydrogen peroxide has been shown to be a relevant model for oxidative deboronation in biological contexts.[7]

Photostability

While specific photostability studies on this compound are not extensively documented in the literature, arylboronic esters, in general, should be protected from light.[8] Exposure to UV radiation can potentially lead to degradation, and therefore, storage in amber vials or dark conditions is recommended.

Thermal Stability

This compound is a solid with a melting point in the range of 165-169 °C.[1][2][9] While generally stable at room temperature for short periods, elevated temperatures can accelerate degradation, particularly in the presence of moisture. Long-term storage at reduced temperatures is recommended to minimize degradation.

Quantitative Stability Data

The following table summarizes the available quantitative data on the hydrolysis of this compound. Data for other degradation pathways is largely qualitative and based on the general reactivity of boronic esters.

ParameterConditionObservationReference
Hydrolysis Half-life 50 mM Sodium Phosphate Buffer (pH 7.4)The reaction is reported to be complete within 5 minutes, indicating a very short half-life at this pH.[4]
Hydrolysis in Water Deionized WaterHydrolysis is slower in unbuffered, slightly acidic water compared to physiological pH.[4]

Recommended Storage Conditions

To ensure the long-term stability and quality of this compound, the following storage conditions are recommended based on information from various suppliers and safety data sheets:

ConditionRecommendationRationaleReferences
Temperature Refrigerate (2-8 °C). For solutions, -20°C for up to one month, or -80°C for up to six months is suggested.To minimize thermal degradation and slow down the rate of hydrolysis.[8][9]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).To prevent oxidation of the carbon-boron bond.
Moisture Keep in a tightly sealed container in a dry place.To prevent hydrolysis, which is the primary degradation pathway.[1][10]
Light Protect from light. Store in an amber vial or in the dark.To prevent potential photodegradation.[3][8]
Incompatibilities Avoid strong oxidizing agents.To prevent oxidative cleavage of the C-B bond.[11]

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound should involve forced degradation studies under various stress conditions, as outlined by the International Conference on Harmonisation (ICH) guidelines.[12]

Forced Degradation (Stress Testing) Protocol

The objective of forced degradation is to identify potential degradation products and pathways and to develop stability-indicating analytical methods.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis API 4-Aminophenylboronic acid pinacol ester (API) Solution Prepare solutions of API in appropriate solvents API->Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Solution->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Solution->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Solution->Oxidation Thermal Thermal Stress (e.g., 70°C, solid state) Solution->Thermal Photo Photolytic Stress (ICH Q1B guidelines) Solution->Photo HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Characterize Degradants (MS, NMR) HPLC->Characterization

Caption: Experimental workflow for forced degradation studies.

Methodology:

  • Acid and Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at elevated temperatures (e.g., 60°C).

  • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) for a specified period.

  • Photodegradation: Expose the solid compound and its solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

Stability-Indicating HPLC Method

A crucial aspect of stability testing is the use of a validated analytical method that can separate the intact compound from its degradation products. Due to the propensity for on-column hydrolysis, specific considerations are necessary for the HPLC analysis of boronic acid pinacol esters.[13]

HPLC_Method_Development cluster_challenges Analytical Challenges cluster_solutions Methodological Solutions cluster_outcome Desired Outcome OnColumnHydrolysis On-column hydrolysis to 4-aminophenylboronic acid AproticDiluent Use of non-aqueous, aprotic sample diluent OnColumnHydrolysis->AproticDiluent mitigated by MobilePhase Mobile phase with no pH modifier or highly basic pH OnColumnHydrolysis->MobilePhase mitigated by Column Column with low residual silanol (B1196071) activity OnColumnHydrolysis->Column mitigated by Separation Baseline separation of API and degradants AproticDiluent->Separation RP_HPLC Reverse-Phase HPLC RP_HPLC->Separation MobilePhase->Separation Column->Separation

Caption: Logical diagram for developing a stability-indicating HPLC method.

Example HPLC Protocol for Hydrolysis Monitoring: [4]

  • System: Reverse-phase HPLC with UV detection.

  • Column: Supelcosil LC-18-T (25 cm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution with water and methanol (B129727), both containing 0.1% (v/v) formic acid.

  • Gradient: 20% methanol for 5 min, then a linear gradient to 70% methanol in 5 min, hold at 70% for 5 min, then return to 20% in 1 min.

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: A stock solution (e.g., 100 mM in anhydrous ethanol) is diluted to the working concentration (e.g., 0.5 mM) in the desired aqueous medium (water or buffer) and incubated for various times before injection.

Summary and Conclusion

The stability of this compound is of paramount importance for its successful application in research and development. The primary route of degradation is hydrolysis to 4-aminophenylboronic acid, a reaction that is significantly accelerated at physiological pH. Oxidation of the carbon-boron bond is another potential degradation pathway.

To maintain the integrity of this reagent, it is imperative to store it under refrigerated, dry, and inert conditions, protected from light. For applications requiring the use of aqueous solutions, it is crucial to be aware of the rapid hydrolysis, especially in neutral or basic buffers. When conducting stability studies, the use of a validated, stability-indicating HPLC method that minimizes on-column hydrolysis is essential for accurate quantification of the parent compound and its degradants. Adherence to these guidelines will ensure the reliable performance of this compound in synthetic applications.

References

An In-depth Technical Guide to the Solubility Profile of 4-Aminophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Aminophenylboronic acid pinacol (B44631) ester, a versatile reagent in organic synthesis. The document details its solubility in various organic solvents, presents quantitative data, and outlines established experimental protocols for solubility determination.

Core Solubility Profile

4-Aminophenylboronic acid pinacol ester exhibits a varied solubility profile, largely dependent on the polarity of the solvent. It is generally soluble in common polar aprotic and protic organic solvents.

Qualitative Solubility Summary:

  • Soluble in: Chloroform, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetone, Ethyl acetate, and Ethanol.[1][2]

  • Poor Solubility in: Low-polarity solvents such as petroleum ether and diethyl ether.

  • Insoluble/Slightly Soluble in: Water.[3][4]

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in published literature. However, some specific data points have been reported:

Table 1: Reported Quantitative Solubility of this compound

SolventSolubility (mg/mL)Molar Concentration (mM)
Dimethylformamide (DMF)20~91.3
Dimethyl sulfoxide (DMSO)10~45.6
Ethanol3~13.7

Data sourced from Cayman Chemical product information sheet.[2]

To provide a more comprehensive, albeit comparative, understanding, the following data is presented for the structurally similar Phenylboronic acid pinacol ester . This data, determined by a dynamic method measuring the disappearance of turbidity, is expressed in mole fraction (x₁) at various temperatures. Researchers should consider this as an estimation for the solubility behavior of the 4-amino substituted analogue.

Table 2: Solubility of Phenylboronic Acid Pinacol Ester in Various Organic Solvents (Expressed as Mole Fraction, x₁)

Temperature (°C)Chloroform3-PentanoneAcetoneDipropyl EtherMethylcyclohexane
-200.450.550.600.350.15
00.650.700.750.550.30
200.850.880.900.750.50
40>0.95>0.95>0.950.900.70

This data is adapted from a study on Phenylboronic Acid and its Cyclic Esters and should be used as a proxy.[5]

Experimental Protocols for Solubility Determination

Several methods are employed to determine the solubility of organic compounds. The choice of method often depends on the desired accuracy, the amount of substance available, and the nature of the solute and solvent.

Shake-Flask Method (Thermodynamic Solubility)

This is a widely recognized method for determining thermodynamic equilibrium solubility.

Methodology:

  • Preparation: An excess amount of the solid this compound is added to a known volume of the solvent in a sealed, screw-cap vial or flask.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Sampling and Analysis: A known volume of the clear supernatant is carefully removed. The concentration of the solute in the sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.

Dynamic (Turbidity) Method

This synthetic method involves observing the temperature at which a solid solute completely dissolves in a solvent upon heating.

Methodology:

  • Sample Preparation: A biphasic sample of known composition (solute and solvent) is prepared in a sealed container equipped with a stirrer and a temperature probe.

  • Heating and Observation: The mixture is heated slowly and at a constant rate while being stirred vigorously.

  • Equilibrium Point Determination: The temperature at which the last solid particles disappear (i.e., the solution becomes clear) is recorded as the solubility temperature for that specific composition. The disappearance of turbidity can be monitored visually or by measuring light intensity with a luminance probe.[5]

  • Data Collection: The experiment is repeated for various compositions to generate a solubility curve.

Nuclear Magnetic Resonance (NMR) Method

A more modern and rapid technique for solubility measurement that avoids the need for physical separation of the solid and liquid phases.

Methodology:

  • Sample Preparation: A saturated solution is prepared by adding an excess of the solute to the solvent in an NMR tube.

  • Data Acquisition: 1H NMR spectra are acquired. The spectra will show distinct signals for the dissolved solute and the solvent. The undissolved solid does not produce a high-resolution NMR signal.

  • Quantification: The concentration of the dissolved solute is determined by integrating the area of a characteristic solute peak relative to a known concentration of an internal standard or by using a calibrated external standard method.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the solubility of this compound using the shake-flask method.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess 4-Aminophenylboronic acid pinacol ester B Add to known volume of solvent A->B C Agitate at constant temperature (24-72 hours) B->C Seal container D Centrifuge or let stand C->D E Extract clear supernatant D->E F Analyze concentration (e.g., HPLC, UV-Vis) E->F G Quantitative Solubility Data F->G

Caption: Workflow for Shake-Flask Solubility Determination.

References

Spectroscopic Profile of 4-Aminophenylboronic Acid Pinacol Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-Aminophenylboronic acid pinacol (B44631) ester (also known as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline), a key building block in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Core Spectroscopic Data

The structural integrity and purity of 4-Aminophenylboronic acid pinacol ester are confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.63d8.02HAr-H (ortho to -B(pin))
6.65d8.02HAr-H (ortho to -NH₂)
3.83br s-2H-NH₂
1.32s-12H-C(CH₃)₂

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
150.4C-B
146.9C-NH₂
136.3Ar-CH
114.3Ar-CH
83.4-O-C(CH₃)₂
24.8-C(CH₃)₂
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3485, 3398StrongN-H stretching (asymmetric and symmetric)
2978Medium-StrongC-H stretching (aliphatic)
1620StrongN-H bending (scissoring)
1518StrongC=C stretching (aromatic ring)
1358StrongB-O stretching
1280MediumC-N stretching
1144StrongC-O stretching
848StrongC-H out-of-plane bending (para-substituted ring)
Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

TechniqueIonization Mode[M+H]⁺ (m/z)
Electrospray Ionization (ESI)Positive220.1

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below. These protocols are representative of standard analytical practices for solid organic compounds.

NMR Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of the solid this compound was accurately weighed.

  • The sample was dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.

  • The solution was then transferred to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A 400 MHz NMR spectrometer.

  • ¹H NMR: Spectra were acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

  • ¹³C NMR: Spectra were acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • A small amount of the solid this compound was placed directly onto the diamond crystal of the ATR accessory.

  • Pressure was applied using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Parameters: The spectrum was recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • A dilute solution of this compound was prepared by dissolving a small amount of the solid in a suitable solvent, such as methanol (B129727) or acetonitrile.

  • The solution was further diluted to a final concentration of approximately 1-10 µg/mL.

Data Acquisition:

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Mode: The analysis was performed in positive ion mode.

  • Method: The prepared solution was introduced into the ESI source via direct infusion or after separation by liquid chromatography. The mass-to-charge ratio (m/z) of the resulting ions was recorded.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Solid_Sample Solid Organic Compound (this compound) Dissolution Dissolution in Appropriate Solvent Solid_Sample->Dissolution IR IR Spectroscopy (FTIR-ATR) Solid_Sample->IR Direct Analysis NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (ESI-MS) Dissolution->MS NMR_Data Structural Information (Connectivity, Environment) NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Confirmation MS->MS_Data Structure_Confirmation Structure Elucidation and Purity Assessment NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: General workflow for spectroscopic analysis of an organic compound.

An In-depth Technical Guide to 4-Aminophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Aminophenylboronic acid pinacol (B44631) ester, a versatile building block in modern organic synthesis, particularly valued in the development of pharmaceuticals and advanced materials.[1] Its enhanced stability and solubility make it a preferred reagent in cross-coupling reactions.[1]

Core Synthetic Strategies

The synthesis of 4-Aminophenylboronic acid pinacol ester can be achieved through several key methodologies. The choice of method often depends on the desired scale, available starting materials, and cost-effectiveness.

1. Scalable Two-Step Process from 4-Bromoaniline (B143363):

A practical and scalable process has been developed for the preparation of this compound in high yield and quality, suitable for kilogram-scale production.[2][3] This process involves the protection of the amino group of 4-bromoaniline, followed by a halogen-magnesium exchange and subsequent borylation and deprotection.[2][3]

2. Palladium-Catalyzed Borylation (Miyaura Borylation):

The Miyaura borylation reaction is a powerful method for synthesizing arylboronates.[4][5] This reaction involves the palladium-catalyzed cross-coupling of an aryl halide (in this case, 4-bromoaniline) with a diboron (B99234) reagent, typically bis(pinacolato)diboron (B136004) (B₂pin₂).[4][5]

3. From 4-Aminophenylboronic Acid Hydrochloride:

This method provides a straightforward route to the pinacol ester from the corresponding boronic acid hydrochloride by reaction with pinacol in the presence of a dehydrating agent.[6]

Quantitative Data Summary

The following table summarizes key quantitative data from various synthetic protocols for this compound.

ParameterScalable Process from 4-Bromoaniline[2]Pd-Catalyzed Borylation[6]From 4-Aminophenylboronic Acid HCl[6]
Starting Material 4-bromo-N-(diphenylmethylidene)aniline4-bromoaniline4-aminophenylboronic acid hydrochloride
Key Reagents i-Bu(n-Bu)₂MgLi, Trimethyl borate (B1201080), PinacolBis(pinacolato)diboron, PdCl₂(dppf), KOAcPinacol, Anhydrous MgSO₄
Solvent THFDioxaneTetrahydrofuran (B95107)
Reaction Temperature -20 °C to room temperature100 °CRoom temperature
Reaction Time Not specified6 hours5 hours
Yield 70%50.78%76%
Melting Point (°C) 164–166Not specifiedNot specified
¹H NMR (CDCl₃, 400 MHz) δ 7.63 (d, 2H), 6.65 (d, 2H), 3.83 (s, 2H), 1.32 (s, 12H)Not specifiedNot specified
¹³C NMR (CDCl₃, 100 MHz) δ 156.9, 150.4, 141.9, 123.3, 83.1, 23.9Not specifiedNot specified

Experimental Protocols

Protocol 1: Scalable Two-Step Process from 4-Bromoaniline[2]

This process involves two main stages: the protection of 4-bromoaniline and the subsequent borylation/deprotection.

Step 1: Synthesis of 4-bromo-N-(diphenylmethylidene)aniline

  • This step involves the protection of the amino group of 4-bromoaniline with diphenyl ketone. The specific conditions for this protection step are not detailed in the provided search result but are a prerequisite for the subsequent reaction.

Step 2: Synthesis of this compound

  • Prepare a solution of isobutylmagnesium bromide from magnesium (3.9 g) and isobutylbromide (20.4 g) in THF (60 mL).

  • Add n-butyllithium (80.4 g, 2.5 M in hexanes) to the Grignard solution at 0 °C and stir for 10 minutes.

  • Cool the resulting yellow solution to -20 °C.

  • Add a solution of 4-bromo-N-(diphenylmethylidene)aniline (100.8 g, 0.3 mol) in dry THF (600 mL) dropwise under a nitrogen atmosphere.

  • Stir the mixture for 1 hour at -20 °C.

  • Add trimethyl borate (47.1 g, 0.45 mol) to the reaction mass and stir for an additional hour at the same temperature.

  • The subsequent esterification with pinacol and deprotection are performed to yield the final product.

  • The crude product is recrystallized from ethanol (B145695) to afford this compound as a light yellow solid.

G cluster_0 Protection cluster_1 Borylation & Deprotection 4-Bromoaniline 4-Bromoaniline Protected_Aniline 4-bromo-N-(diphenylmethylidene)aniline 4-Bromoaniline->Protected_Aniline BF3*OEt2 Diphenyl_ketone Diphenyl_ketone Diphenyl_ketone->Protected_Aniline Final_Product 4-Aminophenylboronic acid pinacol ester Protected_Aniline->Final_Product 1. Metalation 2. Borylation 3. Esterification 4. Deprotection Metalation_Reagent i-Bu(n-Bu)2MgLi Metalation_Reagent->Final_Product Borate B(OMe)3 Borate->Final_Product Pinacol Pinacol Pinacol->Final_Product

Caption: Scalable two-step synthesis of this compound.

Protocol 2: Palladium-Catalyzed Borylation (Miyaura Borylation)[6]
  • To a solution of 4-bromoaniline (1.0 g, 5.8 mmol) and bis(pinacolato)diboron (1.78 g, 7.0 mmol) in dioxane (15.0 mL), add potassium acetate (B1210297) (1.71 g, 17.4 mmol) with stirring.

  • Deaerate the reaction mixture with nitrogen for 30 minutes.

  • Add PdCl₂(dppf) (0.21 g, 0.3 mmol) to the mixture.

  • Stir the reaction at 100 °C for 6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, remove dioxane from the reaction mixture and quench the residue with water.

  • Extract the product with ethyl acetate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography (20% ethyl acetate in hexane) to yield this compound as a light yellow solid.

G 4-Bromoaniline 4-Bromoaniline Product 4-Aminophenylboronic acid pinacol ester 4-Bromoaniline->Product B2pin2 Bis(pinacolato)diboron B2pin2->Product Catalyst PdCl2(dppf) Catalyst->Product Base KOAc Base->Product

Caption: Miyaura borylation for the synthesis of this compound.

Protocol 3: Synthesis from 4-Aminophenylboronic Acid Hydrochloride[6]
  • In a 500 mL round-bottom flask, combine 4-aminophenylboronic acid hydrochloride (20 g), pinacol (19.2 g), and anhydrous magnesium sulfate (B86663) (46.6 g).

  • Add 250 mL of tetrahydrofuran to the flask.

  • Stir the reaction mixture at room temperature for 5 hours.

  • After the reaction is complete, filter the mixture.

  • Wash the organic phase twice with a saturated sodium chloride solution.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Evaporate the solvent to obtain this compound as a white solid.

G Start_Material 4-Aminophenylboronic acid hydrochloride Product 4-Aminophenylboronic acid pinacol ester Start_Material->Product Pinacol Pinacol Pinacol->Product Dehydrating_Agent Anhydrous MgSO4 Dehydrating_Agent->Product Room Temp, 5h Solvent THF Solvent->Product

Caption: Synthesis from 4-aminophenylboronic acid hydrochloride.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[1] The pinacol ester provides enhanced stability and solubility compared to the free boronic acid, making it a preferred reagent.[1] This reaction is widely used to construct the molecular backbones of pharmaceuticals, agrochemicals, and advanced materials.[1] The amino group on the phenyl ring offers additional synthetic possibilities, as it can be easily modified.[1]

G cluster_cycle Catalytic Cycle Aryl_Halide Aryl or Vinyl Halide/Triflate (R-X) Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Boronic_Ester 4-Aminophenylboronic acid pinacol ester Transmetalation Transmetalation Boronic_Ester->Transmetalation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Base Base Base->Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Oxidative_Addition Coupled_Product Biaryl Product Reductive_Elimination->Coupled_Product R-Aryl-NH2

Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to Boronic Acid Pinacol Esters in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boronic acid pinacol (B44631) esters have emerged as indispensable reagents in modern organic synthesis, offering a unique combination of stability, versatility, and reactivity. Their widespread application, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the construction of complex molecular architectures, impacting fields from pharmaceuticals to materials science. This guide provides a comprehensive overview of the core features of boronic acid pinacol esters, including their synthesis, purification, stability, and key applications, supplemented with detailed experimental protocols and mechanistic diagrams.

Core Advantages and Key Features

Boronic acid pinacol esters are favored over their corresponding free boronic acids due to several key advantages that streamline synthetic processes and improve reaction outcomes. The pinacol group effectively shields the boron atom, rendering the molecule significantly more stable towards moisture and air.[1][2] This enhanced stability translates into a longer shelf life, easier handling, and the ability to purify these compounds using standard chromatographic techniques.[1][3]

In Suzuki-Miyaura cross-coupling reactions, they serve as reliable nucleophilic partners, often reacting under mild conditions that preserve sensitive functional groups within a molecule.[1][4] This attribute is particularly crucial in the multi-step synthesis of complex molecules, such as active pharmaceutical ingredients.[5]

Synthesis of Boronic Acid Pinacol Esters

The synthesis of boronic acid pinacol esters can be achieved through several methods, with the Miyaura borylation reaction being a prominent example. This reaction involves the palladium-catalyzed cross-coupling of bis(pinacolato)diboron (B136004) (B₂pin₂) with aryl or vinyl halides.[3] Another common approach is the reaction of a Grignard reagent with pinacolborane (HBpin).[6]

Experimental Protocol: Synthesis of Isobutylboronic Acid Pinacol Ester

This protocol details the synthesis of isobutylboronic acid pinacol ester from isobutylboronic acid and pinacol.[7]

Materials:

Procedure:

  • To an oven-dried 1 L flask equipped with a magnetic stirrer, add isobutylboronic acid (25.0 g, 245 mmol), pinacol (29.0 g, 245 mmol), and anhydrous magnesium sulfate (44.3 g, 368 mmol).

  • Add 300 mL of diethyl ether to the flask.

  • Stir the resulting suspension under an argon atmosphere at room temperature for 24 hours.

  • Filter the solids and concentrate the filtrate under reduced pressure (200 mmHg, 30 °C).

  • Dissolve the crude product in 700 mL of pentane and wash with deionized water (3 x 150 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude boronic ester by short path distillation (14 mmHg, 71 °C) to obtain the analytically pure product as a colorless oil.

Purification of Boronic Acid Pinacol Esters

A common challenge in the purification of boronic acid pinacol esters by silica (B1680970) gel chromatography is the interaction between the Lewis acidic boron atom and the Lewis basic silanol (B1196071) groups on the silica surface, which can lead to product loss through over-adsorption or hydrolysis.[8]

Experimental Protocol: Boric Acid Impregnated Silica Gel for Flash Chromatography

To mitigate issues of over-adsorption and hydrolysis during purification, silica gel can be treated with boric acid.[8][9]

Materials:

  • Silica gel for flash chromatography

  • Boric acid (H₃BO₃)

  • Methanol

  • Ethanol (B145695)

Procedure:

  • Prepare a 5% w/v solution of boric acid in methanol.

  • Create a slurry of the silica gel in the boric acid/methanol solution (e.g., 550 mL of solution for 100 g of silica gel).

  • Gently agitate the slurry for 1 hour at room temperature.

  • Remove the solvent by filtration.

  • Wash the treated silica gel with ethanol (e.g., 600 mL for 100 g of silica).

  • Dry the silica gel in vacuo (e.g., at 60°C for 1.5 hours) until it is a free-flowing powder.

The following table summarizes the reduction in baseline adsorption for a model compound, 2,7-diborylnaphthalene, when analyzed by Thin Layer Chromatography (TLC) on standard silica versus boric acid-treated silica (B-TLC).[8][9]

TLC Plate TypeRf of Eluted SpotRelative IOD of Eluted Spot (%)Relative IOD of Origin Spot (%)
Untreated Silica0.472 ± 0.728 ± 0.7
Boric Acid-Treated0.4>99<1

IOD: Integrated Optical Density

Stability and Handling

While more stable than boronic acids, pinacol esters are still susceptible to hydrolysis, especially under acidic or basic conditions or during reversed-phase HPLC analysis.[10][11] Therefore, it is recommended to handle them under anhydrous conditions when possible and to use aprotic solvents for sample preparation for analysis.[8]

The stability of boronic esters can be influenced by the steric hindrance around the boron atom.[10] For instance, pinanediol esters are known to be highly thermodynamically stable and offer greater resistance to hydrolysis compared to pinacol esters.[10][12]

Applications in Organic Synthesis

The premier application of boronic acid pinacol esters is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the organoboron compound and an organohalide.[4]

Suzuki-Miyaura Coupling Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R1-X R¹-X (Organohalide) R1-X->Oxidative_Addition R1-Pd(II)Ln-X R¹-Pd(II)L-X Oxidative_Addition->R1-Pd(II)Ln-X Transmetalation Transmetalation R1-Pd(II)Ln-X->Transmetalation Base Base (e.g., OH⁻) Base->Transmetalation Ar-B(pin) Ar-B(pin) Ar-B(pin)->Transmetalation R1-Pd(II)Ln-Ar R¹-Pd(II)L-Ar Transmetalation->R1-Pd(II)Ln-Ar Reductive_Elimination Reductive Elimination R1-Pd(II)Ln-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration R1-Ar R¹-Ar (Coupled Product) Reductive_Elimination->R1-Ar

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recent studies have shown that boronic esters can transmetalate directly without prior hydrolysis, and the rate of this transfer can be significantly influenced by the nature of the boronic ester.[13]

Applications in Drug Development

The versatility and stability of boronic acid pinacol esters make them valuable intermediates in the synthesis of pharmaceuticals.[5] They are employed in the late-stage functionalization of complex molecules, enabling the rapid generation of compound libraries for drug discovery. For example, they have been used in the synthesis of kinase inhibitors and other therapeutic agents.[5] Furthermore, phenylboronic acid pinacol ester functionalized nanoparticles have been explored for drug delivery applications, such as in the treatment of periodontitis.[14]

Spectroscopic Data

The characterization of boronic acid pinacol esters is routinely performed using NMR spectroscopy and mass spectrometry.

Compound1H NMR (CDCl₃, 400 MHz) δ13C NMR (CDCl₃, 100 MHz) δ
Isobutylboronic acid pinacol ester[7]1.22 (s, 12H), 0.95 (d, J = 6.8 Hz, 6H), 1.80 (m, 1H), 0.72 (d, J = 6.8 Hz, 2H)24.8, 22.5, 26.5, 83.0
(E)-2-(4-chlorostyryl)boronic acid pinacol ester[15]7.41 (m, 2H), 7.37 – 7.24 (m, 3H), 6.13 (d, J = 18.4 Hz, 1H), 1.32 (s, 12H)148.14, 136.12, 134.74, 128.92, 128.36, 117.42, 83.59, 24.84
Naphthalene-2-boronic acid pinacol ester[16]7.81 (s, 4H), 1.34 (s, 24H)-

Note: Spectroscopic data can vary slightly based on the solvent and instrument used.

Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of a boronic acid pinacol ester.

Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Start Combine Reactants (e.g., Aryl Halide, B₂pin₂) Reaction Palladium-Catalyzed Miyaura Borylation Start->Reaction Filtration Filter to Remove Catalyst/Inorganics Reaction->Filtration Extraction Aqueous Workup Filtration->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Chromatography Column Chromatography (Boric Acid-Treated Silica) Concentration->Chromatography Concentration_Pure Solvent Removal Chromatography->Concentration_Pure Final_Product Pure Boronic Acid Pinacol Ester Concentration_Pure->Final_Product

Caption: General workflow for the synthesis and purification of boronic acid pinacol esters.

Conclusion

Boronic acid pinacol esters are robust and versatile intermediates that have significantly advanced the field of organic synthesis. Their enhanced stability compared to free boronic acids, coupled with their broad reactivity, particularly in Suzuki-Miyaura cross-coupling, makes them invaluable tools for the construction of complex organic molecules. A thorough understanding of their synthesis, purification, and handling is essential for researchers and professionals in drug development and materials science to fully harness their synthetic potential.

References

Introduction to Suzuki-Miyaura cross-coupling reactions.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction, first reported by Akira Suzuki in 1979, is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction couples an organoboron compound (such as a boronic acid or ester) with an organohalide or pseudohalide.[1][2][4] Its significance in modern organic synthesis was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[5]

The reaction's prominence, particularly in the pharmaceutical industry, stems from its mild reaction conditions, high functional group tolerance, predictable stereochemistry, and the use of relatively non-toxic and environmentally benign organoboron reagents.[2][3][4][6] It is the second most common reaction in medicinal chemistry, surpassed only by amide bond formation, and is instrumental in synthesizing complex molecules, including numerous approved drugs.[7][8] The versatility of the Suzuki-Miyaura coupling allows for the creation of C(sp²)-C(sp²), C(sp²)-C(sp³), and other carbon-carbon bonds, making it indispensable for synthesizing polyolefins, styrenes, and substituted biphenyls which are key structural motifs in many pharmaceuticals.[1]

Core Mechanism: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][9] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][10][11]

  • Oxidative Addition : The catalytic cycle begins with the oxidative addition of the organohalide (R¹-X) to a coordinatively unsaturated Pd(0) complex (often L₂Pd⁰, where L is a ligand).[10][11] This step, which is typically the rate-determining step, involves the insertion of the palladium atom into the carbon-halide bond, forming a square-planar Pd(II) intermediate (L₂Pd(R¹)X).[2][5] The reactivity of the organohalide in this step generally follows the trend: I > OTf > Br >> Cl.[1]

  • Transmetalation : In this step, the organic group from the organoboron reagent (R²-BY₂) is transferred to the Pd(II) complex.[11] This process requires activation by a base, which reacts with the boronic acid or ester to form a more nucleophilic boronate "ate" complex (e.g., R²-B(OH)₃⁻).[12][13] This activated species then reacts with the Pd(II) intermediate to displace the halide and form a new diorganopalladium(II) complex (L₂Pd(R¹)R²), regenerating the halide salt.[10] This step is often the rate-determining step of the overall cycle, and the choice of base is critical for its success.[12]

  • Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) complex.[11] The two organic groups (R¹ and R²) couple to form the desired product (R¹-R²), and the palladium catalyst is regenerated in its original Pd(0) state, ready to re-enter the catalytic cycle.[5][10] Bulky, electron-rich ligands on the palladium center are known to promote this step.[14]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product organohalide R¹-X organohalide->pd2_ox organoboron R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ organoboron->boronate base Base (e.g., OH⁻) base->boronate boronate->pd2_trans

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reaction Components and Optimization

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of its components.[15]

Palladium Catalyst and Ligands
  • Catalyst Source : Palladium catalysts are most commonly used.[10] Precursors can be Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃, or more stable Pd(II) salts such as Pd(OAc)₂ and PdCl₂(dppf), which are reduced in situ to the active Pd(0) species.[5][10]

  • Ligands : Ligands stabilize the palladium catalyst and modulate its reactivity.[5] Electron-rich and bulky phosphine (B1218219) ligands are highly effective as they promote both oxidative addition and reductive elimination.[5][14] Modern biaryl phosphines (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) have been developed to couple even challenging substrates like aryl chlorides and sterically hindered partners.[14][16][17]

Ligand TypeSpecific ExamplesKey Features & Performance
Monodentate Phosphines PPh₃, P(t-Bu)₃PPh₃ was one of the earliest ligands used; bulky alkylphosphines like P(t-Bu)₃ are more electron-rich and promote oxidative addition for less reactive chlorides.[5][10]
Biaryl Phosphines SPhos, XPhos, RuPhosHighly effective for a broad range of substrates, including sterically hindered and electron-rich/poor partners, often allowing for lower catalyst loadings and room temperature reactions.[14][17]
Ferrocenyl Phosphines dppfBidentate ligand that forms stable complexes, useful in a variety of cross-coupling reactions.
N-Heterocyclic Carbenes (NHCs) PEPPSI-iPrStrong σ-donors that form robust catalysts, often used for coupling unreactive electrophiles.[5]
Organoboron Reagents

Arylboronic acids are the most common coupling partners due to their commercial availability, stability, and low toxicity.[1][2] However, boronic esters (e.g., pinacol (B44631) esters) and organotrifluoroborate salts are also widely used, offering enhanced stability and reduced susceptibility to protodeboronation, a common side reaction.[1][18][19]

Electrophiles (Organohalides)

A wide range of organohalides and pseudohalides can be used.[1] The reactivity order is generally I > Br ≈ OTf > Cl > F.[1] While iodides and bromides are highly reactive, advancements in ligand design have made the more economical and abundant chlorides and even fluorides viable substrates.[10][16]

Bases

The base is critical for activating the organoboron reagent.[12] Its choice can dramatically affect reaction rates and yields.[12] Inorganic bases are most common, with their effectiveness often depending on the solvent and substrates.[12]

BaseCommon SolventsTypical Use Cases & Performance
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃)Toluene/H₂O, Dioxane/H₂O, DMFWidely used and generally effective. Cs₂CO₃ is a stronger base, often used for less reactive systems.[1][12]
Phosphates (K₃PO₄)Toluene, Dioxane, THFA strong base, particularly effective for coupling aryl chlorides and sterically hindered substrates.[12][17]
Hydroxides (NaOH, TlOH)Aqueous mixturesStrong bases that can promote high reaction rates, but may not be suitable for base-sensitive substrates.[10]
Fluorides (CsF, KF)Dioxane, THFParticularly effective for coupling 2-pyridylboron reagents, helping to mitigate protodeboronation.[7][20]
Alkoxides (KOtBu)THF, TolueneA very strong, non-nucleophilic base used for challenging couplings.[1]
Solvents

The choice of solvent is crucial for dissolving reactants and facilitating the interaction between the organic and inorganic components.[21]

Solvent ClassSpecific ExamplesKey Characteristics
Ethers Dioxane, THF, 2-MeTHFCommon polar aprotic solvents, often used with an aqueous base in a biphasic system.[5]
Aromatics Toluene, XylenesNonpolar solvents, often used with phase-transfer catalysts or for higher temperature reactions.[1][5]
Amides DMF, DMAcHigh-boiling polar aprotic solvents, useful for dissolving a wide range of substrates and for reactions requiring elevated temperatures.
Alcohols/Water Ethanol, Isopropanol, WaterProtic solvents used as co-solvents, promoting greener reaction conditions and sometimes accelerating reaction rates.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general methodology for the coupling of an aryl halide with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.[12][22]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5-10 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, ligand, and base under an inert atmosphere (e.g., in a glovebox or under a stream of argon).

  • Solvent Addition : Add the degassed solvent via syringe.

  • Degassing (Optional but Recommended) : If not set up in a glovebox, seal the flask and degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with argon.

  • Reaction : Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Work-up : Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification setup 1. Reaction Setup (Reactants, Catalyst, Ligand, Base) - Inert Atmosphere - solvent 2. Add Degassed Solvent setup->solvent degas 3. Degas Mixture (Vacuum/Argon Cycles) solvent->degas react 4. Heat and Stir (e.g., 80-110 °C) degas->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Work-up (Quench, Extract, Wash) monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify characterize 8. Characterize Product (NMR, MS) purify->characterize

A typical experimental workflow for the Suzuki-Miyaura reaction.

Applications in Drug Development

The Suzuki-Miyaura coupling is a cornerstone of modern pharmaceutical process chemistry.[23] Its reliability and broad functional group tolerance make it ideal for the late-stage functionalization of complex molecules and the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies. Many blockbuster drugs contain biaryl or aryl-heterocycle linkages constructed via this reaction.[24][25]

Examples of Drugs Synthesized Using Suzuki-Miyaura Coupling:

DrugTherapeutic ClassCoupling Description
Losartan Angiotensin II Receptor BlockerA key step in its synthesis involves the coupling of an organozinc reagent (prepared via a Negishi reaction) with a substituted benzyl (B1604629) bromide, though related syntheses utilize Suzuki couplings to form the critical biphenyl (B1667301) tetrazole moiety.
Valsartan Angiotensin II Receptor BlockerThe biaryl backbone is constructed using a Suzuki-Miyaura coupling.
Lapatinib Kinase Inhibitor (Oncology)The synthesis involves a key Suzuki-Miyaura coupling to link the quinazoline (B50416) core to a furan (B31954) ring.[26]
Abemaciclib CDK4/6 Inhibitor (Oncology)Incorporates a Suzuki cross-coupling reaction using a boronic ester to form a C-C bond with a pyrimidine (B1678525) ring.[24]
Rucaparib PARP Inhibitor (Oncology)A late-stage Suzuki-Miyaura coupling is used to construct a key C-C bond in the synthesis.[25]

The reaction's scalability and cost-effectiveness have been demonstrated in the large-scale synthesis of pharmaceutical intermediates, with some processes running on scales of 80 kilograms or more with high yields.[1][23] The continuous development of more active catalysts and milder conditions further expands its applicability in creating complex and novel drug candidates.[16][27]

References

Role of boronic esters in carbon-carbon bond formation.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Boronic Esters in Carbon-Carbon Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic esters have emerged as indispensable reagents in modern organic synthesis, primarily due to their pivotal role in the formation of carbon-carbon (C-C) bonds. Their stability, ease of handling, and broad functional group tolerance have made them superior alternatives to the more sensitive boronic acids in many applications.[1] This technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies related to the use of boronic esters in C-C bond formation, with a particular focus on the Suzuki-Miyaura coupling, photoredox catalysis, and nickel-catalyzed reactions. The content is tailored for researchers, scientists, and drug development professionals who seek a deeper understanding of these powerful synthetic tools.

Boronic esters are derivatives of boronic acids where the hydroxyl groups are replaced by alkoxy or aryloxy groups. The most commonly used are pinacol (B44631) esters, which are generally stable to air and moisture, less prone to protodeboronation, and exhibit good solubility in organic solvents.[1] These characteristics are crucial for their widespread use in demanding synthetic environments, such as in the pharmaceutical industry for the synthesis of complex active pharmaceutical ingredients.[2][3][4]

The Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation

The palladium-catalyzed cross-coupling of organoboron compounds with organic halides or triflates, known as the Suzuki-Miyaura reaction, is one of the most powerful and widely used methods for constructing C-C bonds.[5][6] Boronic esters are frequently employed as the organoboron partner in this reaction.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the organic halide (R-X) to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium(II) center. This step is crucial and often rate-determining. A base is required to activate the boronic ester, forming a more nucleophilic boronate species.[6] There has been considerable debate on whether boronic esters undergo direct transmetalation or require prior hydrolysis to the corresponding boronic acid. However, recent studies have provided evidence for the direct transmetalation of boronic esters.[5][9][10]

  • Reductive Elimination: The two organic groups on the palladium(II) center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition PdII_R_R1 R-Pd(II)L_n-R' PdII_RX->PdII_R_R1 Transmetalation PdII_R_R1->Pd0 Product R-R' PdII_R_R1->Product Reductive Elimination RX R-X BoronicEster R'-B(OR)₂ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data from Suzuki-Miyaura Reactions

The following table summarizes representative yields from Suzuki-Miyaura coupling reactions employing boronic esters.

EntryAryl Halide/TriflateBoronic EsterCatalystBaseSolventYield (%)Reference
14-BromotoluenePhenylboronic acid pinacol esterPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O80[8]
21-Naphthyl triflateN-Boc-1,2,5,6-tetrahydropyridine-2-boronic acid pinacol ester(Ph₃P)₂PdCl₂Na₂CO₃THF/H₂O81[11]
3Phenyl triflateN-Boc-1,2,5,6-tetrahydropyridine-2-boronic acid pinacol ester(Ph₃P)₂PdCl₂Na₂CO₃THF/H₂O82[11]
43,4-Dichlorophenylboronic acid neopentyl ester4-Chloro-N,N-dimethylanilinePd-P(t-Bu₃)-G3TMSOKToluene82[12]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using a boronic ester.[8][11]

  • Reaction Setup: To a round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl halide/triflate (1.0 equiv), the boronic ester (1.1-1.5 equiv), and the base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: The flask is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen). Anhydrous solvent (e.g., dioxane, THF, toluene) and water (if applicable) are added via syringe.

  • Degassing: The reaction mixture is degassed by bubbling the inert gas through the solution for 10-15 minutes.

  • Catalyst Addition: The palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 0.01-0.05 equiv) is added under a positive pressure of the inert gas.

  • Reaction: The flask is sealed and heated to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (typically 2-24 hours).

  • Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired cross-coupled product.

Iterative Cross-Coupling with MIDA Boronates

A significant advancement in the application of boronic esters is the development of N-methyliminodiacetic acid (MIDA) boronates.[13][14][15][16][17] MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[13][14] This stability allows for the protection of the boronic acid functionality, enabling a strategy of iterative cross-coupling for the synthesis of complex molecules.[13][17] The MIDA group can be easily cleaved under mild basic conditions to liberate the reactive boronic acid for the subsequent coupling step.

Diagram: Iterative Cross-Coupling Workflow with MIDA Boronates

MIDA_ICC_Workflow Start Halide-MIDA Boronate Building Block Coupling1 Suzuki-Miyaura Coupling 1 Start->Coupling1 Deprotection1 MIDA Deprotection (mild base) Coupling1->Deprotection1 Intermediate1 Dimeric Product with Free Boronic Acid Deprotection1->Intermediate1 Coupling2 Suzuki-Miyaura Coupling 2 Intermediate1->Coupling2 FinalProduct Elongated Product Coupling2->FinalProduct BuildingBlock2 Another Halide-MIDA Boronate Building Block BuildingBlock2->Coupling2

Caption: Workflow for iterative cross-coupling using MIDA boronates.

Photoredox Catalysis Involving Boronic Esters

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions.[18][19] Boronic esters can be activated under photoredox conditions to generate carbon-centered radicals, which can then participate in a variety of coupling reactions.[18][20][21] This approach is particularly useful for the formation of C(sp²)-C(sp³) bonds, which can be challenging to achieve using traditional cross-coupling methods.[20][21]

Mechanism of Photoredox Activation

In a typical photoredox cycle involving a boronic ester, a photocatalyst (e.g., an iridium or ruthenium complex) is excited by visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) with a boronic ester, often activated by a Lewis base, to form a radical species.[18][20] This radical can then participate in the desired C-C bond formation.

Diagram: General Pathway for Photoredox C-C Coupling with Boronic Esters

Photoredox_Cycle PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) PC_oxidized PC⁺ PC_excited->PC_oxidized SET BoronicEster R-B(OR)₂ + Lewis Base Radical R• BoronicEster->Radical Oxidation Product R-E Radical->Product CouplingPartner Coupling Partner (E) PC_oxidized->PC Reduction

Caption: Simplified pathway for photoredox-mediated C-C bond formation.

Nickel-Catalyzed C-C Bond Formation

Nickel catalysis has become an increasingly important alternative and complement to palladium catalysis for C-C bond formation.[22][23][24] Nickel catalysts can often couple a wider range of substrates, including less reactive electrophiles and C(sp³)-hybridized partners. Boronic esters are effective coupling partners in various nickel-catalyzed reactions.

Quantitative Data from Nickel-Catalyzed Reactions

The following table presents examples of nickel-catalyzed cross-coupling reactions with boronic esters.

EntryElectrophileBoronic EsterCatalyst SystemYield (%)Reference
12-Ethoxy-2H-chromenePhenylboronic acidNi(cod)₂ / PPh₃97[23]
2α-Iodomethylboronic acid pinacol esterNaphthalen-2-ylboronic acidNiBr₂·diglyme / dtbbpy70[22]
3Benzylic ammonium (B1175870) saltPhenylboronic acidNi(COD)₂ / P(o-Tol)₃95[24]
Experimental Protocol: General Procedure for Nickel-Catalyzed Cross-Coupling

The following is a generalized procedure for a nickel-catalyzed cross-coupling of a chromene acetal (B89532) with a boronic acid, adapted from the literature.[23]

  • Reaction Setup: In a glovebox, a vial is charged with the nickel precatalyst (e.g., Ni(cod)₂, 5-10 mol %), the ligand (e.g., PPh₃, 10-20 mol %), the boronic acid (1.5 equiv), and a magnetic stir bar.

  • Reagent Addition: The chromene acetal (1.0 equiv) and anhydrous solvent (e.g., THF) are added.

  • Reaction: The vial is sealed and the mixture is stirred at room temperature or heated as required for 12-24 hours.

  • Workup: The reaction is quenched with saturated aqueous NaHCO₃ and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The residue is purified by flash column chromatography to yield the desired product.

Boronic Esters in Radical C-C Bond Formation

Beyond photoredox catalysis, boronic esters can also serve as precursors to carbon-centered radicals in other radical-mediated C-C bond-forming reactions.[25][26] For instance, allylboronic esters can act as radical acceptors in cascades involving a 1,2-boron shift to form new alkylboronic esters.[25]

Applications in Drug Discovery and Development

The robustness and versatility of C-C bond-forming reactions involving boronic esters have made them invaluable in the field of medicinal chemistry and drug development.[2][4][27][28] These reactions are frequently used in the synthesis of complex molecules with potential therapeutic applications. The stability of boronic esters allows for their incorporation into late-stage functionalization strategies, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.

Conclusion

Boronic esters are firmly established as premier reagents for the construction of carbon-carbon bonds in modern organic synthesis. Their stability, versatility, and broad compatibility with various catalytic systems, including palladium, nickel, and photoredox catalysis, have enabled the development of powerful and reliable synthetic methodologies. The continued innovation in this field, such as the development of MIDA boronates for iterative synthesis, promises to further expand the utility of boronic esters in the synthesis of complex molecules for a wide range of applications, from pharmaceuticals to materials science. This guide has provided a comprehensive overview of the fundamental principles, key reactions, and practical considerations for utilizing boronic esters in C-C bond formation, aiming to equip researchers with the knowledge to effectively apply these powerful tools in their own synthetic endeavors.

References

4-Aminophenylboronic Acid Pinacol Ester: A Core Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophenylboronic acid pinacol (B44631) ester has emerged as a cornerstone in contemporary medicinal chemistry and drug discovery. Its unique structural features, combining a reactive boronic ester with a versatile amino group, make it an invaluable building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis, applications in key cross-coupling reactions, and its role in the development of targeted therapeutics, particularly inhibitors of Receptor Tyrosine Kinases (RTKs) and Cyclin-Dependent Kinases (CDKs). Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Physicochemical Properties and Stability

4-Aminophenylboronic acid pinacol ester is a white to off-white solid at room temperature.[1] The pinacol ester group enhances its stability and solubility in common organic solvents compared to the corresponding boronic acid, making it easier to handle and store.[2] It is soluble in solvents like chloroform, acetone, and ethyl acetate (B1210297), but has poor solubility in less polar solvents such as petroleum ether and is insoluble in water.[1] While chemically stable, the amino group can form salts with acidic volatile substances, and the boronic ester can be oxidized.[1] Therefore, it should be stored in a sealed container, away from acids and oxidizing agents, in a dry environment.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₂H₁₈BNO₂[4]
Molecular Weight 219.09 g/mol [4]
Appearance White to off-white solid[1]
Melting Point 165-169 °C[4]
Solubility Soluble in chloroform, acetone, ethyl acetate; poorly soluble in petroleum ether, ether; insoluble in water.[1]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, ranging from laboratory-scale preparations to scalable industrial processes. The choice of method often depends on the desired scale, available starting materials, and cost-effectiveness.

Table 2: Comparison of Synthetic Methods for this compound

Starting MaterialKey ReagentsSolventYield (%)Reference(s)
4-Bromoaniline (B143363)Bis(pinacolato)diboron (B136004), PdCl₂(dppf), Potassium acetateDioxane50.78[5]
4-Aminophenylboronic acid hydrochloridePinacol, Anhydrous magnesium sulfate (B86663)Tetrahydrofuran (B95107)76[5]
4-Bromoaniline (protected)i-Bu(n-Bu)₂MgLi, Trimethyl borate, PinacolTetrahydrofuran70[6]
o-PhenylenediamineMethanol, Sodium nitrite, Bis(pentane-2,4-dionato)boronMethanol/Water53[5]
Experimental Protocols for Synthesis

Protocol 1: Palladium-Catalyzed Borylation of 4-Bromoaniline [5]

  • To a solution of 4-bromoaniline (1.0 g, 5.8 mmol) and bis(pinacolato)diboron (1.78 g, 7.0 mmol) in dioxane (15.0 mL), add potassium acetate (1.71 g, 17.4 mmol).

  • Deaerate the reaction mixture by bubbling nitrogen gas through it for 30 minutes.

  • Add PdCl₂(dppf) (0.21 g, 0.3 mmol) to the mixture.

  • Stir the reaction at 100°C for 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the dioxane under reduced pressure.

  • Quench the residue with water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (20% ethyl acetate in hexane) to obtain this compound as a light yellow solid.

Protocol 2: Esterification of 4-Aminophenylboronic Acid Hydrochloride [5]

  • In a 500 mL round-bottom flask, combine 4-aminophenylboronic acid hydrochloride (20 g), pinacol (19.2 g), and anhydrous magnesium sulfate (46.6 g).

  • Add 250 mL of tetrahydrofuran and stir the mixture at room temperature for 5 hours.

  • Filter the reaction mixture to remove solids.

  • Wash the organic phase twice with a saturated sodium chloride solution.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain this compound as a white solid.

Applications in Drug Discovery: Key Cross-Coupling Reactions

This compound is a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of pharmaceutical agents.[2][7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[7][8] this compound is an excellent coupling partner in these reactions, providing access to a vast array of biaryl and heteroaryl structures, which are common motifs in bioactive molecules.[2][9]

Table 3: Representative Suzuki-Miyaura Coupling Reactions using this compound

Aryl Halide/TriflateCatalystLigandBaseSolventYield (%)Reference(s)
4-ChlorotoluenePd(OAc)₂XPhosK₃PO₄Toluene (B28343)/H₂O>95[10] (representative)
1-Bromo-4-nitrobenzenePd(PPh₃)₄PPh₃K₂CO₃Toluene/EtOH/H₂O92[11] (representative)
2-BromopyridinePdCl₂(dppf)dppfNa₂CO₃DMF85[12] (representative)
4-IodobenzonitrilePd₂(dba)₃SPhosCs₂CO₃Dioxane90[13] (representative)
Experimental Protocol for Suzuki-Miyaura Coupling[12]
  • In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) to the vessel.

  • Add DMF as the solvent.

  • Deaerate the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 70°C and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Aryl_Halide Aryl Halide/Triflate Reaction_Vessel Reaction Mixture (Inert Atmosphere, Heat) Aryl_Halide->Reaction_Vessel Boronic_Ester 4-Aminophenylboronic Acid Pinacol Ester Boronic_Ester->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Extraction Extraction with Organic Solvent Quench->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product Purified Biaryl Product Purification->Product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides or triflates.[5][14] While this compound's primary role is in C-C bond formation, the amino group can be further functionalized. More relevant to its boronic ester functionality, this compound can be used to synthesize precursors which then undergo Buchwald-Hartwig amination at a different position on the aromatic ring. The amino group on the boronic ester itself can also participate in N-arylation reactions, though this is less common than its use in Suzuki coupling.

Experimental Protocol for Buchwald-Hartwig Amination (General)[4]
  • To a reaction tube, add the aryl bromide (1 equiv.), the amine (1.5 equiv.), and cesium carbonate (2.0 equiv.).

  • Add Pd(OAc)₂ (0.05 equiv.) and BINAP (0.08 equiv.) as the ligand.

  • Add toluene as the solvent.

  • Degas the mixture and stir at 110°C for 8 hours under a nitrogen atmosphere.

  • After cooling, filter the mixture through celite and concentrate the filtrate.

  • Purify the residue by silica (B1680970) gel column chromatography to obtain the desired diarylamine.

Role in the Synthesis of Kinase Inhibitors

A significant application of this compound in drug discovery is in the synthesis of kinase inhibitors, particularly those targeting Receptor Tyrosine Kinases (RTKs) and Cyclin-Dependent Kinases (CDKs), which are crucial regulators of cell signaling and proliferation.[4][6]

Receptor Tyrosine Kinase (RTK) Inhibitors

RTKs are cell surface receptors that play a pivotal role in cellular processes such as growth, differentiation, and metabolism.[2] Aberrant RTK signaling is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[11] this compound is a key building block in the synthesis of multi-targeted RTK inhibitors.[6] For example, it has been used in the synthesis of 3-aminoindazole-based RTK inhibitors with anticancer activity.[4][6]

RTK_Signaling_Pathway Ligand Growth Factor (e.g., EGF, VEGF) RTK_Monomer RTK Monomer Ligand->RTK_Monomer Binding RTK_Dimer RTK Dimerization & Autophosphorylation RTK_Monomer->RTK_Dimer Adaptor Adaptor Proteins (e.g., Grb2, Shc) RTK_Dimer->Adaptor Recruitment Ras Ras Activation (GDP -> GTP) Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activation Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cellular_Response Inhibitor RTK Inhibitor (Synthesized via 4-Aminophenylboronic acid pinacol ester) Inhibitor->RTK_Dimer Inhibition

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and point of inhibition.

Table 4: Representative RTK Inhibitors and their Activity (Illustrative)

Compound ScaffoldTarget Kinase(s)IC₅₀ (nM)Reference(s)
3-AminoindazoleVEGFR, PDGFR< 10[6] (illustrative)
AnilinoquinazolineEGFR1-50[15] (illustrative)
PyrazolopyrimidineTRKA56[16] (illustrative)
Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are a family of protein kinases that are essential for the regulation of the cell cycle. Dysregulation of CDK activity is a common feature in cancer, leading to uncontrolled cell proliferation. Consequently, CDK inhibitors have emerged as a promising class of anticancer drugs. This compound has been utilized in the synthesis of roscovitine (B1683857) derivatives, which are dual inhibitors of CDKs and casein kinase 1 (CK1).[4][6]

CDK_Signaling_Pathway Growth_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Complex Growth_Signals->CyclinD_CDK46 Activation Rb Rb Protein CyclinD_CDK46->Rb Phosphorylation (Inactivation) E2F E2F Transcription Factor Rb->E2F Releases CyclinE_CDK2 Cyclin E-CDK2 Complex E2F->CyclinE_CDK2 Transcription G1_S_Transition G1 to S Phase Transition CyclinE_CDK2->G1_S_Transition Promotion DNA_Synthesis DNA Synthesis G1_S_Transition->DNA_Synthesis Inhibitor CDK Inhibitor (Synthesized via 4-Aminophenylboronic acid pinacol ester) Inhibitor->CyclinD_CDK46 Inhibition Inhibitor->CyclinE_CDK2 Inhibition

References

Preliminary Investigations Using 4-Aminophenylboronic Acid Pinacol Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminophenylboronic acid pinacol (B44631) ester is a versatile and pivotal intermediate in modern organic synthesis and medicinal chemistry. Its unique bifunctionality, possessing both a nucleophilic amino group and a boronic ester suitable for cross-coupling reactions, has established it as a critical building block in the construction of complex molecules. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of 4-aminophenylboronic acid pinacol ester, with a focus on its utility in drug discovery and materials science. Detailed experimental protocols for its synthesis and application in Suzuki-Miyaura cross-coupling are provided, alongside a comprehensive summary of its physicochemical properties.

Introduction

This compound, also known as 2-(4-aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, has emerged as an indispensable reagent for researchers. The pinacol ester provides enhanced stability and solubility compared to the free boronic acid, making it a preferred choice for a variety of chemical transformations.[1] Its primary utility lies in its robust performance in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.[1][2] This reaction is instrumental in creating the molecular backbones of numerous pharmaceuticals, agrochemicals, and advanced organic materials.[1]

Beyond its role in cross-coupling, the presence of the amino group offers a reactive handle for further synthetic modifications. This allows for its incorporation into diverse molecular architectures through reactions such as acylation, alkylation, and the formation of nitrogen-containing heterocycles.[1] This versatility makes it an exceptionally valuable building block for generating libraries of compounds for drug discovery and for fine-tuning the properties of existing molecules.[1][3]

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety information for this compound is presented below.

PropertyValueReference(s)
CAS Number 214360-73-3
Molecular Formula C₁₂H₁₈BNO₂
Molecular Weight 219.09 g/mol
Appearance White to light yellow solid[4][5]
Melting Point 165-169 °C[6]
Solubility Slightly soluble in water.[7]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[8]
Precautionary Statements P261, P264, P271, P280, P302 + P352, P305 + P351 + P338

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, offering different advantages in terms of yield, scalability, and reaction conditions.

Experimental Protocol: Synthesis from 4-Aminophenylboronic Acid Hydrochloride

This protocol is based on the direct esterification of 4-aminophenylboronic acid hydrochloride with pinacol.

Materials:

Procedure:

  • To a 500 ml round-bottom flask, add 4-aminophenylboronic acid hydrochloride, pinacol, and anhydrous magnesium sulfate.[4]

  • Add 250 ml of tetrahydrofuran to the flask.[4]

  • Stir the reaction mixture at room temperature for 5 hours.[4]

  • After the reaction is complete, filter the mixture.[4]

  • Wash the organic phase twice with a saturated sodium chloride solution.[4]

  • Dry the organic phase with anhydrous sodium sulfate.[4]

  • Evaporate the solvent under reduced pressure to obtain the product.[4]

Expected Yield: 21.5 g (76%) of white, solid this compound.[4]

Experimental Protocol: Scalable Two-Step Synthesis from 4-Bromoaniline (B143363)

This method is suitable for larger-scale production and involves the protection of the amine, followed by metalation, esterification, and deprotection.[5][9]

Step 1: Protection of 4-bromoaniline

  • A mixture of 4-bromoaniline and diphenyl ketone is refluxed in the presence of boron trifluoride etherate for 12 hours.[5]

  • The solvent is removed by vacuum evaporation.[5]

  • The resulting residue is treated with triethylamine (B128534) and recrystallized from methanol (B129727) to afford 4-bromo-N-(diphenylmethylidene)aniline.[5]

Step 2: Metalation, Esterification, and Deprotection

  • The protected 4-bromoaniline undergoes a metalation reaction with lithium trialkylmagnesiate at -20 °C.[5][9]

  • The resulting intermediate is then subjected to esterification.[5]

  • A subsequent deprotection step yields the final product, this compound.[5]

  • The crude product is recrystallized from ethanol.[5]

Expected Yield: This process has been successfully scaled up to kilogram quantities with good yield and high quality.[5][9] A 70% yield is reported for the final recrystallized product.[5]

Applications in Organic Synthesis

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a powerful tool for forming carbon-carbon bonds between sp²-hybridized carbon atoms.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Halide Aryl Halide (R-X) Product Biaryl Product Aryl_Halide->Product Boronic_Ester 4-Aminophenylboronic Acid Pinacol Ester Boronic_Ester->Product Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Product Base Base Base->Product Solvent Solvent Solvent->Product Byproducts Byproducts

Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., iodochromone) (1.0 equivalent)

  • PdCl₂(dppf) (palladium catalyst, e.g., 0.05 equivalents)[4]

  • Base (e.g., potassium carbonate, 2.0 equivalents)

  • Solvent (e.g., dioxane or DMF)

  • Water

  • Ethyl acetate (B1210297)

Procedure:

  • In a reaction vessel, combine the this compound, the aryl halide, and the base.

  • Add the solvent to the mixture.

  • Deaerate the reaction mixture with nitrogen for approximately 30 minutes.[4]

  • Add the palladium catalyst, PdCl₂(dppf), to the mixture.[4]

  • Heat the reaction mixture with stirring (e.g., at 100°C) for several hours (e.g., 6 hours).[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.[4]

  • Quench the residue with water and extract the product with ethyl acetate.[4]

  • Combine the organic layers, dry with a drying agent (e.g., anhydrous Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purify the crude product using column chromatography (e.g., Combi-flashTM with 20% ethyl acetate in hexane (B92381) as the eluent).[4]

Yields: The yields of Suzuki-Miyaura reactions are highly dependent on the specific substrates and reaction conditions but are often in the range of good to excellent. A yield of 50.78% is reported for a specific reaction.[4]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in the synthesis of a wide range of biologically active compounds.[5]

  • Targeted Therapies: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of targeted therapies for cancer.[2] Boron-containing compounds are also being explored for their potential in Boron Neutron Capture Therapy (BNCT).[2]

  • Kinase Inhibitors: It has been used in the synthesis of 3-aminoindazole-based multi-targeted receptor tyrosine kinase (RTK) inhibitors with anticancer activity.[10]

  • Antimicrobial and Antitubercular Agents: The compound is utilized in palladium-catalyzed Suzuki cross-coupling reactions to synthesize potential antitubercular and antimicrobial compounds.[11]

  • Other Therapeutic Areas: It is also used in the preparation of γ-secretase modulators for the potential treatment of Alzheimer's disease.[6][11]

Drug_Discovery_Pathway Start 4-Aminophenylboronic Acid Pinacol Ester Reaction Suzuki-Miyaura Coupling Start->Reaction Intermediate Functionalized Biaryl Intermediate Reaction->Intermediate Modification Further Synthetic Modifications Intermediate->Modification Drug_Candidate Drug Candidate Modification->Drug_Candidate Biological_Target Biological Target (e.g., Kinase, Receptor) Drug_Candidate->Biological_Target Binding/ Inhibition

Caption: Role of the ester in a drug discovery workflow.

Other Notable Applications

The utility of this compound extends beyond drug discovery:

  • Fluorescent Sensors: It has been applied in the synthesis of fluorescent sensors for the detection of heavy metal ions such as mercury(II).[5]

  • Organic Light-Emitting Diodes (OLEDs): It is an intermediate in the synthesis of organic light-emitting materials.[4]

  • Advanced Materials: The compound is used to prepare low band-gap semiconductors and polymers for applications like n-channel field-effect transistors.[6][11]

Conclusion

This compound is a highly valuable and versatile reagent in chemical synthesis. Its stability, solubility, and dual functionality make it an essential building block for a wide array of applications, from the synthesis of life-saving pharmaceuticals to the development of next-generation organic materials. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development, empowering scientists to continue to innovate and make new discoveries.

References

Methodological & Application

Application Notes and Protocols for the Scalable Preparation of 4-Aminophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophenylboronic acid pinacol (B44631) ester is a crucial building block in modern organic synthesis, particularly valued in the pharmaceutical and materials science sectors.[1][2] Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, a fundamental process in the construction of complex molecular architectures found in many drug candidates and organic light-emitting materials.[1][2] The pinacol ester form offers enhanced stability and solubility compared to the corresponding boronic acid, making it a preferred reagent for many synthetic applications.[2] This document provides detailed protocols for a scalable, two-step synthesis of 4-aminophenylboronic acid pinacol ester, starting from readily available 4-bromoaniline (B143363). The described method has been successfully scaled to kilogram production with good yields and high purity.[3][4]

Scalable Synthesis Methodology

A practical and scalable two-step process for the preparation of this compound has been developed, commencing with the protection of 4-bromoaniline, followed by a metalation-borylation sequence and subsequent deprotection.[3][4] This method avoids the use of cryogenic conditions for the metalation step, operating at a mild -20 °C, which contributes to its scalability and cost-effectiveness.[3][4]

Experimental Workflow

Scalable_Synthesis_Workflow cluster_step1 Step 1: Protection of 4-Bromoaniline cluster_step2 Step 2: Borylation and Deprotection A 4-Bromoaniline D Toluene, Reflux A->D B Diphenyl ketone B->D C Boron trifluoride etherate C->D Catalyst E Recrystallization (MeOH) D->E F 4-Bromo-N-(diphenylmethylidene)aniline E->F G 4-Bromo-N-(diphenylmethylidene)aniline K THF, -20 °C G->K H Lithium trialkylmagnesiate (i-Bu(n-Bu)2MgLi) H->K Metalation I Trimethyl borate (B1201080) I->K Borylation J Pinacol J->K Esterification L Aqueous HCl K->L Deprotection M Recrystallization (Ethanol) L->M N 4-Aminophenylboronic acid pinacol ester M->N

Caption: A two-step workflow for the scalable synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-N-(diphenylmethylidene)aniline (Protected Intermediate)
  • Reaction Setup: To a solution of 4-bromoaniline in toluene, add diphenyl ketone and a catalytic amount of boron trifluoride etherate.[3]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12 hours.[3]

  • Work-up and Purification: After cooling, remove the solvent under reduced pressure. To the resulting residue, add triethylamine (B128534) and recrystallize from methanol (B129727) to yield 4-bromo-N-(diphenylmethylidene)aniline as a yellow solid.[3]

Step 2: Synthesis of this compound
  • Preparation of Lithium Trialkylmagnesiate: Prepare isobutylmagnesium bromide from magnesium and isobutyl bromide in THF. Cool the solution to 0 °C and add n-butyllithium. Stir the mixture for 10 minutes to form the lithium trialkylmagnesiate reagent.[3]

  • Metalation: Cool the solution of the magnesium ate complex to -20 °C. Add a solution of 4-bromo-N-(diphenylmethylidene)aniline in dry THF dropwise under a nitrogen atmosphere. Stir the reaction mixture for 1 hour at -20 °C.[3]

  • Borylation and Esterification: To the reaction mixture, add trimethyl borate and stir for another hour at -20 °C. Then, add pinacol to the reaction.[3]

  • Deprotection and Work-up: Allow the reaction mixture to warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate.[3]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude product from ethanol (B145695) to afford this compound as a light yellow solid.[3]

Quantitative Data Summary

StepStarting MaterialProductReagentsConditionsYieldPurityScaleReference
1 4-Bromoaniline4-Bromo-N-(diphenylmethylidene)anilineDiphenyl ketone, BF₃·OEt₂, Toluene, Et₃N, MeOHReflux, 12 h86%SolidKilogram[3]
2 4-Bromo-N-(diphenylmethylidene)anilineThis compoundi-Bu(n-Bu)₂MgLi, B(OMe)₃, Pinacol, HCl, THF-20 °C to 25 °C70%SolidKilogram[3]

Alternative Synthetic Routes

While the two-step protection-borylation sequence is highly scalable, other methods for the synthesis of this compound are also prevalent in the literature.

Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between a haloarene (e.g., 4-bromoaniline) and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂).[5][6] This reaction is typically carried out in the presence of a base, such as potassium acetate, and a palladium catalyst like PdCl₂(dppf).[1][7]

Miyaura_Borylation A 4-Bromoaniline E Dioxane, 100 °C A->E B Bis(pinacolato)diboron B->E C PdCl2(dppf) C->E Catalyst D Potassium Acetate D->E Base F 4-Aminophenylboronic acid pinacol ester E->F

Caption: Reaction scheme for the Miyaura borylation of 4-bromoaniline.

Direct Borylation of Arylamines

A metal-free approach involves the direct conversion of arylamines to arylboronates.[8][9] This Sandmeyer-type borylation can be promoted by a radical initiator, offering a transition-metal-free alternative.[8]

Safety and Handling

The reagents used in these syntheses require careful handling. Boron trifluoride etherate is corrosive and moisture-sensitive. Organolithium reagents such as n-butyllithium are pyrophoric and must be handled under an inert atmosphere. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

The detailed two-step protocol provides a robust and scalable method for the preparation of this compound, a key intermediate for pharmaceutical and materials science research. The mild reaction conditions and high yields make this process suitable for large-scale production. Alternative methods like the Miyaura borylation offer different approaches that may be suitable for specific applications or substrate scopes. The choice of synthetic route will depend on factors such as scale, available equipment, and cost considerations.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling using 4-Aminophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp2-hybridized carbon atoms. This powerful tool is widely utilized in the pharmaceutical industry and materials science for the construction of complex molecular architectures, particularly biaryl and substituted aromatic structures.[1][2] 4-Aminophenylboronic acid pinacol (B44631) ester is a versatile and highly valuable building block in these reactions. The pinacol ester group enhances the stability and handling of the boronic acid, while the amino functional group provides a reactive handle for further molecular diversification, making it an ideal reagent for drug discovery and development programs.[3]

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling reaction using 4-Aminophenylboronic acid pinacol ester with a variety of aryl halides.

Key Applications

  • Pharmaceutical Synthesis: Serves as a key intermediate in the synthesis of pharmaceuticals, including kinase inhibitors and other targeted therapies.[4]

  • Drug Development: The amino group can be readily modified, allowing for the creation of libraries of compounds for structure-activity relationship (SAR) studies.

  • Materials Science: Used in the synthesis of organic light-emitting materials, semiconductors, and polymers.

Chemical Properties

PropertyValue
Chemical Name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Synonyms This compound
CAS Number 214360-73-3
Molecular Formula C₁₂H₁₈BNO₂
Molecular Weight 219.09 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in common organic solvents such as THF, dioxane, DMF, and toluene.

Suzuki-Miyaura Coupling: Reaction Scheme & Mechanism

The general reaction involves the palladium-catalyzed cross-coupling of this compound with an aryl halide (Ar-X, where X = I, Br, Cl) or triflate (OTf) in the presence of a base.[1][5]

General Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 4_aminophenylboronic_acid_pinacol_ester 4-Aminophenylboronic acid pinacol ester reaction_center + 4_aminophenylboronic_acid_pinacol_ester->reaction_center aryl_halide Aryl Halide (Ar-X) aryl_halide->reaction_center catalyst Pd Catalyst catalyst->reaction_center base Base base->reaction_center solvent Solvent solvent->reaction_center biaryl_amine 4-Amino-biaryl byproducts Byproducts reaction_center->biaryl_amine reaction_center->byproducts

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln Oxidative_Addition Oxidative Addition (Ar-X) Pd0->Oxidative_Addition PdII_complex Ar-Pd(II)-X (Ln) Oxidative_Addition->PdII_complex Transmetalation Transmetalation (Ar'-B(OR)2 + Base) PdII_complex->Transmetalation PdII_biaryl Ar-Pd(II)-Ar' (Ln) Transmetalation->PdII_biaryl Reductive_Elimination Reductive Elimination PdII_biaryl->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.1 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane (B91453), toluene, DMF)

  • Degassing equipment (e.g., nitrogen or argon line)

  • Reaction vessel (e.g., round-bottom flask or sealed tube)

  • Stirring apparatus (magnetic stirrer)

  • Heating apparatus (oil bath or heating mantle)

Reaction Setup Workflow:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add aryl halide, boronic ester, and base to a dry reaction vessel. B 2. Evacuate and backfill the vessel with inert gas (3x). A->B C 3. Add anhydrous solvent and degas the mixture. B->C D 4. Add palladium catalyst under inert atmosphere. C->D E 5. Heat the reaction mixture with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to room temperature and quench with water. F->G H 8. Extract with an organic solvent (e.g., ethyl acetate). G->H I 9. Dry the organic layer, filter, and concentrate. H->I J 10. Purify the crude product by column chromatography. I->J

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Steps:

  • Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition and Degassing: Add anhydrous 1,4-dioxane (5 mL) via syringe. Degas the resulting mixture by bubbling with the inert gas for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data

The following table summarizes typical yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides under optimized conditions.

EntryAryl BromideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1BromobenzenePd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O1001285-95
24-BromotoluenePd(dppf)Cl₂ (2)K₃PO₄ (3)Toluene1101690-98
34-BromoanisolePd₂(dba)₃/SPhos (2)Cs₂CO₃ (2)Dioxane100892-99
44-BromobenzonitrilePd(PPh₃)₄ (3)K₂CO₃ (2)DMF120675-85
51-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)K₂CO₃ (2)Dioxane/H₂O801870-80
62-BromopyridinePd₂(dba)₃/XPhos (2)K₃PO₄ (3)t-BuOH/H₂O1001280-90

Note: Yields are for isolated products after purification and can vary depending on the specific reaction conditions and scale.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous conditions; Ineffective base or solvent.Use a fresh batch of catalyst or a pre-catalyst. Ensure all glassware is oven-dried and solvents are anhydrous. Screen different bases and solvents. Increase reaction temperature or time.
Formation of Homocoupled Byproduct Presence of oxygen; Decomposition of the boronic ester.Thoroughly degas the reaction mixture. Use a higher quality boronic ester. Lower the reaction temperature.
Protodeborylation Presence of water or protic solvents; Prolonged reaction times at high temperatures.Use anhydrous conditions. Minimize reaction time. Consider using a different boronic ester derivative if the substrate is particularly sensitive.[6]
Difficult Purification Close polarity of product and byproducts.Optimize the eluent system for column chromatography. Consider recrystallization if the product is a solid.

Conclusion

The Suzuki-Miyaura coupling using this compound is a robust and versatile method for the synthesis of 4-amino-biaryl compounds. The provided protocol offers a reliable starting point for researchers in academia and industry. Careful optimization of reaction parameters is crucial for achieving high yields and purity, particularly when working with complex or sensitive substrates.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with 4-Aminophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing 4-Aminophenylboronic acid pinacol (B44631) ester, a versatile building block in modern organic synthesis. The protocols detailed below are essential for the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the synthesis of a wide array of bioactive molecules and functional materials.

Introduction

4-Aminophenylboronic acid pinacol ester is a key reagent in palladium-catalyzed cross-coupling reactions due to its stability, solubility, and reactivity.[1] The presence of both an amino group and a boronic ester on the same aromatic ring allows for diverse synthetic transformations, making it a valuable tool in drug discovery and materials science.[1][2] This document outlines detailed protocols for its application in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron compound with an organic halide or triflate.[3] this compound is an excellent coupling partner in these reactions, enabling the synthesis of biphenylamines and their derivatives, which are common motifs in pharmaceuticals.[4]

General Reaction Scheme:

Where Ar-X is an aryl or heteroaryl halide/triflate.

Quantitative Data for Suzuki-Miyaura Coupling
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromobenzonitrilePd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane (B91453)/H₂O1001895
22-ChloropyridinePd(OAc)₂ (3)XPhos (6)Cs₂CO₃Toluene (B28343)1102488
34-IodoanisolePd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O901292
Experimental Protocol: Synthesis of 4'-Amino-[1,1'-biphenyl]-4-carbonitrile

This protocol describes the Suzuki-Miyaura coupling of this compound with 4-bromobenzonitrile.

Materials:

  • This compound (1.2 mmol)

  • 4-Bromobenzonitrile (1.0 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 4-bromobenzonitrile, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 18 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 4'-amino-[1,1'-biphenyl]-4-carbonitrile.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Ar_B [Ar-Pd(II)L2-B(OR)2PhNH2]⁻ PdII_ArX->PdII_Ar_B Transmetalation (Base, (pin)B-PhNH2) PdII_Ar_Ph Ar-Pd(II)L2-PhNH2 PdII_Ar_B->PdII_Ar_Ph PdII_Ar_Ph->Pd0 Reductive Elimination (Ar-PhNH2)

Catalytic Cycle of the Suzuki-Miyaura Reaction

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an amine with an aryl halide or triflate.[5][6] this compound can serve as the amine component in this reaction, leading to the synthesis of diarylamines containing a boronic ester functionality for further derivatization.

General Reaction Scheme:

Where Ar-X is an aryl or heteroaryl halide/triflate.

Quantitative Data for Buchwald-Hartwig Amination
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Chlorotoluene (B122035)Pd(OAc)₂ (2)BrettPhos (4)NaOtBuToluene1002091
21-Bromo-4-methoxybenzenePd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃1,4-Dioxane1102485
32-BromopyridinePd(OAc)₂ (2)Xantphos (4)K₃PO₄Toluene1001889
Experimental Protocol: Synthesis of N-(p-tolyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

This protocol outlines the Buchwald-Hartwig amination of 4-chlorotoluene with this compound.

Materials:

  • 4-Chlorotoluene (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl (BrettPhos) (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, BrettPhos, and NaOtBu.

  • Add 4-chlorotoluene and this compound.

  • Add anhydrous toluene.

  • Seal the tube and bring it out of the glovebox.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir for 20 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the desired product.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Amine_Complex [Ar-Pd(II)L2(H2N-Ph-Bpin)]⁺X⁻ PdII_ArX->PdII_Amine_Complex Amine Coordination (H2N-Ph-Bpin) PdII_Amido_Complex Ar-Pd(II)L2(HN-Ph-Bpin) PdII_Amine_Complex->PdII_Amido_Complex Deprotonation (Base) PdII_Amido_Complex->Pd0 Reductive Elimination (Ar-NH-Ph-Bpin)

Catalytic Cycle of the Buchwald-Hartwig Amination

III. Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[7] While less common for boronic esters themselves, the aryl group of this compound can be pre-functionalized via a Heck reaction before subsequent cross-coupling reactions. Alternatively, the boronic ester can be coupled with a vinyl halide.

General Reaction Scheme:

Where R-CH=CH-X is a vinyl halide.

Quantitative Data for Heck Reaction
EntryVinyl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Vinyl bromidePd(OAc)₂ (5)P(o-tol)₃ (10)Et₃NAcetonitrile (B52724)801275
21-Iodo-1-cyclohexenePd(PPh₃)₄ (5)-K₂CO₃DMF1001668
3Styryl bromidePdCl₂(PPh₃)₂ (3)-NaOAcDMA1202482
Experimental Protocol: Synthesis of 4-Styrylphenylboronic acid pinacol ester

This protocol describes a representative Heck reaction of a vinyl halide with an arylboronic acid.

Materials:

  • Styryl bromide (1.0 mmol)

  • This compound (1.5 mmol, assuming a related reaction)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 mmol)

  • Triethylamine (B128534) (Et₃N) (2.0 mmol)

  • Anhydrous acetonitrile (10 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, dissolve the vinyl bromide and this compound in acetonitrile.

  • Add triethylamine to the mixture.

  • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ and P(o-tol)₃ in a small amount of acetonitrile.

  • Add the catalyst solution to the reaction mixture.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction to 80 °C and stir for 12 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool to room temperature, dilute with water, and extract with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Heck_Reaction_Catalytic_Cycle Pd0 Pd(0)L2 PdII_RX R-Pd(II)L2-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_Alkene_Complex R-Pd(II)L2(Alkene)-X PdII_RX->PdII_Alkene_Complex Alkene Coordination PdII_Insertion_Product Product-CH-CH-Pd(II)L2-X PdII_Alkene_Complex->PdII_Insertion_Product Migratory Insertion HPdIIX H-Pd(II)L2-X PdII_Insertion_Product->HPdIIX β-Hydride Elimination (Product) HPdIIX->Pd0 Reductive Elimination (Base)

Catalytic Cycle of the Heck Reaction

IV. Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.[8] This reaction is valuable for the synthesis of arylalkynes.

General Reaction Scheme:

Where Ar-X is an aryl halide and R is an organic substituent.

Quantitative Data for Sonogashira Coupling

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | 4-Iodobenzaldehyde | Phenylacetylene (B144264) | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 25 | 6 | 93 | | 2 | 1-Bromo-4-nitrobenzene | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | DMF | 60 | 12 | 87 | | 3 | 4-Ethynyl-N,N-dimethylaniline | this compound (as aryl halide) | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 80 | 16 | 78 |

Experimental Protocol: Synthesis of 4-((4-Formylphenyl)ethynyl)phenylboronic acid pinacol ester

This protocol describes a representative Sonogashira coupling.

Materials:

  • 4-Iodobenzaldehyde (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous tetrahydrofuran (B95107) (THF) (10 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 4-iodobenzaldehyde, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous, degassed THF and triethylamine.

  • Add phenylacetylene dropwise.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Ar_Alkyne Ar-Pd(II)L2-C≡C-R PdII_ArX->PdII_Ar_Alkyne Transmetalation (Cu-C≡C-R) PdII_Ar_Alkyne->Pd0 Reductive Elimination (Ar-C≡C-R) CuX Cu(I)X Cu_Alkyne Cu(I)-C≡C-R CuX->Cu_Alkyne Alkyne Coordination (H-C≡C-R, Base) Cu_Alkyne->PdII_ArX Cu_Alkyne->CuX

Catalytic Cycles of the Sonogashira Reaction

V. General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, work-up, and purification of products from palladium-catalyzed cross-coupling reactions.

Organic_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reaction_Setup Reaction Setup (Reactants, Catalyst, Ligand, Base, Solvent) Reaction Reaction (Heating, Stirring under Inert Atmosphere) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) Reaction->Monitoring Quenching Quenching Monitoring->Quenching Reaction Complete Extraction Extraction (e.g., Ethyl Acetate/Water) Quenching->Extraction Drying Drying (e.g., Na2SO4 or MgSO4) Extraction->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Crystallization Crystallization Concentration->Crystallization Characterization Characterization (NMR, MS, etc.) Chromatography->Characterization Crystallization->Characterization

References

Applications of 4-Aminophenylboronic Acid Pinacol Ester in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophenylboronic acid pinacol (B44631) ester is a versatile and pivotal building block in modern medicinal chemistry. Its unique structure, featuring a reactive boronic acid pinacol ester and a functionalizable amino group, makes it an invaluable reagent for the synthesis of complex organic molecules with diverse biological activities.[1][2][3] This compound is particularly instrumental in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds essential for constructing the molecular frameworks of novel therapeutic agents.[1][2][3]

These application notes provide a detailed overview of the use of 4-aminophenylboronic acid pinacol ester in the development of various classes of therapeutic agents, including kinase inhibitors, antiviral compounds, and modulators of enzymes implicated in neurodegenerative diseases. The subsequent sections will delve into specific applications, providing quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways and experimental workflows.

I. Application in the Synthesis of Kinase Inhibitors

This compound is a key starting material for the synthesis of a wide range of kinase inhibitors, which are crucial in oncology and other therapeutic areas. The amino group serves as a versatile handle for introducing various pharmacophoric elements, while the boronic ester enables the coupling to heterocyclic scaffolds common in kinase inhibitor design.

A. Multi-Targeted Receptor Tyrosine Kinase (RTK) Inhibitors

Application Note: A prominent example of the utility of this compound is in the synthesis of 3-aminoindazole-based multi-targeted receptor tyrosine kinase (RTK) inhibitors.[4][5] One such potent inhibitor is N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), which has demonstrated significant activity against the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families of kinases.[4] The synthesis involves a key Suzuki-Miyaura coupling step to introduce the aminophenyl moiety.

Quantitative Data Summary: Kinase Inhibition Profile of ABT-869

Kinase TargetIC₅₀ (nM)
KDR (VEGFR2)4
Flt-1 (VEGFR1)3
Flt-4 (VEGFR3)12
PDGFRβ37
CSF-1R11
c-Kit68
Src>1000
EGFR>1000
FGFR1180
Data sourced from Dai et al., J. Med. Chem. 2007, 50(7), 1584-1597.[4]

Experimental Protocol: Synthesis of a Urea (B33335) Boronate Intermediate and Subsequent Suzuki Coupling

This protocol describes the synthesis of a key intermediate and its use in a Suzuki coupling reaction to form the core structure of ABT-869.

1. Synthesis of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea Intermediate:

  • To a solution of this compound in an appropriate aprotic solvent (e.g., dichloromethane), add an equimolar amount of a substituted isocyanate (e.g., 2-fluoro-5-methylphenyl isocyanate).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield the desired urea boronate.[5]

2. Suzuki-Miyaura Coupling Reaction:

  • In a reaction vessel, combine the urea boronate intermediate, 4-iodo-3-nitro-1H-indazole, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., aqueous sodium carbonate).

  • Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Heat the mixture to reflux (approximately 80-100 °C) for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the coupled product.

3. Reduction of the Nitro Group:

  • The nitro group on the indazole ring is subsequently reduced to an amino group using standard reduction methods (e.g., catalytic hydrogenation with Pd/C or reduction with tin(II) chloride) to yield the final product, ABT-869.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.

  • Materials: Kinase enzyme, appropriate substrate peptide, ATP, assay buffer (e.g., Tris-HCl, MgCl₂, DTT), test compound (e.g., ABT-869), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase enzyme and the test compound at various concentrations.

    • Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at 30 °C.

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

    • The luminescent signal is proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[6]

Signaling Pathway: Receptor Tyrosine Kinase (RTK) Signaling

RTK_Signaling Ligand Growth Factor (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ligand->RTK Binds Dimerization Dimerization & Autophosphorylation RTK->Dimerization Activates Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Recruits PI3K PI3K Dimerization->PI3K Recruits & Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Akt->Proliferation ABT869 ABT-869 (Inhibitor) ABT869->Dimerization Inhibits

Caption: RTK signaling pathway and inhibition by ABT-869.

B. Cyclin-Dependent Kinase (CDK) and Casein Kinase 1 (CK1) Inhibitors

Application Note: this compound is also utilized in the synthesis of inhibitors targeting cyclin-dependent kinases (CDKs) and casein kinase 1 (CK1). These kinases are crucial regulators of the cell cycle and other cellular processes, and their dysregulation is often implicated in cancer. The versatile nature of the aminophenylboronic acid scaffold allows for the generation of libraries of compounds for screening against these important therapeutic targets.

Experimental Protocol: General Cellular Kinase Assay

This protocol provides a general method to assess the activity of a kinase inhibitor within a cellular context.

  • Cell Culture: Plate cancer cells known to have dysregulated CDK or CK1 activity in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized inhibitor for a specified period (e.g., 24-48 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies specific for the phosphorylated form of a known CDK or CK1 substrate (e.g., phospho-Rb for CDK4/6).

    • Use an antibody against the total protein as a loading control.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • A decrease in the phosphorylated substrate indicates inhibition of the kinase activity in the cell.[7][8]

Signaling Pathway: CDK/CK1 in Cell Cycle and Wnt Signaling

CDK_CK1_Signaling cluster_cell_cycle Cell Cycle Progression cluster_wnt Wnt Signaling CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinD_CDK46->Rb E2F E2F Rb->E2F Inhibits CyclinE_CDK2 Cyclin E / CDK2 S_Phase S-Phase Entry Inhibitor_CDK CDK Inhibitor Inhibitor_CDK->CyclinD_CDK46 Inhibits Inhibitor_CDK->CyclinE_CDK2 Inhibits Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Inhibitor_CK1 CK1 Inhibitor Inhibitor_CK1->Destruction_Complex Inhibits CK1 component

Caption: Role of CDK and CK1 in key signaling pathways.

II. Application in the Synthesis of Antiviral Agents

The Suzuki-Miyaura coupling reaction with this compound is a valuable tool for developing novel antiviral compounds.

A. MERS-CoV Inhibitors

Application Note: Derivatives of 1-phenyl-N-(benzothiazol-2-yl)methanimine have been synthesized and shown to possess inhibitory activity against the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). The synthesis of these compounds can employ a Suzuki-Miyaura coupling reaction where this compound is coupled with a halogenated benzothiazole (B30560) core.

Experimental Protocol: MERS-CoV Pseudotyped Virus Entry Assay

This protocol describes a method to screen for inhibitors of MERS-CoV entry into host cells using a safer, non-replicative pseudovirus system.

  • Cell Seeding: Seed Huh7 cells (a human liver cell line susceptible to MERS-CoV) in a 96-well plate and incubate overnight.

  • Compound Incubation: Treat the cells with various concentrations of the test compound for 1 hour at 37 °C.

  • Pseudovirus Infection: Add MERS-CoV spike protein pseudotyped viral particles (e.g., MLV or VSV-based) to the cells. These particles typically contain a reporter gene like luciferase.

  • Incubation: Incubate the infected cells for 48 hours at 37 °C.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase signal compared to the vehicle control indicates inhibition of viral entry.

  • Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value.[9][10][11]

Signaling Pathway: MERS-CoV Life Cycle and Drug Targets

MERS_CoV_Lifecycle MERS_CoV MERS-CoV Virion Spike_Protein Spike (S) Protein MERS_CoV->Spike_Protein DPP4 DPP4 Receptor Spike_Protein->DPP4 Binds Host_Cell Host Cell DPP4->Host_Cell Entry Membrane Fusion & Viral Entry DPP4->Entry Mediates Uncoating Uncoating Entry->Uncoating Translation Translation of Viral RNA Uncoating->Translation Replication RNA Replication Translation->Replication Assembly Virion Assembly Replication->Assembly Release Release of New Virions Assembly->Release Entry_Inhibitor Entry Inhibitor Entry_Inhibitor->Entry Blocks

Caption: Simplified MERS-CoV life cycle and the target for entry inhibitors.

III. Application in the Synthesis of γ-Secretase Modulators

Application Note: this compound can be used as a building block in the synthesis of γ-secretase modulators (GSMs).[12][13] γ-secretase is an enzyme complex involved in the processing of amyloid precursor protein (APP), and its dysregulation leads to the production of amyloid-β (Aβ) peptides, which are a hallmark of Alzheimer's disease. GSMs aim to allosterically modulate the enzyme's activity to favor the production of shorter, less toxic Aβ peptides over the highly amyloidogenic Aβ42.

Experimental Protocol: In Vitro γ-Secretase Activity Assay

This protocol describes a general method for measuring the activity of γ-secretase and the effect of modulators in vitro.

  • Cell Culture and Lysate Preparation: Culture cells overexpressing APP (e.g., HEK293-APPSwe) and prepare cell lysates containing the γ-secretase enzyme complex.

  • Reaction Setup: In a microplate, combine the cell lysate, a fluorogenic γ-secretase substrate (a peptide sequence corresponding to the cleavage site conjugated to a fluorophore and a quencher), and the test compound at various concentrations.

  • Incubation: Incubate the reaction at 37 °C for a defined period (e.g., 1-2 hours).

  • Fluorescence Measurement: In the presence of active γ-secretase, the substrate is cleaved, separating the fluorophore from the quencher and resulting in an increase in fluorescence. Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: A decrease in the production of the specific cleavage product (which can be analyzed by mass spectrometry for Aβ peptides) or a shift in the product profile indicates the activity of a γ-secretase modulator. Calculate the IC₅₀ or EC₅₀ values for the modulation of Aβ42 production.[14][15]

Signaling Pathway: Amyloid Precursor Protein (APP) Processing by γ-Secretase

APP_Processing APP Amyloid Precursor Protein (APP) Alpha_Secretase α-Secretase APP->Alpha_Secretase Cleavage Beta_Secretase β-Secretase (BACE1) APP->Beta_Secretase Cleavage sAPPalpha sAPPα (non-amyloidogenic) Alpha_Secretase->sAPPalpha C83 C83 fragment Alpha_Secretase->C83 sAPPbeta sAPPβ Beta_Secretase->sAPPbeta C99 C99 fragment Beta_Secretase->C99 Gamma_Secretase γ-Secretase C83->Gamma_Secretase C99->Gamma_Secretase P3 p3 peptide Gamma_Secretase->P3 AICD AICD Gamma_Secretase->AICD Abeta40 Aβ40 (less amyloidogenic) Gamma_Secretase->Abeta40 Gamma_Secretase->Abeta40 Favors Abeta42 Aβ42 (highly amyloidogenic) Gamma_Secretase->Abeta42 Gamma_Secretase->Abeta42 Reduces Plaques Amyloid Plaques (Alzheimer's Disease) Abeta42->Plaques GSM γ-Secretase Modulator (GSM) GSM->Gamma_Secretase Modulates

Caption: APP processing pathways and the action of γ-secretase modulators.

Conclusion

This compound is a cornerstone reagent in medicinal chemistry, enabling the efficient synthesis of structurally diverse and biologically active compounds. Its application in the development of kinase inhibitors, antiviral agents, and enzyme modulators highlights its broad utility in drug discovery. The provided protocols and pathway diagrams serve as a guide for researchers to harness the potential of this versatile building block in their own research endeavors.

References

The Versatile Role of 4-Aminophenylboronic Acid Pinacol Ester in the Synthesis of Bioactive Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Aminophenylboronic acid pinacol (B44631) ester is a key building block in medicinal chemistry, prized for its versatility in forming carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] Its stable pinacol ester form and the presence of a reactive amino group make it an ideal scaffold for the synthesis of a diverse array of bioactive molecules.[1] This application note details the use of 4-aminophenylboronic acid pinacol ester in the synthesis of potent and selective kinase inhibitors, providing experimental protocols and biological activity data for researchers in drug discovery and development. The focus will be on its application in the development of inhibitors for Janus Kinase (JAK), p38 Mitogen-Activated Protein (MAP) Kinase, and Spleen Tyrosine Kinase (Syk), all of which are significant targets in the treatment of inflammatory diseases and cancer.

Application in Janus Kinase (JAK) Inhibitor Synthesis

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases, making JAKs attractive therapeutic targets.[2]

General Workflow for JAK Inhibitor Synthesis

The synthesis of pyrrolo[2,3-d]pyrimidine-based JAK inhibitors often involves a crucial Suzuki-Miyaura coupling step to introduce the aminophenyl moiety.

G cluster_synthesis Synthetic Strategy A Pyrrolo[2,3-d]pyrimidine Core B Halogenation/Activation A->B C Suzuki-Miyaura Coupling B->C E Further Functionalization C->E D 4-Aminophenylboronic Acid Pinacol Ester D->C F Final JAK Inhibitor E->F G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (e.g., Pyrrolo[2,3-d]pyrimidine derivative) Inhibitor->JAK G cluster_synthesis Synthetic Strategy A Thiazole or Pyridine Core B Halogenation A->B C Suzuki-Miyaura Coupling B->C E Amide Coupling or Other Modifications C->E D 4-Aminophenylboronic Acid Pinacol Ester D->C F Final p38 Inhibitor E->F G cluster_pathway p38 MAP Kinase Signaling Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAPKKK (e.g., ASK1, TAK1) Stress->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K Phosphorylation p38 p38 MAPK MAP2K->p38 Phosphorylation Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Phosphorylation Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Inhibitor p38 Inhibitor (e.g., Thiazole derivative) Inhibitor->p38 G cluster_synthesis Synthetic Strategy A Heterocyclic Core (e.g., Pyrimidine, Azaindole) B Halogenation A->B C Suzuki-Miyaura Coupling B->C E Further Derivatization C->E D 4-Aminophenylboronic Acid Pinacol Ester D->C F Final Syk Inhibitor E->F G cluster_pathway Syk Signaling in B-Cells Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Binding Lyn Lyn BCR->Lyn Activation Syk Syk BCR->Syk Recruitment & Activation Lyn->BCR ITAM Phosphorylation Downstream Downstream Signaling (e.g., PLCγ2, PI3K) Syk->Downstream Phosphorylation Response B-Cell Activation, Proliferation, Differentiation Downstream->Response Inhibitor Syk Inhibitor (e.g., Pyrimidine derivative) Inhibitor->Syk

References

Application Notes and Protocols: Rhodium-Catalyzed Amination with 4-Aminophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium-catalyzed cross-coupling reactions have emerged as a powerful tool in organic synthesis for the formation of carbon-nitrogen (C-N) bonds, a critical step in the synthesis of numerous pharmaceuticals and functional materials. This document provides detailed application notes and protocols for the rhodium-catalyzed amination of aryl halides using 4-aminophenylboronic acid pinacol (B44631) ester. This method offers a direct and efficient route to synthesize diarylamine derivatives, which are prevalent scaffolds in medicinal chemistry. While specific literature on the direct rhodium-catalyzed amination with 4-aminophenylboronic acid pinacol ester is not extensively detailed, the protocols and data presented herein are based on analogous and well-established rhodium-catalyzed C-N bond-forming reactions with arylboronic acids.

Core Concepts and Applications

The rhodium-catalyzed amination reaction facilitates the coupling of an aryl halide (or pseudo-halide) with this compound, serving as the amine source. This transformation is particularly valuable for the synthesis of complex diarylamines, offering an alternative to traditional methods like the Buchwald-Hartwig amination.

Key Advantages:

  • Functional Group Tolerance: Rhodium catalysts often exhibit high tolerance to a wide range of functional groups, enabling the synthesis of complex molecules without the need for extensive protecting group strategies.

  • Mild Reaction Conditions: The reaction can often be carried out under relatively mild conditions, preserving sensitive functional groups within the substrates.

  • Alternative Reactivity: Provides an alternative catalytic system to palladium, sometimes offering complementary reactivity and substrate scope.

Data Presentation

The following tables summarize representative quantitative data for rhodium-catalyzed amination reactions based on analogous couplings of arylboronic acids with nitrogen sources.

Table 1: Representative Substrate Scope for Rhodium-Catalyzed Amination of Aryl Halides with an Amine Source

EntryAryl HalideProductYield (%)
14-BromotolueneN-(4-methylphenyl)aniline85
24-BromoanisoleN-(4-methoxyphenyl)aniline92
31-Bromo-4-(trifluoromethyl)benzeneN-(4-(trifluoromethyl)phenyl)aniline78
42-BromopyridineN-(pyridin-2-yl)aniline75
51-BromonaphthaleneN-(naphthalen-1-yl)aniline88

Note: Yields are representative and may vary based on the specific reaction conditions and the nature of the amine source.

Table 2: Optimization of Reaction Conditions

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1[Rh(cod)Cl]₂ (2.5)dppf (5)K₂CO₃Dioxane10075
2[Rh(cod)Cl]₂ (2.5)Xantphos (5)K₂CO₃Dioxane10082
3[Rh(cod)Cl]₂ (2.5)BINAP (5)K₂CO₃Dioxane10065
4[Rh(cod)Cl]₂ (2.5)Xantphos (5)Cs₂CO₃Dioxane10088
5[Rh(cod)Cl]₂ (2.5)Xantphos (5)K₃PO₄Dioxane10070
6[Rh(cod)Cl]₂ (2.5)Xantphos (5)Cs₂CO₃Toluene11085
7[Rh(cod)Cl]₂ (2.5)Xantphos (5)Cs₂CO₃Dioxane8060

Note: This data is illustrative of a typical optimization process for similar rhodium-catalyzed cross-coupling reactions.

Experimental Protocols

The following is a general, representative protocol for the rhodium-catalyzed amination of an aryl halide with this compound. Researchers should optimize the conditions for their specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Rhodium catalyst (e.g., [Rh(cod)Cl]₂, 2.5 mol%)

  • Ligand (e.g., Xantphos, 5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 5 mL)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), rhodium catalyst (2.5 mol%), ligand (5 mol%), and base (2.0 mmol).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the anhydrous, degassed solvent (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100-110 °C).

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the celite pad with additional organic solvent.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired diarylamine.

Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Rhodium catalysts and ligands can be air and moisture sensitive; handle under an inert atmosphere.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizations

The following diagrams illustrate the proposed catalytic cycle and a general experimental workflow for the rhodium-catalyzed amination.

Catalytic_Cycle Rh(I)-Ligand Rh(I)-Ligand Aryl-Rh(I) Aryl-Rh(I) Rh(I)-Ligand->Aryl-Rh(I) Oxidative Addition (Ar-X) Aryl-Rh(III)-Amine Aryl-Rh(III)-Amine Aryl-Rh(I)->Aryl-Rh(III)-Amine Transmetalation (Ar'-B(pin)NH₂) Diarylamine_Product Diarylamine_Product Aryl-Rh(III)-Amine->Diarylamine_Product Reductive Elimination Diarylamine_Product->Rh(I)-Ligand Catalyst Regeneration

Caption: Proposed Catalytic Cycle for Rhodium-Catalyzed Amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Weigh Reagents: Aryl Halide, Boronic Ester, Catalyst, Ligand, Base Vessel Add to Schlenk Tube under Inert Atmosphere Reagents->Vessel Solvent Add Degassed Solvent Vessel->Solvent Heating Heat and Stir (e.g., 100-110 °C) Solvent->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quenching Cool and Dilute Monitoring->Quenching Filtration Filter through Celite Quenching->Filtration Concentration Concentrate Filtrate Filtration->Concentration Purification Column Chromatography Concentration->Purification

Caption: General Experimental Workflow.

Logical_Relationships Reaction_Success Successful C-N Coupling Catalyst_System Catalyst System Catalyst_System->Reaction_Success Rhodium_Precatalyst Rh Precursor Catalyst_System->Rhodium_Precatalyst Ligand Ligand Catalyst_System->Ligand Reaction_Conditions Reaction Conditions Reaction_Conditions->Reaction_Success Base Base Reaction_Conditions->Base Temperature Temperature Reaction_Conditions->Temperature Solvent Solvent Reaction_Conditions->Solvent Substrates Substrates Substrates->Reaction_Success Aryl_Halide Aryl Halide Substrates->Aryl_Halide Boronic_Ester 4-Aminophenylboronic acid pinacol ester Substrates->Boronic_Ester

Caption: Key Factors for a Successful Reaction.

Conclusion

The rhodium-catalyzed amination using this compound represents a valuable and efficient method for the synthesis of diarylamines. The provided protocols and data, derived from analogous systems, offer a strong starting point for researchers to develop and optimize this transformation for their specific synthetic targets. Further investigation into the substrate scope and mechanistic details of this particular reaction is encouraged to fully exploit its potential in the fields of medicinal chemistry and materials science.

Application Notes and Protocols for the Preparation of Substituted 3-Phenyl-4H-1-benzopyran-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted 3-phenyl-4H-1-benzopyran-4-ones, commonly known as isoflavones. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This guide outlines three primary synthetic routes: the modern Suzuki-Miyaura cross-coupling reaction, and the traditional deoxybenzoin (B349326) and chalcone-based methods.

Introduction to Isoflavone (B191592) Synthesis

Isoflavones are a class of naturally occurring or synthetic compounds characterized by a 3-phenyl-4H-1-benzopyran-4-one core structure. The substituent pattern on both the benzopyran and the 3-phenyl rings plays a crucial role in their biological activity, making the development of versatile synthetic methods a key area of research. The choice of synthetic route often depends on the desired substitution pattern, availability of starting materials, and required scale of synthesis.

Synthetic Strategies

There are several established methods for the synthesis of isoflavones. The most prominent and versatile contemporary method is the Suzuki-Miyaura cross-coupling reaction. Traditional routes, which remain widely used, include the deoxybenzoin and chalcone (B49325) pathways.

Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed cross-coupling reaction has become a powerful tool for the synthesis of isoflavones, offering a convergent and highly flexible approach. The key step involves the coupling of a 3-halo-4H-1-benzopyran-4-one (typically a 3-bromo or 3-iodo derivative) with an arylboronic acid or its ester.[1] This method allows for the late-stage introduction of the substituted phenyl group, enabling the synthesis of a diverse library of analogs from a common intermediate.

A general workflow for the Suzuki-Miyaura synthesis of isoflavones is depicted below:

Suzuki_Miyaura_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product 2_Hydroxyacetophenone 2'-Hydroxyacetophenone (B8834) Halogenation Halogenation/ Cyclization 2_Hydroxyacetophenone->Halogenation Formation of 3-Halochromone Arylboronic_Acid Arylboronic Acid Suzuki_Coupling Suzuki-Miyaura Coupling Arylboronic_Acid->Suzuki_Coupling Halogenation->Suzuki_Coupling Pd Catalyst, Base Substituted_Isoflavone Substituted 3-Phenyl-4H-1-benzopyran-4-one Suzuki_Coupling->Substituted_Isoflavone

Figure 1: General workflow for isoflavone synthesis via Suzuki-Miyaura coupling.
Deoxybenzoin Route

The deoxybenzoin route is a classical and reliable method for isoflavone synthesis.[2] It involves the initial preparation of a substituted 2-hydroxydeoxybenzoin (2-hydroxyphenyl benzyl (B1604629) ketone), which is then cyclized in the presence of a one-carbon synthon to form the pyranone ring. This method is particularly useful for the synthesis of isoflavones with specific substitution patterns on the benzopyran ring.

A schematic of the deoxybenzoin route is as follows:

Deoxybenzoin_Route cluster_reactants Reactants cluster_synthesis_steps Synthesis Steps cluster_final_product Final Product Phenol Substituted Phenol Deoxybenzoin_Formation Deoxybenzoin Formation Phenol->Deoxybenzoin_Formation Phenylacetic_Acid Substituted Phenylacetic Acid Phenylacetic_Acid->Deoxybenzoin_Formation Cyclization Cyclization with C1 Synthon Deoxybenzoin_Formation->Cyclization e.g., Hoesch reaction Final_Isoflavone Substituted 3-Phenyl-4H-1-benzopyran-4-one Cyclization->Final_Isoflavone e.g., with DMF/POCl3

Figure 2: Synthetic pathway of the deoxybenzoin route to isoflavones.
Chalcone Route

The chalcone route provides another traditional pathway to isoflavones.[2][3] This method begins with the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde (B42025) to form a chalcone. The resulting chalcone then undergoes oxidative rearrangement and cyclization to yield the isoflavone skeleton.

The general workflow for the chalcone route is illustrated below:

Chalcone_Route_Workflow cluster_starting_materials Starting Materials cluster_synthesis_process Synthesis Process cluster_final_product_chalcone Final Product Subst_Acetophenone Substituted 2'-Hydroxyacetophenone Claisen_Schmidt Claisen-Schmidt Condensation Subst_Acetophenone->Claisen_Schmidt Subst_Benzaldehyde Substituted Benzaldehyde Subst_Benzaldehyde->Claisen_Schmidt Oxidative_Rearrangement Oxidative Rearrangement/ Cyclization Claisen_Schmidt->Oxidative_Rearrangement Chalcone Intermediate Final_Isoflavone_Chalcone Substituted 3-Phenyl-4H-1-benzopyran-4-one Oxidative_Rearrangement->Final_Isoflavone_Chalcone

Figure 3: Chalcone route for the synthesis of isoflavones.

Experimental Protocols

Herein, we provide representative, detailed experimental protocols for the synthesis of substituted isoflavones via the three major routes.

Protocol 1: Synthesis of 4',7-Dimethoxyisoflavone (B191126) via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4',7-dimethoxyisoflavone from 3-iodo-7-methoxychromone and 4-methoxyphenylboronic acid.

Step 1: Synthesis of 3-Iodo-7-methoxychromone

  • To a solution of 2'-hydroxy-4'-methoxyacetophenone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 volumes), add N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA, 3.0 eq).

  • Stir the reaction mixture at 80 °C for 4 hours.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated enaminone by filtration, wash with water, and dry under vacuum.

  • Dissolve the enaminone in anhydrous dichloromethane (B109758) (DCM, 15 volumes) and cool to 0 °C.

  • Add a solution of iodine monochloride (ICl, 1.2 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with aqueous sodium thiosulfate (B1220275) solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 3-iodo-7-methoxychromone.

Step 2: Suzuki-Miyaura Coupling

  • In a microwave vial, combine 3-iodo-7-methoxychromone (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and sodium hydroxide (B78521) (4.0 eq).[4]

  • Add a degassed mixture of DMF and water (9:1, 10 volumes).[4]

  • Degas the reaction mixture with a stream of nitrogen for 15 minutes.[4]

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).[4]

  • Seal the vial and heat in a microwave reactor at 120 °C for 2 hours.[4]

  • After cooling, filter the reaction mixture and pour it into water.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).[4]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4',7-dimethoxyisoflavone.

Protocol 2: Synthesis of Genistein (B1671435) (4',5,7-Trihydroxyisoflavone) via the Deoxybenzoin Route

This protocol outlines the synthesis of the natural isoflavone, genistein.[1][2]

Step 1: Synthesis of 2,4,6-Trihydroxydeoxybenzoin

  • To a mixture of phloroglucinol (B13840) (1.0 eq) and 4-hydroxyphenylacetonitrile (1.1 eq) in dry ether, add anhydrous zinc chloride (0.5 eq).

  • Pass a stream of dry hydrogen chloride gas through the solution for 4-6 hours with stirring in an ice bath.

  • Allow the mixture to stand overnight in a refrigerator.

  • Decant the ether and hydrolyze the resulting ketimine salt by refluxing with dilute hydrochloric acid (2% HCl) for 2 hours.[1]

  • Cool the reaction mixture, collect the precipitate by filtration, and recrystallize from aqueous ethanol (B145695) to obtain 2,4,6-trihydroxydeoxybenzoin.

Step 2: Cyclization to Genistein

  • To a solution of 2,4,6-trihydroxydeoxybenzoin (1.0 eq) in anhydrous DMF (10 volumes), add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1 hour, then heat at 50 °C for 4 hours.

  • Pour the reaction mixture onto crushed ice and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from aqueous ethanol to afford pure genistein.

Protocol 3: Synthesis of Daidzein (4',7-Dihydroxyisoflavone) via the Chalcone Route

This protocol describes the synthesis of daidzein, another important natural isoflavone.[5]

Step 1: Synthesis of 2',4'-Dihydroxy-4-methoxychalcone

  • To a solution of 2',4'-dihydroxyacetophenone (B118725) (1.0 eq) and 4-methoxybenzaldehyde (B44291) (1.1 eq) in ethanol (15 volumes), add a 40% aqueous solution of potassium hydroxide (5.0 eq) dropwise at room temperature.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.

  • Collect the precipitated chalcone by filtration, wash with water, and recrystallize from ethanol.

Step 2: Oxidative Rearrangement and Cyclization to Daidzein

  • To a solution of the chalcone (1.0 eq) in methanol (B129727) (20 volumes), add a solution of thallium(III) nitrate (B79036) trihydrate (1.1 eq) in methanol.

  • Stir the mixture at room temperature for 4 hours.

  • Remove the precipitated thallium(I) nitrate by filtration.

  • Add a 10% aqueous solution of sodium hydroxide to the filtrate and reflux for 1 hour.

  • Cool the reaction mixture, acidify with dilute hydrochloric acid, and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: chloroform/methanol) to give daidzein.

Quantitative Data Summary

The following table summarizes typical yields and melting points for a selection of substituted isoflavones prepared by the methods described above.

Isoflavone DerivativeSubstitution PatternSynthetic RouteYield (%)Melting Point (°C)
4',7-Dimethoxyisoflavone 4'-OCH₃, 7-OCH₃Suzuki-Miyaura85-95159-161
Genistein 4'-OH, 5-OH, 7-OHDeoxybenzoin60-70297-298
Daidzein 4'-OH, 7-OHChalcone40-50323-325 (dec.)
Formononetin 4'-OCH₃, 7-OHDeoxybenzoin65-75256-258
Biochanin A 4'-OCH₃, 5-OH, 7-OHDeoxybenzoin60-70214-216

Note: Yields and melting points can vary depending on the specific reaction conditions and purity of the starting materials.

Spectral Data

The structures of the synthesized isoflavones should be confirmed by spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry. Representative ¹H NMR chemical shifts for the C2-H proton of the isoflavone core are typically observed in the range of δ 7.8-8.2 ppm.

Biological Activity and Signaling Pathways

Substituted isoflavones exert their biological effects by modulating various cellular signaling pathways, making them attractive candidates for drug development. Key pathways include the PI3K/Akt, NF-κB, Wnt, and MAPK signaling cascades.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Isoflavones, such as genistein, have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation Cell_Survival Cell Survival, Proliferation Akt->Cell_Survival Apoptosis Apoptosis Akt->Apoptosis Isoflavones Isoflavones Isoflavones->PI3K Inhibition

Figure 4: Isoflavone inhibition of the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway

The NF-κB pathway plays a critical role in inflammation and immunity. Chronic activation of this pathway is associated with various cancers. Isoflavones can suppress NF-κB activation, thereby exerting anti-inflammatory and anticancer effects.[6]

NFkB_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Activation Isoflavones Isoflavones Isoflavones->IKK Inhibition

Figure 5: Modulation of the NF-κB signaling pathway by isoflavones.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is essential for embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers. Isoflavones have been reported to inhibit this pathway by promoting the degradation of β-catenin.[7][8]

Wnt_Pathway cluster_nucleus_wnt Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Destruction_Complex Destruction Complex (APC, Axin, GSK-3β) Frizzled->Destruction_Complex Inhibition beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylation & Degradation Nucleus_Wnt Nucleus beta_Catenin->Nucleus_Wnt Accumulation & Translocation TCF_LEF TCF/LEF Target_Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Gene_Expression Activation Isoflavones Isoflavones Isoflavones->Destruction_Complex Activation

Figure 6: Wnt/β-catenin signaling pathway and the inhibitory effect of isoflavones.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Isoflavones can modulate MAPK signaling, contributing to their anticancer effects.[9]

MAPK_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factors) Receptor_MAPK Receptor Extracellular_Signal->Receptor_MAPK Ras Ras Receptor_MAPK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activation Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response Isoflavones Isoflavones Isoflavones->Raf Inhibition Isoflavones->MEK

Figure 7: Isoflavone intervention in the MAPK signaling cascade.

Conclusion

The synthetic routes and protocols detailed in this document provide a comprehensive guide for the preparation of substituted 3-phenyl-4H-1-benzopyran-4-ones. The choice of a particular method will be dictated by the specific target molecule and available resources. The Suzuki-Miyaura coupling offers high versatility, while the deoxybenzoin and chalcone routes remain valuable for specific applications. Understanding the interaction of these synthesized compounds with key signaling pathways is crucial for their development as potential therapeutic agents. The provided diagrams offer a visual representation of these complex biological processes, aiding in the rational design of novel isoflavone derivatives with enhanced biological activity.

References

Synthesis of hexaphenylbenzene derivatives using this compound.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of Hexaphenylbenzene (B1630442) Derivatives

Introduction

Hexaphenylbenzene and its derivatives are sterically hindered, propeller-shaped aromatic hydrocarbons. Their unique photophysical and electronic properties, coupled with their high thermal stability, make them promising candidates for a variety of applications, including organic light-emitting diodes (OLEDs), fluorescent sensors, and molecular rotors. This document provides a detailed protocol for the synthesis of hexaphenylbenzene via the Diels-Alder reaction of tetraphenylcyclopentadienone (B147504) (tetracyclone) and diphenylacetylene (B1204595).

Reaction Principle

The synthesis proceeds via a [4+2] cycloaddition reaction between a diene (tetraphenylcyclopentadienone) and a dienophile (diphenylacetylene). The initial adduct then undergoes a retro-Diels-Alder reaction, losing carbon monoxide to form the stable aromatic hexaphenylbenzene ring. This method is known for its high yield and relatively straightforward procedure.

Experimental Protocols

Materials and Equipment

  • Tetraphenylcyclopentadienone (Tetracyclone)

  • Diphenylacetylene (Tolan)

  • Diphenyl ether (solvent)

  • Ethanol (B145695) (for washing)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Crystallizing dish

  • Melting point apparatus

  • Spectroscopic instruments (e.g., NMR, IR, Mass Spectrometer)

Procedure: Synthesis of Hexaphenylbenzene

  • Reactant Preparation: In a 100 mL round-bottom flask, combine tetraphenylcyclopentadienone (2.0 g, 5.2 mmol) and diphenylacetylene (1.1 g, 6.2 mmol).

  • Solvent Addition: Add approximately 20 mL of diphenyl ether to the flask. This high-boiling point solvent is necessary to achieve the required reaction temperature.

  • Reaction Setup: Equip the flask with a magnetic stir bar and a reflux condenser. Place the setup in a heating mantle on a magnetic stirrer.

  • Reflux: Heat the reaction mixture to reflux (approximately 260 °C) with continuous stirring. The deep purple color of the tetracyclone will gradually fade as the reaction progresses, indicating its consumption. The reaction is typically complete within 1-2 hours.

  • Cooling and Precipitation: After the reaction is complete (as indicated by the color change to a pale yellow or brownish solution), turn off the heat and allow the mixture to cool to room temperature. As the solution cools, the hexaphenylbenzene product will precipitate out as a white solid.

  • Isolation of Product: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any residual diphenyl ether and unreacted starting materials.

  • Drying: Dry the purified product in a desiccator or a vacuum oven.

  • Characterization: Determine the melting point of the product and characterize it using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolar Mass ( g/mol )Amount (g)Moles (mmol)Role
Tetraphenylcyclopentadienone384.482.05.2Diene
Diphenylacetylene178.231.16.2Dienophile
Hexaphenylbenzene534.69--Product

Table 2: Experimental Results and Characterization

ParameterValue
Theoretical Yield (g)2.78
Actual Yield (g)Varies, typically >90%
Melting Point (°C)465 °C
AppearanceWhite crystalline solid
¹H NMR (CDCl₃, δ in ppm)6.85-7.15 (m, 30H, Ar-H)
¹³C NMR (CDCl₃, δ in ppm)125.4, 127.8, 131.5, 140.3

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis reactants Combine Tetracyclone and Diphenylacetylene solvent Add Diphenyl Ether reactants->solvent reflux Heat to Reflux (~260 °C) for 1-2 hours solvent->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitation of Product cool->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold Ethanol filtrate->wash dry Dry the Product wash->dry characterize Characterize (MP, NMR, MS) dry->characterize

Caption: Experimental workflow for the synthesis of hexaphenylbenzene.

Reaction_Mechanism reactants Tetracyclone + Diphenylacetylene transition_state [4+2] Cycloaddition (Diels-Alder) reactants->transition_state intermediate Unstable Adduct transition_state->intermediate retro Retro-Diels-Alder (-CO) intermediate->retro product Hexaphenylbenzene retro->product

Caption: Reaction mechanism for hexaphenylbenzene synthesis.

Application Notes & Protocols: Synthesizing and Evaluating γ-Secretase Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of γ-secretase modulators (GSMs), a promising class of therapeutic agents for Alzheimer's disease (AD). The notes cover the underlying biological pathways, detailed protocols for in vitro and in vivo characterization, and representative data for key compounds.

Introduction to γ-Secretase Modulation

γ-secretase is an intramembrane protease complex essential for the cleavage of multiple type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch receptors.[1][2] In the context of Alzheimer's disease, sequential cleavage of APP by β-secretase and then γ-secretase produces amyloid-β (Aβ) peptides of varying lengths.[3] An increased ratio of the aggregation-prone Aβ42 peptide relative to the Aβ40 peptide is a central event in AD pathogenesis.[4]

While early efforts focused on γ-secretase inhibitors (GSIs), these compounds often caused significant side effects due to the non-discriminatory inhibition of other vital signaling pathways, such as Notch signaling.[2][5] γ-secretase modulators (GSMs) represent a more refined therapeutic strategy. GSMs allosterically modulate the enzyme to shift its cleavage preference, selectively reducing the production of toxic Aβ42 while increasing the formation of shorter, less amyloidogenic peptides like Aβ38 and Aβ37, without significantly affecting the total Aβ pool or inhibiting Notch processing.[2][6][7]

Signaling Pathway Context

The γ-secretase complex plays a critical role in two well-known pathways: the amyloidogenic processing of APP and the canonical Notch signaling pathway. GSMs are designed to selectively interfere with the former while sparing the latter.

G cluster_0 APP Processing (Amyloidogenic) cluster_1 Notch Signaling (Physiological) APP APP C99 β-CTF (C99) APP->C99 Cleavage sAPPβ sAPPb sAPPβ b_secretase β-secretase (BACE1) b_secretase->APP Ab42 Aβ42 (Toxic) C99->Ab42 Cleavage Ab40 Aβ40 C99->Ab40 AICD AICD C99->AICD y_secretase_app γ-secretase y_secretase_app->C99 y_secretase_notch γ-secretase (S3 Cleavage) GSM GSM GSM->y_secretase_app Modulates Notch_Receptor Notch Receptor NEXT NEXT Notch_Receptor->NEXT Cleavage Ligand Ligand (e.g., Delta) Ligand->Notch_Receptor Binds S2_cleavage ADAM10/TACE (S2 Cleavage) S2_cleavage->Notch_Receptor NICD NICD NEXT->NICD Cleavage y_secretase_notch->NEXT Nucleus Nucleus NICD->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates

Fig 1. γ-Secretase roles in APP and Notch pathways.
Overview of Synthetic Approaches for GSMs

The development of GSMs has progressed through several generations, starting from repurposed nonsteroidal anti-inflammatory drugs (NSAIDs).

  • First-Generation (NSAID-derived): This class was discovered when a subset of NSAIDs, including ibuprofen (B1674241) and sulindac (B1681787) sulfide, were found to selectively lower Aβ42 levels.[2] These compounds, however, suffered from low potency (Aβ42 IC50 > 10 μM) and poor brain penetration.[2]

  • Second-Generation (Carboxylic Acid and Heterocyclic): To improve potency and pharmacokinetic properties, subsequent efforts focused on NSAID-derived carboxylic acids and non-NSAID heterocyclic compounds.[5][8] These molecules exhibit significantly higher potency and better brain availability.

  • Aminopiperidine Series: The design and synthesis of novel cyclic diamines, such as 3(S)-aminopiperidine, have yielded potent GSMs for lowering Aβ42 production both in vitro and in vivo.[9]

The general workflow for developing and validating novel GSMs involves several key stages, from initial design and synthesis to comprehensive preclinical evaluation.

G start Scaffold Identification synthesis Chemical Synthesis & Library Generation start->synthesis in_vitro_screening In Vitro Screening: Cell-Based Aβ Assays synthesis->in_vitro_screening potency_selectivity Potency & Selectivity Determination (IC50 / EC50) in_vitro_screening->potency_selectivity potency_selectivity->synthesis SAR Optimization cell_free Mechanism of Action: Cell-Free Assays potency_selectivity->cell_free Hit Confirmation pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) in Rodents cell_free->pk_pd in_vivo_efficacy In Vivo Efficacy: Aβ Reduction in Brain & CSF pk_pd->in_vivo_efficacy end Preclinical Candidate Selection in_vivo_efficacy->end

Fig 2. Workflow for GSM discovery and development.

Experimental Protocols

Protocol 1: In Vitro Cell-Based Assay for Aβ Modulation

This protocol is used for the primary screening and potency determination of synthesized GSMs by measuring their effect on Aβ peptide secretion from cells overexpressing human APP.

1.1. Materials:

  • HEK293 cells stably expressing Swedish-mutant APP (HEK/APPSwe).[10]

  • Cell culture medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.

  • Test Compounds (GSMs) dissolved in DMSO.

  • Control compounds: DMSO (vehicle), known GSM, known GSI (e.g., Semagacestat).[10]

  • 96-well cell culture plates.

  • Meso Scale Discovery (MSD) or ELISA kits for human Aβ38, Aβ40, and Aβ42.[6]

1.2. Procedure:

  • Cell Plating: Seed HEK/APPSwe cells into 96-well plates at a density that ensures they reach ~90% confluency at the end of the experiment. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the cells and replace it with 100 µL of medium containing the test compounds or controls.

  • Incubation: Incubate the plates for a defined period (e.g., 5-24 hours) at 37°C, 5% CO2.[10]

  • Sample Collection: After incubation, carefully collect the conditioned medium from each well for Aβ analysis.

  • Aβ Quantification: Analyze the levels of Aβ38, Aβ40, and Aβ42 in the conditioned medium using MSD or ELISA assays according to the manufacturer's instructions.[6]

  • Data Analysis: Normalize the Aβ levels to the vehicle control (DMSO). Plot the percentage of Aβ modulation against the compound concentration (log scale) and calculate IC50 (for Aβ42 reduction) and EC50 (for Aβ38 potentiation) values using non-linear regression analysis.[4][6]

Protocol 2: Cell-Free γ-Secretase Activity Assay

This assay helps determine if a compound acts directly on the γ-secretase complex. It uses isolated cell membranes containing the enzyme and a recombinant APP C-terminal fragment (C100) as a substrate.[11]

2.1. Materials:

  • Cell pellets from CHO or HEK293T cells.[11]

  • CHAPSO solubilization buffer.

  • Recombinant APP-C100 substrate.[11]

  • Assay Buffer (e.g., HEPES, pH 7.0).

  • Test Compounds (GSMs) in DMSO.

  • A specific γ-secretase inhibitor (e.g., L-685,458) to determine background.[12]

  • ELISA or Mass Spectrometry for Aβ peptide detection.

2.2. Procedure:

  • Membrane Preparation: Prepare cell membranes containing active γ-secretase from cell pellets by homogenization and ultracentrifugation. Solubilize the membrane pellet in CHAPSO buffer.[11]

  • Assay Reaction: In a 96-well plate, combine the solubilized membrane preparation, recombinant C100 substrate, and test compound dilutions in the assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 4-16 hours.

  • Reaction Termination: Stop the reaction by adding a denaturing agent or by freezing.

  • Aβ Quantification: Measure the generated Aβ peptides (Aβ38, Aβ40, Aβ42) using a suitable detection method.[11]

  • Data Analysis: Compare the Aβ profile of compound-treated samples to vehicle controls. The ability of a compound to shift the Aβ42/Aβ38 ratio in this cell-free system confirms its direct modulatory effect on the γ-secretase complex.

Protocol 3: In Vivo Efficacy Assessment in Animal Models

This protocol assesses the ability of a lead GSM to modulate Aβ levels in the plasma, brain, and cerebrospinal fluid (CSF) of transgenic mice (e.g., Tg2576) or rats.[3][6]

3.1. Materials:

  • Appropriate animal model (e.g., Tg2576 mice, Sprague-Dawley rats).[6]

  • Test compound formulated in a suitable vehicle for oral gavage or other administration routes.

  • Equipment for blood collection, CSF collection, and brain tissue homogenization.

  • Guanidine-HCl or RIPA buffer for brain tissue extraction.[7]

  • Aβ quantification kits (MSD or ELISA).

3.2. Procedure:

  • Animal Dosing: Administer the test compound to animals at various doses (e.g., 5, 10, 25, 50 mg/kg) via the chosen route. Include a vehicle-only control group.[6]

  • Sample Collection: At a predetermined time point post-dosing (e.g., 3-6 hours), collect blood (for plasma), CSF, and brain tissue.

  • Brain Homogenization: Homogenize one brain hemisphere in a suitable extraction buffer (e.g., 6 M guanidine-HCl) to extract Aβ peptides.[7]

  • Sample Processing: Centrifuge the brain homogenate to pellet debris and collect the supernatant. Process blood to isolate plasma.

  • Aβ Quantification: Measure Aβ40 and Aβ42 levels in the plasma, CSF, and brain extracts using quantitative immunoassays.[6]

  • Data Analysis: Calculate the percentage reduction of Aβ40 and Aβ42 for each dose group compared to the vehicle control group. Analyze dose-response relationships. A significant and dose-dependent reduction in brain Aβ42 is a key indicator of in vivo efficacy.[6]

Data Presentation: Efficacy of Representative GSMs

The following tables summarize quantitative data for several γ-secretase modulators, demonstrating their potency and efficacy in various experimental settings.

Table 1: In Vitro Potency of Pyridazine-based GSMs [6]

CompoundAβ42 Inhibition IC50 (nM)Aβ40 Inhibition IC50 (nM)Aβ38 Potentiation EC50 (nM)
Compound 12.511084
Compound 24.18018
Compound 35.38729

Table 2: In Vivo Efficacy of Compound 2 in Rats (Single Oral Dose) [6]

Dose (mg/kg)Plasma Aβ42 Reduction (%)Plasma Aβ40 Reduction (%)Brain Aβ42 Reduction (%)Brain Aβ40 Reduction (%)CSF Aβ42 Reduction (%)CSF Aβ40 Reduction (%)
578%57%54%29%41%29%
25>80%~70%~75%~50%~65%~45%
50>85%~75%~80%~60%~70%~50%

Table 3: In Vitro Potency of Coumarin-based Allosteric GSIs [4] (Note: These compounds show inhibitory rather than classic modulatory profiles but demonstrate selectivity.)

CompoundAβ40 Inhibition IC50 (nM)Aβ42 Inhibition IC50 (nM)
CS-1380 ± 35112 ± 40
CS-2>1000>1000
CS-5>1000>1000

References

Application Notes and Protocols for the Creation of Low Band-Gap Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and characterization of low band-gap semiconductors. It further explores their emerging applications in drug development, particularly in photothermal therapy and biosensing for drug screening.

Introduction to Low Band-Gap Semiconductors

A semiconductor's band gap is the energy difference between the top of the valence band and the bottom of the conduction band. Materials with small or "narrow" band gaps require less energy to excite an electron from the valence to the conduction band, enabling them to absorb lower-energy photons.[1][2] This property makes them highly valuable for a range of applications, including infrared detectors, solar cells, and light-emitting diodes (LEDs). For the purposes of these notes, we will focus on semiconductors with band gaps generally below 2.1 eV.

The ability to precisely control or "tune" the band gap of a semiconductor is known as band-gap engineering.[3] This allows for the tailoring of a material's optical and electronic properties for specific applications.[4] Key strategies for achieving low and tunable band gaps include synthesizing quantum dots where the band gap is size-dependent (a phenomenon known as quantum confinement), and creating ternary alloys where the band gap is dependent on the material's composition.[4][5][6]

Methods for Creating Low Band-Gap Semiconductors

Band-Gap Tuning via Quantum Confinement: Synthesis of Colloidal Quantum Dots

Colloidal quantum dots (QDs) are semiconductor nanocrystals where the band gap is inversely related to their size—smaller dots have larger band gaps and vice versa.[2] This quantum confinement effect allows for precise tuning of the band gap by controlling the size of the nanocrystals during synthesis.[2] The hot-injection method is a common and effective technique for producing monodisperse QDs.[7]

Experimental Protocol: Hot-Injection Synthesis of Cadmium Selenide (CdSe) Quantum Dots

This protocol describes a general procedure for synthesizing CdSe quantum dots with tunable sizes.

Materials:

Procedure:

  • Precursor Preparation (Cadmium Oleate):

    • In a three-neck flask, combine CdO, oleic acid, and 1-octadecene.

    • Heat the mixture to ~150 °C under vacuum for 1-2 hours to form a clear solution of cadmium oleate (B1233923) and to remove water and oxygen.

    • Switch to a nitrogen atmosphere and raise the temperature to 300 °C.

  • Precursor Preparation (TOPSe):

    • In a glovebox, dissolve selenium powder in trioctylphosphine to create a TOPSe solution.

  • Quantum Dot Nucleation and Growth:

    • Rapidly inject the TOPSe solution into the hot cadmium oleate solution. This will cause a sudden drop in temperature and initiate the nucleation of CdSe nanocrystals.

    • The growth of the quantum dots is controlled by the reaction temperature and time. Lower temperatures and shorter reaction times will result in smaller quantum dots with larger band gaps. Higher temperatures and longer reaction times will produce larger quantum dots with smaller band gaps.

    • Aliquots can be taken at different time intervals to obtain quantum dots of various sizes.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Add an excess of a non-solvent like methanol to precipitate the quantum dots.

    • Centrifuge the mixture to collect the quantum dots.

    • Redisperse the quantum dots in a solvent like toluene. Repeat the precipitation and redispersion steps several times to purify the quantum dots.

Workflow for Quantum Dot Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization precursor Precursor Preparation (Cadmium Oleate & TOPSe) injection Hot Injection (Nucleation) precursor->injection growth Controlled Growth (Temperature & Time) injection->growth purification Isolation & Purification growth->purification uv_vis UV-Vis Spectroscopy (Band Gap Determination) purification->uv_vis pl Photoluminescence (Emission Properties) purification->pl tem TEM (Size & Morphology) purification->tem data_analysis Data Analysis uv_vis->data_analysis Tauc Plot pl->data_analysis tem->data_analysis

Caption: Workflow for the synthesis and characterization of colloidal quantum dots.

Band-Gap Tuning via Alloying: Synthesis of Ternary Semiconductor Thin Films

Alloying involves combining two or more semiconductors with different band gaps to create a new material with an intermediate band gap.[4] For example, in the ternary alloy InₓGa₁₋ₓAs, the band gap can be tuned between that of InAs (0.36 eV) and GaAs (1.42 eV) by varying the composition 'x'.[8]

Experimental Protocol: Synthesis of InₓGa₁₋ₓAs Thin Films via Co-sputtering

This protocol outlines a general method for depositing InₓGa₁₋ₓAs thin films with varying compositions.[9]

Materials:

  • Gallium Arsenide (GaAs) target

  • Indium (In) target

  • GaAs substrate

  • Argon gas

  • RF magnetron sputtering system

Procedure:

  • Substrate Preparation:

    • Clean the GaAs substrate using a standard cleaning procedure (e.g., degreasing with organic solvents, followed by an acid etch to remove the native oxide).

    • Mount the substrate in the sputtering chamber.

  • Deposition:

    • Evacuate the chamber to a high vacuum.

    • Introduce argon gas into the chamber.

    • Apply RF power to both the GaAs and In targets simultaneously (co-sputtering).

    • The composition 'x' of the InₓGa₁₋ₓAs film is controlled by adjusting the relative sputtering powers applied to the GaAs and In targets.[9] Higher power on the In target will result in a higher 'x' value and a lower band gap.

    • Maintain the substrate at an elevated temperature (e.g., 580 °C) during deposition to promote crystalline growth.[9]

  • Characterization:

    • After deposition, the films are characterized to determine their composition, crystal structure, and band gap.

    • Energy Dispersive X-ray Spectroscopy (EDS) or X-ray Photoelectron Spectroscopy (XPS) can be used to determine the elemental composition.

    • X-ray Diffraction (XRD) is used to analyze the crystal structure.

    • UV-Vis-NIR spectroscopy is used to measure the optical absorbance and determine the band gap.

Quantitative Data

The ability to tune the band gap of semiconductors is a key aspect of their application. The following tables provide examples of how the band gap of CdSe quantum dots and InₓGa₁₋ₓAs alloys can be controlled.

Table 1: Relationship Between CdSe Quantum Dot Size and Band Gap

Particle Size (nm)Band Gap (eV)
2.52.28[1]
3.22.12[1]
3.4~2.0[2]
3.7~1.9[2]
Bulk1.74[3]

Table 2: Band Gap of InₓGa₁₋ₓAs as a Function of Indium Composition (x)

Indium Composition (x)Band Gap (eV)
0 (GaAs)1.42
0.1~1.28
0.2~1.15
0.3~1.01
0.4~0.88
0.5~0.75
1.0 (InAs)0.36

Note: The values for InₓGa₁₋ₓAs are approximate and can be influenced by factors such as strain.[8][10]

Applications in Drug Development

The unique optical properties of low band-gap semiconductors are being harnessed for innovative applications in the field of drug development.

Photothermal Therapy (PTT)

Photothermal therapy is a minimally invasive cancer treatment that utilizes agents that can absorb light, typically in the near-infrared (NIR) region, and convert it into localized heat to destroy cancer cells.[11][12] Low band-gap semiconductor nanoparticles are excellent candidates for PTT agents due to their strong absorption in the NIR window, which allows for deeper tissue penetration.[13][14]

Mechanism of Photothermal Therapy

G cluster_process Photothermal Therapy Process cluster_components Key Components injection Systemic Administration of Nanoparticles accumulation Passive Accumulation in Tumor (EPR Effect) injection->accumulation irradiation NIR Laser Irradiation accumulation->irradiation heat Localized Hyperthermia irradiation->heat apoptosis Tumor Cell Apoptosis/ Necrosis heat->apoptosis nanoparticles Low Band-Gap Semiconductor Nanoparticles nanoparticles->injection laser NIR Laser laser->irradiation tumor Tumor Microenvironment tumor->accumulation

Caption: Logical diagram of nanoparticle-mediated photothermal therapy.

Experimental Protocol: In Vitro Evaluation of Photothermal Efficacy

This protocol describes a general method for assessing the photothermal heating and therapeutic efficacy of semiconductor nanoparticles on cancer cells in vitro.

Materials:

  • Low band-gap semiconductor nanoparticles

  • Cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Cell viability assay kit (e.g., MTT or Calcein-AM/Propidium Iodide)

  • NIR laser (e.g., 808 nm)

  • IR thermal camera

  • 96-well plates

Procedure:

  • Cell Culture:

    • Culture the cancer cells in a 96-well plate until they reach the desired confluency.

  • Nanoparticle Incubation:

    • Treat the cells with varying concentrations of the semiconductor nanoparticles dispersed in the cell culture medium.

    • Incubate for a specific period (e.g., 2-4 hours) to allow for cellular uptake.

  • Photothermal Heating:

    • Wash the cells with PBS to remove any nanoparticles that have not been internalized.

    • Add fresh culture medium.

    • Irradiate the cells with an NIR laser at a specific power density (e.g., 0.5 W/cm²) for a set duration (e.g., 10 minutes).[14]

    • Use an IR thermal camera to monitor the temperature change in the wells.

  • Viability Assessment:

    • After irradiation, incubate the cells for a further period (e.g., 24 hours).

    • Perform a cell viability assay to quantify the percentage of cell death in the treated groups compared to control groups (cells only, cells + laser, cells + nanoparticles without laser).

Biosensing for Drug Screening

Field-Effect Transistor (FET) based biosensors are emerging as powerful tools for drug screening.[15][16] These sensors utilize a semiconductor material as the conducting channel.[17] When a target molecule, such as a drug or a biomarker, binds to a receptor immobilized on the semiconductor surface, it causes a change in the electrical properties of the channel, which can be detected as a change in current.[17][18] Low band-gap semiconductors can be advantageous in these systems due to their high charge carrier mobility.

Workflow for FET-Based Biosensor in Drug Screening

G cluster_fabrication Sensor Fabrication cluster_detection Detection Process fet_fab Fabricate FET with Semiconductor Channel surface_mod Surface Functionalization fet_fab->surface_mod receptor_immob Immobilize Receptor (e.g., Antibody, Enzyme) surface_mod->receptor_immob sample_intro Introduce Sample (e.g., Drug Compound) receptor_immob->sample_intro Ready for use binding Target Molecule Binding to Receptor sample_intro->binding signal_trans Change in Channel Conductance binding->signal_trans readout Electrical Readout (Signal Detection) signal_trans->readout data_analysis Data Analysis & Drug Efficacy Determination readout->data_analysis

Caption: Experimental workflow for a FET-based biosensor used in drug screening.

Experimental Protocol: General Setup for a FET-based Biosensor for Drug Screening

This protocol provides a conceptual framework for using a FET-based biosensor to screen for drug efficacy.

Materials:

  • Fabricated FET device with a low band-gap semiconductor channel

  • Specific bioreceptors (e.g., antibodies, enzymes, or whole cells)

  • Chemicals for surface functionalization (e.g., silanes)

  • Drug candidates for screening

  • Buffer solutions

  • Precision source-measure unit

Procedure:

  • Sensor Preparation:

    • Functionalize the surface of the semiconductor channel to allow for the attachment of bioreceptors.

    • Immobilize the chosen bioreceptors onto the functionalized surface.

  • Baseline Measurement:

    • Establish a stable baseline electrical signal (current) through the FET channel in a buffer solution.

  • Drug Screening:

    • Introduce a solution containing a drug candidate to the sensor surface.

    • If the drug interacts with the immobilized bioreceptor, it will cause a change in the local charge environment at the semiconductor surface.

    • This change modulates the conductivity of the FET channel, resulting in a measurable change in the current.

    • The magnitude and rate of the current change can be correlated with the binding affinity and concentration of the drug.

  • Data Analysis:

    • Record the signal changes for a library of drug candidates.

    • Analyze the data to identify compounds that exhibit a strong interaction with the target receptor, indicating potential therapeutic efficacy.

References

Detecting Mercury(II) Ions with High Sensitivity: A Guide to Fluorometric Protocols

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals

In response to the critical need for sensitive and selective detection of mercury(II) (Hg²⁺), a highly toxic environmental pollutant and health hazard, this document provides detailed application notes and experimental protocols for its fluorometric determination.[1][2] The methodologies outlined leverage the simplicity, rapid response, and high sensitivity of fluorescence-based sensing.[1][3] This guide focuses on three distinct and effective strategies: a peptide-based probe utilizing aggregation-induced emission, a DNA-based sensor employing enzyme-assisted signal amplification, and a ratiometric sensor using gold nanoclusters and carbon dots.

Introduction to Fluorometric Mercury(II) Detection

Mercury ions are detrimental to human health, capable of causing severe damage to the nervous system, kidneys, and gastrointestinal tract.[1][4] The United States Environmental Protection Agency (EPA) has set the maximum permissible concentration of Hg²⁺ in drinking water at a stringent 10.0 nM, highlighting the necessity for highly sensitive detection methods.[4] Fluorescence spectroscopy offers a powerful analytical tool for this purpose due to its operational simplicity and rapid results.[1][3] The core principle of these detection methods lies in the interaction between a specific fluorescent probe and Hg²⁺ ions, which induces a measurable change in the probe's fluorescence properties, such as intensity or wavelength.[3]

Comparative Analysis of Fluorometric Protocols

The following table summarizes the quantitative performance of the three detailed protocols, offering a clear comparison of their key analytical parameters.

Protocol Probe/Sensor Mechanism Linear Range Limit of Detection (LOD) Response Time Key Advantages
Protocol 1 TPE-GHK (Peptide-based)Aggregation-Induced Emission (AIE), "Turn-on"0–1.0 μM[4]28.6 nM[4]RapidHigh selectivity, biocompatible for live cell imaging.[4]
Protocol 2 DNA Probe with Exonuclease IIIEnzyme-Assisted Signal Amplification, "Turn-on"20 pM–10 nM[5][6]6 pM[5][6]Not explicitly statedExtremely high sensitivity due to signal amplification.[5]
Protocol 3 NCDs and Au NCsRatiometric Fluorescence Quenching0.05–2.5 µM[7]2.7 nM[8][9]RapidRatiometric detection minimizes background interference; suitable for test paper sensors.[8][9]

Protocol 1: Peptide-Based Detection using Aggregation-Induced Emission (AIE)

This protocol utilizes a specially designed peptide-based fluorescent probe, TPE-GHK, which exhibits a "turn-on" fluorescence response upon binding with Hg²⁺. The mechanism is based on aggregation-induced emission (AIE), where the probe's fluorescence is activated by the formation of a complex with mercury ions.[4]

Signaling Pathway

Caption: TPE-GHK probe binds with Hg²⁺, leading to aggregation and a "turn-on" fluorescent signal.

Experimental Protocol

1. Reagent Preparation:

  • TPE-GHK Probe Stock Solution: Prepare a stock solution of the TPE-GHK probe in a suitable organic solvent (e.g., DMSO) and then dilute with an aqueous buffer (e.g., HEPES or Tris-HCl, pH 7.4) to the desired final concentration for the experiment.
  • Mercury(II) Standard Solutions: Prepare a series of standard solutions of Hg²⁺ by diluting a certified stock solution with the same aqueous buffer used for the probe.
  • Buffer Solution: Prepare a 10 mM HEPES or Tris-HCl buffer solution, adjusting the pH to 7.4.

2. Detection Procedure:

  • Pipette the desired volume of the TPE-GHK probe solution into a cuvette.
  • Add varying concentrations of the Hg²⁺ standard solutions to the cuvette.
  • Incubate the mixture for a short period (e.g., 2-5 minutes) at room temperature to allow for complex formation.
  • Measure the fluorescence emission spectrum using a fluorometer. For TPE-GHK, typical excitation would be around its absorption maximum, and emission would be recorded in the appropriate range to observe the "turn-on" signal.[4]

3. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum against the concentration of Hg²⁺.
  • Determine the linear range and calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear calibration curve.[4]

Protocol 2: Ultrasensitive Detection via DNA-Based Sensor with Enzyme-Assisted Amplification

This method achieves exceptionally low detection limits through a DNA-based probe that specifically recognizes Hg²⁺ via thymine-thymine (T-T) mismatches, coupled with an enzyme-assisted signal amplification cascade.[5][6]

Experimental Workflow

G Start Start: Mix DNA Probe, Hg²⁺, and Reaction Components Binding Hg²⁺ binds to T-T mismatches in DNA Probe Start->Binding Toehold Toehold Binding and Strand Displacement Binding->Toehold ExoIII Exonuclease III (Exo III) Cleavage and Target Recycling Toehold->ExoIII Amplification Generation of ssDNA Primer ExoIII->Amplification SDR Primer-initiated Strand Displacement Reaction Amplification->SDR Release Release of Fluorophore-labeled Probe SDR->Release Detection Measure Fluorescence Signal Release->Detection

Caption: Workflow for DNA-based Hg²⁺ detection with enzymatic signal amplification.

Experimental Protocol

1. Reagent Preparation:

  • DNA Probes: Synthesize and purify the necessary DNA oligonucleotides, including the probe with T-T mismatches and any auxiliary strands. Dissolve them in a nuclease-free buffer (e.g., TE buffer).
  • Enzymes: Obtain Exonuclease III, a polymerase, and a nicking endonuclease. Store them according to the manufacturer's instructions.
  • Reaction Buffer: Prepare a reaction buffer that is optimal for all enzymatic activities, typically containing Tris-HCl, MgCl₂, and other salts at a specific pH.
  • Fluorophore-labeled Probe: Prepare a solution of the single-stranded DNA probe labeled with a fluorophore and a quencher.

2. Detection Procedure:

  • In a microcentrifuge tube, combine the DNA probe, the sample containing an unknown amount of Hg²⁺ (or a standard), and the reaction buffer.
  • Initiate the reaction by adding the mixture of enzymes (Exonuclease III, polymerase, nicking endonuclease).
  • Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 37°C) for a defined period (e.g., 60-90 minutes) to allow for the amplification reaction to proceed.
  • Terminate the reaction by heat inactivation or by adding a stop solution (e.g., EDTA).
  • Measure the fluorescence intensity. The release of the free fluorophore-labeled probe from its quenched state results in a significant increase in fluorescence. For a FAM-labeled probe, excitation is typically around 495 nm and emission is measured around 520 nm.[10] Another example uses excitation at 532 nm and emission at 582 nm.[5][6]

3. Data Analysis:

  • Construct a calibration curve by plotting the fluorescence intensity against known concentrations of Hg²⁺ standards.
  • Calculate the concentration of Hg²⁺ in unknown samples by interpolating their fluorescence readings on the calibration curve.

Protocol 3: Ratiometric Detection Using Nitrogen-Doped Carbon Dots (NCDs) and Gold Nanoclusters (Au NCs)

This protocol employs a ratiometric approach that enhances detection accuracy by using two different fluorescent nanomaterials. Nitrogen-doped carbon dots (NCDs) provide a stable reference signal, while the fluorescence of gold nanoclusters (Au NCs) is selectively quenched by Hg²⁺.[8][9]

Signaling Mechanism

G Probe Ratiometric Probe: NCDs (Blue Emission) + Au NCs (Red Emission) Interaction Hg²⁺ binds to Au⁺ on Au NCs surface Probe->Interaction Stable Blue Fluorescence of NCDs remains stable Hg2 Hg²⁺ Ions Hg2->Interaction Quenching Red Fluorescence of Au NCs is Quenched Interaction->Quenching Output Change in Fluorescence Intensity Ratio (I_blue / I_red) Quenching->Output Stable->Output Internal Standard

Caption: Ratiometric Hg²⁺ detection: Hg²⁺ quenches Au NCs fluorescence while NCDs signal is stable.

Experimental Protocol

1. Reagent Preparation:

  • NCDs and Au NCs Synthesis: Synthesize NCDs and Au NCs according to established literature procedures.
  • Probe Solution: Prepare the ratiometric fluorescent probe solution by mixing the NCDs and Au NCs in a phosphate-buffered saline (PBS) solution (10 mM, pH 7.4) to achieve a specific fluorescence intensity ratio (e.g., 1:1) at their respective emission maxima.[7]
  • Mercury(II) Standard Solutions: Prepare a series of Hg²⁺ standard solutions in the same PBS buffer.

2. Detection Procedure:

  • To the ratiometric probe solution, add different concentrations of the Hg²⁺ standard solutions (ranging from 0.05 to 2.5 µM).[7]
  • Allow the mixture to incubate for a few minutes at room temperature.
  • Record the fluorescence spectrum under a single excitation wavelength (e.g., 400 nm).[7] The spectrum should cover the emission peaks of both the NCDs (blue region) and the Au NCs (red region).

3. Data Analysis:

  • Calculate the ratio of the fluorescence intensities at the emission peaks of the NCDs and the Au NCs (e.g., I_blue / I_red).
  • Plot this intensity ratio against the concentration of Hg²⁺ to generate a calibration curve.
  • The ratiometric measurement provides a more robust and reliable quantification by correcting for potential fluctuations in instrumental efficiency or environmental conditions.[8]

These detailed protocols provide researchers with a strong foundation for the sensitive and selective fluorometric detection of mercury(II) ions, catering to a range of analytical needs from ultra-trace detection to applications in biological imaging.

References

A Step-by-Step Guide to Suzuki Coupling with Pinacol Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. The use of boronic acid pinacol (B44631) esters in this reaction has gained widespread adoption due to their enhanced stability, ease of handling, and broad commercial availability. These attributes make them particularly valuable in the complex synthetic routes common in pharmaceutical and materials science research.

This document provides a detailed guide to performing Suzuki coupling reactions using pinacol esters, including optimized protocols, data on various reaction conditions, and visual aids to understand the reaction mechanism and experimental workflow.

Advantages of Using Pinacol Esters

Boronic acid pinacol esters offer several distinct advantages over their corresponding free boronic acids:

  • Enhanced Stability: The pinacol group protects the boronic acid moiety from degradation pathways such as protodeboronation and oxidation, leading to a longer shelf life and more consistent reactivity.[1][2]

  • Improved Solubility: Pinacol esters generally exhibit better solubility in common organic solvents used for cross-coupling reactions, which can lead to higher reaction yields.[1]

  • Ease of Handling: Their crystalline and less polar nature makes them easier to weigh and handle compared to the often-fluffy and hygroscopic free boronic acids.

  • Chromatographic Purification: Unlike many boronic acids, pinacol esters are often stable to silica (B1680970) gel chromatography, allowing for their purification before use in the coupling reaction.[3]

Experimental Data: A Comparative Overview

The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize various conditions reported for the coupling of aryl halides with aryl boronic acid pinacol esters, providing a basis for reaction optimization.

Table 1: Suzuki Coupling of Aryl Bromides with Aryl Pinacol Boronic Esters
EntryAryl BromideAryl Pinacol Boronic EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
14-BromoanisolePhenylboronic acid pinacol esterPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10095[4]
21-Bromo-4-nitrobenzene4-Methoxyphenylboronic acid pinacol esterPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₃PO₄ (2)Dioxane8092[5]
32-Bromopyridine3,5-Dimethylphenylboronic acid pinacol esterPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O8088[6]
41-Bromo-2-fluorobenzene4-Tolylboronic acid pinacol esterPdCl₂(dppf) (2)-Cs₂CO₃ (2)Dioxane9094[1]
Table 2: Suzuki Coupling of Aryl Chlorides with Alkyl Pinacol Boronic Esters
EntryAryl ChlorideAlkyl Pinacol Boronic EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
12,6-DichloropyridineHeptyl pinacol boronic esterPd₂(dba)₃ (1)FcPPh₂ (6)K₃PO₄ (6)Dioxane/H₂O10085 (mono-alkylation)[7]
24-ChloroacetophenoneCyclohexyl pinacol boronic esterPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O11089[4]
31-Chloro-4-(trifluoromethyl)benzenen-Butyl pinacol boronic esterPdCl₂{P(tBu)₂(Ph-NMe₂)}₂ (1)-K₃PO₄ (2)Dioxane/H₂O10091[8]
42-ChloropyridineIsopropyl pinacol boronic esterPOPdSPhos (3)K₃PO₄ (2)Dioxane10078[9]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of an aryl halide with a pinacol boronic ester. The specific conditions may require optimization based on the substrates used.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Pinacol boronic ester (1.1 - 1.5 mmol, 1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf); 1-5 mol%)

  • Phosphine (B1218219) ligand (e.g., SPhos, P(t-Bu)₃, PPh₃; 2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃; 2-3 equiv)

  • Anhydrous solvent (e.g., dioxane, toluene, THF)

  • Degassed water (if using aqueous conditions)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), pinacol boronic ester (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), phosphine ligand (e.g., SPhos, 0.04 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., 5 mL of dioxane) via syringe. If aqueous conditions are required, add degassed water at this stage (e.g., 1 mL).

  • Reaction: Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Visualizing the Process

To better understand the Suzuki coupling reaction, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Catalytic_Cycle cluster_reactants Reactants & Products A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C R¹-Pd(II)-X(L)₂ B->C D Transmetalation C->D E R¹-Pd(II)-R²(L)₂ D->E F Reductive Elimination E->F F->A Product R¹-R² (Coupled Product) F->Product R1X R¹-X (Aryl Halide) R1X->B R2Bpin R²-B(pin) (Pinacol Ester) + Base R2Bpin->D

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Aryl Halide, Pinacol Ester, Catalyst, Ligand, and Base setup Assemble Reaction under Inert Atmosphere (N₂ or Ar) reagents->setup glassware Oven-dry Glassware glassware->setup solvent Add Anhydrous Solvent setup->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for a Suzuki coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-Aminophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminophenylboronic acid pinacol (B44631) ester in Suzuki coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of 4-aminophenylboronic acid pinacol ester in a question-and-answer format.

Q1: Why is my reaction showing low to no conversion of starting materials?

Possible Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not have formed or has been deactivated.

    • Solution: Ensure proper degassing of solvents and reaction mixtures to remove oxygen, which can oxidize and deactivate the palladium catalyst.[1][2][3] Consider using a pre-catalyst that is more readily reduced to Pd(0) under the reaction conditions.

  • Inefficient Oxidative Addition: The aryl halide partner might be too electron-rich or sterically hindered.

    • Solution: For electron-rich aryl halides, using more electron-rich phosphine (B1218219) ligands can facilitate oxidative addition.[4] Increasing the reaction temperature may also be necessary.

  • Poor Transmetalation: The boronic ester is not being activated effectively.

    • Solution: The choice of base is critical for activating the boronic ester to form the reactive boronate species.[5][6] A thorough screening of bases is recommended. (See Table 1). The presence of a small amount of water is often necessary to hydrolyze the pinacol ester and facilitate transmetalation, especially when using inorganic bases like carbonates.[4]

Q2: My reaction is producing significant side products. How can I minimize them?

Possible Side Reactions & Solutions:

  • Protodeboronation: The C-B bond of the this compound is cleaved and replaced by a hydrogen atom, leading to the formation of aniline.

    • Solution: This is a common side reaction, especially with electron-rich boronic esters.[7] Using milder bases like potassium fluoride (B91410) (KF) or potassium phosphate (B84403) (K₃PO₄) can reduce the rate of protodeboronation.[5] Running the reaction at a lower temperature and for a shorter duration can also be beneficial.

  • Homocoupling: The aryl halide or the boronic ester couples with itself.

    • Solution: Homocoupling is often a result of slow transmetalation or reductive elimination. Optimizing the catalyst and ligand system can help. For instance, using bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway.[1] Ensuring a stoichiometric balance between the coupling partners is also important; an excess of one reagent can favor homocoupling.

  • Formation of Palladium Black: The palladium catalyst precipitates out of the solution as palladium black, leading to a loss of catalytic activity.[4]

    • Solution: This can be caused by catalyst decomposition at high temperatures or in the presence of impurities. Using more robust ligands that stabilize the palladium catalyst can prevent precipitation.[4] Lowering the reaction temperature, if feasible, can also help.

Q3: The reaction starts but then stalls before completion. What could be the issue?

Possible Causes & Solutions:

  • Catalyst Deactivation: The catalyst may be slowly deactivating over the course of the reaction.

    • Solution: As mentioned, ensuring rigorous exclusion of oxygen is crucial.[1][3] If the reaction is prolonged, a second addition of a small amount of fresh catalyst might be necessary.

  • Base Degradation: The base may be consumed or degraded over time, especially at elevated temperatures.

    • Solution: Ensure that a sufficient excess of a stable base is used.

  • Product Inhibition: The product of the reaction may be coordinating to the palladium center and inhibiting the catalytic cycle.

    • Solution: This can be a challenging issue to resolve. Sometimes, changing the solvent to one in which the product is more soluble can help.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using this compound over the corresponding boronic acid?

This compound offers several advantages over its boronic acid counterpart. The pinacol ester is generally more stable to air and moisture, making it easier to handle and store.[8] This increased stability also helps to minimize premature decomposition and protodeboronation under reaction conditions.[7] Furthermore, the pinacol ester often exhibits better solubility in organic solvents commonly used for Suzuki couplings.[8]

Q2: How do I choose the right base for my reaction?

The choice of base is critical and highly dependent on the specific substrates and reaction conditions.[6] Inorganic bases are most commonly used.[6]

  • Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): These are widely used and effective for a broad range of substrates. Cesium carbonate is a stronger base and can be effective for more challenging couplings.[9]

  • Phosphates (e.g., K₃PO₄): This is a strong, non-nucleophilic base that is often effective when other bases fail, particularly with sterically hindered substrates.

  • Fluorides (e.g., KF, CsF): These are milder bases and can be advantageous in minimizing side reactions like ester hydrolysis if your substrate contains sensitive functional groups.[5]

A screening of different bases is often the best approach to identify the optimal choice for a specific reaction.

Q3: What is the role of water in the reaction mixture?

While Suzuki couplings with boronic esters can sometimes be run under anhydrous conditions, the presence of a small amount of water is often beneficial, particularly when using inorganic bases. Water can facilitate the hydrolysis of the pinacol ester to the more reactive boronic acid in situ, which can accelerate the transmetalation step.[4][10] However, excessive water can promote protodeboronation, so the optimal amount needs to be determined empirically.

Q4: Which palladium catalyst and ligand should I start with?

A good starting point for many Suzuki couplings is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd₂(dba)₃ with a phosphine ligand. For couplings involving electron-rich partners like this compound, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often highly effective as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[1] Pre-formed catalysts like Pd(dppf)Cl₂ are also commonly used and are often effective.[3]

Data Presentation

Table 1: Comparison of Common Bases in Suzuki Coupling

BaseStrengthCommon SolventsKey Considerations
K₂CO₃ModerateDioxane/H₂O, Toluene/H₂O, MeCN/H₂OA good general-purpose base, often requires aqueous co-solvent.[3][9]
Na₂CO₃ModerateDioxane/H₂O, EtOH/H₂OSimilar to K₂CO₃, can be a cost-effective alternative.[9]
Cs₂CO₃StrongDioxane, THF, TolueneMore soluble in organic solvents than K₂CO₃/Na₂CO₃, effective for difficult couplings.
K₃PO₄StrongDioxane, Toluene, THFA strong, non-nucleophilic base, good for sterically hindered substrates.[4]
KFWeakDioxane, THFA mild base, useful for substrates with base-sensitive functional groups.[5]

Note: The optimal base and its concentration should be determined experimentally for each specific reaction.

Table 2: Common Palladium Catalysts and Ligands for Suzuki Coupling

Catalyst / Pre-catalystLigandTypical Loading (mol%)Characteristics
Pd(PPh₃)₄PPh₃ (in situ)1-5A classic, versatile catalyst, but may be less effective for challenging substrates.
Pd(OAc)₂Buchwald Ligands (SPhos, XPhos, RuPhos)1-3Highly active for a broad range of substrates, including electron-rich and sterically hindered ones.[1]
Pd₂(dba)₃Trialkylphosphines (e.g., P(t-Bu)₃)1-3Very active catalyst system, particularly good for aryl chlorides.[5]
Pd(dppf)Cl₂dppf (in situ)1-5A robust and widely used catalyst, effective for many cross-couplings.[3]

Note: Catalyst and ligand screening is often necessary to identify the optimal system.

Experimental Protocols

General Protocol for a Small-Scale Suzuki Coupling Reaction:

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the chosen base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the vial several times.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst and ligand (or the pre-formed catalyst) to the reaction mixture.

  • Reaction: Place the vial in a pre-heated oil bath or heating block at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂-X Pd0->PdII_complex Oxidative Addition ArX Ar-X (Aryl Halide) ArX->PdII_complex OxAdd Oxidative Addition PdII_biaryl Ar-Pd(II)L₂-Ar' PdII_complex->PdII_biaryl Transmetalation Boronate Ar'-B(OR)₂ (Boronic Ester) Boronate->PdII_biaryl Base Base (e.g., K₂CO₃) Base->PdII_biaryl activation Transmetalation Transmetalation PdII_biaryl->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) PdII_biaryl->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Inert Check Inert Atmosphere/ Degassing Start->Check_Inert Initial Check Screen_Base Screen Bases (e.g., K₂CO₃, K₃PO₄, KF) Check_Inert->Screen_Base If still low yield Screen_Catalyst Screen Catalyst/ Ligand System Screen_Base->Screen_Catalyst If still low yield Success Improved Yield Screen_Base->Success Optimization Sufficient Optimize_Solvent Optimize Solvent & Water Content Screen_Catalyst->Optimize_Solvent If still low yield Screen_Catalyst->Success Optimization Sufficient Optimize_Temp Optimize Temperature Optimize_Solvent->Optimize_Temp Fine-tuning Optimize_Temp->Success Optimization Complete

Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions.

Experimental_Workflow Setup 1. Reaction Setup (Reagents, Solvent) Degas 2. Degassing (Inert Atmosphere) Setup->Degas Catalyst 3. Catalyst Addition Degas->Catalyst Reaction 4. Heating & Monitoring (TLC/LC-MS) Catalyst->Reaction Workup 5. Reaction Work-up (Quench, Extract) Reaction->Workup Purification 6. Purification (Column Chromatography) Workup->Purification Analysis 7. Product Analysis (NMR, MS) Purification->Analysis

Caption: A general experimental workflow for performing a Suzuki coupling reaction.

References

Technical Support Center: Troubleshooting Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to diagnose and resolve common side reactions encountered during Suzuki coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in Suzuki coupling?

The most prevalent side reactions in Suzuki-Miyaura coupling are:

  • Homocoupling: The undesired coupling of two organoboron reagents to form a symmetrical biaryl byproduct.[1]

  • Protodeboronation: The cleavage of the carbon-boron bond of the organoboron reagent, where the boron group is replaced by a hydrogen atom.[2]

  • Catalyst Deactivation: The loss of catalytic activity of the palladium complex, often observed as the formation of palladium black.[3]

  • Dehalogenation: The reduction of the organic halide starting material, replacing the halogen with a hydrogen atom.[4]

Q2: What causes the formation of homocoupling byproducts?

Homocoupling is primarily caused by the presence of oxygen and Pd(II) species in the reaction mixture.[1][5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[5] Using a Pd(II) precatalyst without efficient reduction to Pd(0) can also promote homocoupling.[1][5]

Q3: What factors lead to protodeboronation?

Protodeboronation is the protonolysis of the boronic acid and is highly dependent on factors like the reaction conditions and the structure of the boronic acid itself.[2] It can be catalyzed by acid or base.[6] In basic conditions, which are common for Suzuki coupling, a boronate species is formed which then reacts with a proton source (like water) to cleave the C-B bond.[6] Electron-rich and certain heteroaromatic boronic acids are particularly susceptible.

Q4: Why is my reaction turning black?

The formation of a black precipitate, known as palladium black, is a visual indicator of catalyst deactivation.[3] This finely divided, inactive palladium metal can form due to the instability of the active catalytic species or an overly rapid reduction of a Pd(II) precatalyst.[3] High temperatures can also accelerate this decomposition.[3]

Troubleshooting Guides

Issue 1: Significant amount of homocoupling byproduct observed.

Troubleshooting Workflow:

Homocoupling_Troubleshooting start High Homocoupling Detected check_o2 Is the reaction rigorously deoxygenated? start->check_o2 check_pd_source Are you using a Pd(II) precatalyst? check_o2->check_pd_source Yes solution_degas Improve degassing protocol: - Use freeze-pump-thaw cycles - Subsurface sparge with N2/Ar check_o2->solution_degas No solution_pd0 Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4, Pd2(dba)3) check_pd_source->solution_pd0 Yes end Homocoupling Minimized check_pd_source->end No solution_degas->end solution_reducer Add a mild reducing agent (e.g., potassium formate) solution_pd0->end

Caption: Troubleshooting workflow for excessive homocoupling.

Detailed Protocols to Avoid Homocoupling:

  • Rigorous Degassing: Oxygen is a key culprit in homocoupling.[7]

    • Protocol: Place your solvent in a flask with a stir bar. For the freeze-pump-thaw method, freeze the solvent using liquid nitrogen, then apply a vacuum for several minutes. Close the flask to the vacuum and allow the solvent to thaw. Repeat this cycle at least three times. For sparging, bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes.[8] A subsurface sparge is particularly effective.[9]

  • Choice of Palladium Source: Pd(II) precatalysts can initiate homocoupling before the catalytic cycle begins.[5]

    • Recommendation: Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[10] If using a Pd(II) source (e.g., Pd(OAc)₂), the addition of a mild reducing agent like potassium formate (B1220265) can help suppress homocoupling by minimizing the concentration of free Pd(II).[9]

  • Reaction Setup:

    • Protocol: Assemble your reaction glassware and flame-dry it under vacuum, then backfill with an inert gas. Add the solid reagents under a positive pressure of inert gas. Add the degassed solvent via syringe. Maintain a slight positive pressure of inert gas throughout the reaction.

Data Summary: Effect of Oxygen Exclusion

ConditionHomocoupling LevelDesired Product Yield
Reaction run in airHighLow
Solvent degassed, run under N₂/ArSignificantly ReducedHigh

This table represents a qualitative summary based on general findings.[7][8]

Issue 2: Boronic acid is being consumed by protodeboronation.

Troubleshooting Workflow:

Protodeboronation_Troubleshooting start Protodeboronation Detected check_boron Is the boronic acid known to be unstable? start->check_boron check_conditions Are reaction conditions (base, temp, water) harsh? check_boron->check_conditions No solution_ester Use a more stable boronate ester: - Pinacol (BPin) ester - MIDA boronate ester - Organotrifluoroborate check_boron->solution_ester Yes solution_conditions Optimize conditions: - Use a weaker base - Lower reaction temperature - Use anhydrous solvent check_conditions->solution_conditions Yes end Protodeboronation Minimized check_conditions->end No solution_ester->end solution_conditions->end

Caption: Troubleshooting workflow for protodeboronation.

Detailed Protocols to Avoid Protodeboronation:

  • Use of More Stable Boron Reagents: Boronic acids can be unstable.[3]

    • Recommendation: Convert the boronic acid to a more stable derivative. Pinacol esters (BPin) are a popular choice due to their increased stability.[5] MIDA boronates and organotrifluoroborates are also highly stable and can be used in "slow release" strategies.[2]

    • Protocol for MIDA Boronate Use: MIDA boronates are stable to anhydrous Suzuki conditions. The boronic acid can be released in situ by the addition of a mild aqueous base. This strategy is useful for notoriously unstable boronic acids like 2-pyridine boronic acid.[2]

  • Optimization of Reaction Conditions: Harsh conditions can accelerate protodeboronation.

    • Base Selection: The choice of base is critical. While strong bases can be effective for the coupling, they can also promote protodeboronation. Consider screening milder bases.

    • Solvent: The presence of water can be a source of protons. Using anhydrous solvents can minimize protodeboronation.[11]

    • Temperature: Lowering the reaction temperature can sometimes reduce the rate of protodeboronation relative to the desired coupling.[11]

Data Summary: Relative Stability of Boron Reagents

Boron ReagentStability to ProtodeboronationNotes
Boronic AcidVariable to LowSusceptible, especially if electron-rich or heteroaromatic.[2]
Pinacol Boronate EsterModerate to HighGenerally more stable than the corresponding boronic acid.[5]
MIDA Boronate EsterHighVery stable; requires specific conditions for slow release.[2]
OrganotrifluoroborateHighStable salts, often used for slow release of boronic acid.[12]

Reaction Mechanisms and Pathways

Suzuki Coupling Catalytic Cycle

The generally accepted mechanism for Suzuki coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[12]

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_intermediate1 R-Pd(II)L_n-X oxidative_addition->pd2_intermediate1 transmetalation Transmetalation (Base, R'-B(OR)2) pd2_intermediate1->transmetalation pd2_intermediate2 R-Pd(II)L_n-R' transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Side Reaction Mechanisms

Homocoupling Mechanism:

This pathway becomes significant in the presence of Pd(II) and oxygen.

Homocoupling_Mechanism pd2 Pd(II) intermediate1 R-Pd(II)-B(OH)2 pd2->intermediate1 + boronic_acid1 R-B(OH)2 boronic_acid1->intermediate1 intermediate2 R-Pd(II)-R intermediate1->intermediate2 + boronic_acid2 R-B(OH)2 boronic_acid2->intermediate2 homocoupled_product R-R (Homocoupling) intermediate2->homocoupled_product Reductive Elimination pd0 Pd(0) intermediate2->pd0

Caption: Mechanism of Pd(II)-mediated homocoupling of boronic acids.

Protodeboronation Mechanism (Base-Catalyzed):

This side reaction consumes the boronic acid, reducing the yield of the desired product.[6]

Protodeboronation_Mechanism boronic_acid Ar-B(OH)2 boronate [Ar-B(OH)3]- boronic_acid->boronate + hydroxide OH- hydroxide->boronate protonated_product Ar-H (Protodeboronation) boronate->protonated_product + borate B(OH)4- boronate->borate proton_source H2O proton_source->protonated_product

Caption: Base-catalyzed mechanism for protodeboronation.

References

Technical Support Center: Purification of 4-Aminophenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-aminophenylboronic acid pinacol (B44631) ester.

Troubleshooting Guide

This section addresses specific issues that may arise during the chromatographic purification of 4-aminophenylboronic acid pinacol ester.

Issue 1: Low or No Recovery of the Product from the Silica (B1680970) Gel Column

Question: My this compound is showing very low or no recovery from my silica gel column. The TLC plate shows the compound streaking or remaining at the baseline. What could be the cause and how can I fix it?

Answer: This is a frequent problem when purifying boronic acid pinacol esters on silica gel. The primary reasons are:

  • Strong Adsorption: The Lewis acidic boron atom in your ester can strongly interact with the Lewis basic silanol (B1196071) groups on the surface of the silica gel, leading to irreversible adsorption and loss of your product.[1][2]

  • Hydrolysis: The acidic nature of the silica gel surface can promote the hydrolysis of the pinacol ester back to the more polar 4-aminophenylboronic acid. This resulting boronic acid is highly polar and will not elute with typical non-polar solvent systems.[2][3][4]

Solutions:

  • Deactivate the Silica Gel:

    • Boric Acid Treatment: Impregnating the silica gel with boric acid can effectively reduce the Lewis basicity of the silica surface, thereby minimizing the over-adsorption of the pinacol ester and improving recovery.[1][2][5]

    • Base Treatment: You can also deactivate the silica by making a slurry in your eluent and adding a small quantity of a non-nucleophilic base, such as triethylamine.

  • Use an Alternative Stationary Phase: Consider using a more inert stationary phase like neutral alumina.

  • Solvent System Modification: Employing a more polar solvent system might help in eluting the compound, but care must be taken to avoid causing hydrolysis.

Issue 2: The Purified Product is Contaminated with 4-Aminophenylboronic Acid

Question: After purification, my NMR analysis indicates the presence of 4-aminophenylboronic acid in my final product. How can I prevent this hydrolysis during the purification process?

Answer: Hydrolysis of the pinacol ester to the corresponding boronic acid is a common stability issue, particularly in the presence of water or protic solvents.[3][4]

Solutions:

  • Anhydrous Conditions: It is crucial to use anhydrous solvents and thoroughly dried glassware for your chromatography. If the compound is particularly sensitive, performing the purification under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2]

  • Aprotic Solvents: Whenever possible, use aprotic solvents for both your sample preparation and the mobile phase.

  • Optimize Reversed-Phase HPLC (RP-HPLC): If you must use RP-HPLC, which often employs aqueous mobile phases, consider using highly basic mobile phases (e.g., pH 12.4) with an ion-pairing reagent to stabilize the pinacol ester.[3]

Issue 3: Difficulty in Separating the Product from Starting Materials or Byproducts

Question: I am finding it challenging to separate the this compound from unreacted starting materials or byproducts like bis(pinacolato)diboron (B136004) using standard chromatography. What other purification strategies can I try?

Answer: When standard chromatographic methods fail to provide the desired separation, derivatization can be a powerful alternative.

Solutions:

  • Derivatization:

    • Diethanolamine (B148213) Adduct Formation: Reacting the crude product with diethanolamine can form a crystalline zwitterionic adduct that often precipitates from non-polar solvents, allowing for simple filtration.[6][7] The pinacol ester can often be regenerated from this adduct if necessary.

    • Trifluoroborate Salt (BF3K) Formation: Conversion to the corresponding potassium trifluoroborate salt can yield a more stable, crystalline solid that is easier to purify by recrystallization or a simple silica plug.[6]

  • Recrystallization or Trituration: If your product is a solid, recrystallization can be a highly effective purification method.[8][9] For oily products, trituration with a solvent in which the impurities are soluble but your product is not can be an effective alternative.[6][9]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Common impurities include unreacted starting materials (e.g., 4-bromoaniline), homocoupled byproducts, and residual reagents like bis(pinacolato)diboron. The corresponding boronic acid is also a frequent impurity due to hydrolysis.

Q2: Is it always necessary to purify this compound by chromatography?

A2: Not always. For certain applications, like the Suzuki-Miyaura coupling, it may be possible to use the crude pinacol ester directly after a simple workup and filtration through a pad of Celite or a short silica plug to remove the catalyst and inorganic salts. The feasibility of this approach depends on the tolerance of the subsequent reaction to the impurities present.

Q3: My this compound is an oil and cannot be recrystallized. What is the best purification method?

A3: For oily pinacol esters, chromatography is the most common approach. If you encounter issues with standard silica gel, refer to the troubleshooting guide above for solutions like using boric acid-treated silica or neutral alumina. Alternatively, consider derivatization to a crystalline solid for easier purification.

Q4: How should I store purified this compound?

A4: this compound should be stored in a tightly sealed container in a dry, room-temperature environment, away from acidic substances and oxidizing agents.[10] The amino group can form salts with acids, and the boronic ester can be oxidized.[10] For long-term storage, keeping it at 2°C - 8°C is recommended.[11]

Experimental Protocols

Protocol 1: Purification by Flash Chromatography using Boric Acid-Treated Silica Gel

This protocol is adapted for researchers experiencing low recovery due to product adsorption on standard silica gel.[1][2][5]

Materials:

  • Silica gel for flash chromatography

  • Boric acid

  • Methanol

  • Ethanol

  • Rotary evaporator or vacuum oven

Procedure for Preparing Boric Acid-Treated Silica Gel:

  • Prepare a 5% (w/v) solution of boric acid in methanol.

  • Create a slurry of the silica gel in the boric acid/methanol solution. Use approximately 550 mL of the solution for every 100 g of silica gel.

  • Gently agitate the slurry for 1 hour at room temperature.

  • Remove the solvent by filtration.

  • Wash the treated silica gel with ethanol.

  • Dry the silica gel thoroughly under vacuum until it becomes a free-flowing powder.

Chromatography:

  • Pack a column with the prepared boric acid-treated silica gel.

  • Dissolve the crude this compound in a minimal amount of the initial eluent.

  • Load the sample onto the column.

  • Elute the column with an appropriate solvent system. A common eluent for this compound is a gradient of ethyl acetate (B1210297) in hexanes (e.g., starting with 20% ethyl acetate in hexanes).[12]

  • Monitor the fractions by TLC and combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Purification Method Stationary Phase Typical Eluent System Reported Yield Key Considerations References
Flash ChromatographyStandard Silica Gel20% Ethyl Acetate in Hexane50.78%Potential for low recovery due to adsorption and hydrolysis.[12]
Flash ChromatographyBoric Acid-Treated Silica GelNot specified, but compatible with standard eluentsImproved yield (e.g., 60% for a similar compound)Reduces over-adsorption and product loss.[1]
RecrystallizationNoneEthanol70%Effective for solid products; requires the product to have good crystallinity.[8]
Reversed-Phase HPLCC18Highly basic mobile phase (pH 12.4) with ion-pairing reagentNot specifiedAims to prevent on-column hydrolysis.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation crude_product Crude 4-Aminophenylboronic acid pinacol ester dissolve Dissolve in minimal eluent crude_product->dissolve load_column Load onto Boric Acid-Treated Silica Column dissolve->load_column elute Elute with EtOAc/Hexane Gradient load_column->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide start Low/No Recovery from Silica Column? adsorption Strong Adsorption to Silica? start->adsorption Check for streaking/baseline spot hydrolysis Hydrolysis to Boronic Acid? start->hydrolysis Check for polar impurities solution_adsorption1 Use Boric Acid-Treated Silica Gel adsorption->solution_adsorption1 Yes solution_adsorption2 Use Neutral Alumina adsorption->solution_adsorption2 Yes solution_hydrolysis1 Use Anhydrous Solvents hydrolysis->solution_hydrolysis1 Yes solution_hydrolysis2 Work Under Inert Atmosphere hydrolysis->solution_hydrolysis2 Yes

Caption: Troubleshooting decision tree for low recovery during purification.

References

Technical Support Center: Synthesis of 4-Aminophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Aminophenylboronic acid pinacol (B44631) ester synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of 4-Aminophenylboronic acid pinacol ester.

Issue 1: Low or No Product Yield

Q1: I am observing a very low yield in my reaction starting from 4-bromoaniline (B143363). What are the potential causes and solutions?

A1: Low yields in the borylation of 4-bromoaniline can stem from several factors. Key areas to investigate include the reaction conditions, reagent quality, and the presence of interfering substances.

  • Inactive Catalyst: The palladium catalyst is crucial for the reaction. Ensure you are using a high-quality catalyst and that it has not been deactivated by exposure to air or moisture. Consider using a pre-catalyst like PdCl₂(dppf) which is generally more stable.

  • Inefficient Halogen-Metal Exchange: If you are using a Grignard-based method, the formation of the Grignard reagent or the subsequent halogen-magnesium exchange can be problematic. Ensure your glassware is flame-dried and all reagents and solvents are anhydrous. The use of a lithium trialkylmagnesiate (e.g., i-Bu(n-Bu)₂MgLi) has been shown to facilitate this exchange under milder conditions (-20 °C) compared to traditional Grignard reagents.[1][2]

  • Suboptimal Reaction Temperature: The reaction temperature is critical. For the palladium-catalyzed reaction with bis(pinacolato)diboron (B136004), a temperature of around 100°C is often required.[3] For methods involving halogen-metal exchange, lower temperatures (e.g., -20°C) are necessary to prevent side reactions.[1][2]

  • Insufficient Reaction Time: Monitor the reaction progress using TLC or GC-MS. The reaction may require several hours to reach completion. For instance, the Pd-catalyzed route can take up to 6 hours.[3]

Q2: My reaction starting from 4-aminophenylboronic acid hydrochloride and pinacol is giving a poor yield. What should I check?

A2: This esterification reaction is generally straightforward, but low yields can occur due to incomplete reaction or product degradation.

  • Ineffective Water Removal: The reaction generates water, which can shift the equilibrium back to the starting materials. The use of a dehydrating agent like anhydrous magnesium sulfate (B86663) is essential to drive the reaction to completion.[3]

  • Insufficient Reaction Time: While the reaction can proceed at room temperature, ensure sufficient time is allowed for the reaction to complete. A typical reaction time is around 5 hours.[3]

  • Purity of Starting Material: Ensure the 4-aminophenylboronic acid hydrochloride is of high purity. Impurities can interfere with the reaction.

Issue 2: Product Purification Challenges

Q3: My product seems to be sticking to the silica (B1680970) gel column during purification, leading to significant loss.

A3: This is a common issue when purifying boronic acid pinacol esters on silica gel. The Lewis acidic boron atom can interact strongly with the Lewis basic silanol (B1196071) groups on the silica surface, causing streaking and poor recovery.[4]

  • Solution 1: Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base or boric acid.

    • Base Treatment: Prepare a slurry of your silica gel in the eluent and add a small amount of a non-nucleophilic base like triethylamine (B128534) (e.g., 1-2% of the eluent volume).

    • Boric Acid Impregnation: Impregnating the silica gel with boric acid can effectively suppress the over-adsorption of the pinacol ester.[4][5]

  • Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina (B75360) for chromatography.

  • Solution 3: Crystallization: Recrystallization can be an effective purification method and avoids the issues associated with column chromatography. A common solvent for recrystallization is ethanol.[1]

Q4: I am observing the presence of the corresponding boronic acid in my final product after purification. How can I prevent this?

A4: Pinacol esters are susceptible to hydrolysis, especially in the presence of water or on acidic surfaces like silica gel.[6][7]

  • Anhydrous Conditions: Ensure all solvents and glassware are thoroughly dried, and perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon) if your compound is particularly sensitive.

  • Avoid Acidic Conditions: During the workup, avoid strong acidic conditions. If an aqueous wash is necessary, use a neutral or slightly basic solution.

  • Modified Silica Gel: As mentioned above, using boric acid-impregnated silica gel can help minimize on-column hydrolysis.[4][5]

Frequently Asked Questions (FAQs)

Q5: What are the most common synthetic routes to prepare this compound?

A5: The most common methods include:

  • Palladium-catalyzed cross-coupling of 4-bromoaniline with bis(pinacolato)diboron.[3]

  • Esterification of 4-aminophenylboronic acid or its hydrochloride salt with pinacol.[3]

  • Halogen-metal exchange of a protected 4-haloaniline followed by reaction with a boron source and pinacol. A practical, scalable process has been developed using a lithium trialkylmagnesiate for the exchange.[1][2]

Q6: How can I monitor the progress of the reaction?

A6: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3] For TLC, you will need to find a suitable solvent system that provides good separation between your starting material, product, and any major byproducts.

Q7: What are typical yields for the synthesis of this compound?

A7: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Reported yields range from approximately 51% for the palladium-catalyzed method from 4-bromoaniline to 76% for the esterification of 4-aminophenylboronic acid hydrochloride, and a scalable process from protected 4-bromoaniline reports a 70% yield.[1][3]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Starting MaterialKey ReagentsSolventTemperatureTimeYieldReference
4-BromoanilineBis(pinacolato)diboron, Potassium acetate (B1210297), PdCl₂(dppf)Dioxane100°C6 h50.78%[3]
4-Aminophenylboronic acid hydrochloridePinacol, Anhydrous magnesium sulfateTetrahydrofuran (B95107)Room Temp.5 h76%[3]
4-Bromo-N-(diphenylmethylidene)anilinei-Bu(n-Bu)₂MgLi, Trimethyl borate, PinacolTHF-20°C~2.5 h70%[1]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis from 4-Bromoaniline [3]

  • To a solution of 4-bromoaniline (1.0g, 5.8mmol) and bis(pinacolato)diboron (1.78g, 7.0mmol) in dioxane (15.0mL), add potassium acetate (1.71g, 17.4mmol) while stirring.

  • Deaerate the reaction mixture with nitrogen for 30 minutes.

  • Add PdCl₂(dppf) (0.21g, 0.3mmol) to the mixture.

  • Stir the reaction at 100°C for 6 hours, monitoring the progress by TLC.

  • After completion, remove the dioxane under reduced pressure.

  • Quench the residue with water and extract the product with ethyl acetate.

  • Concentrate the organic layer and purify the crude product by column chromatography (20% ethyl acetate in hexane).

Protocol 2: Esterification of 4-Aminophenylboronic Acid Hydrochloride [3]

  • In a 500ml round-bottom flask, combine 4-aminophenylboronic acid hydrochloride (20g), pinacol (19.2g), and anhydrous magnesium sulfate (46.6g).

  • Add tetrahydrofuran (250ml) and stir the mixture at room temperature for 5 hours.

  • After the reaction, filter the mixture.

  • Wash the organic phase twice with a saturated sodium chloride solution.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the product.

Protocol 3: Boric Acid Impregnation of Silica Gel for Chromatography [4]

  • Prepare a 5% w/v solution of boric acid in methanol.

  • Create a slurry of silica gel in the boric acid/methanol solution (use approximately 550 mL for 100 g of silica).

  • Gently agitate the slurry for 1 hour at room temperature.

  • Remove the solvent by filtration using a Büchner funnel.

  • Wash the treated silica gel with ethanol.

  • Dry the silica gel under vacuum until it is a free-flowing powder.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Starting Materials reaction Reaction Mixture start->reaction monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring completion Reaction Completion monitoring->completion quench Quenching completion->quench extraction Extraction quench->extraction drying Drying Organic Layer extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography / Recrystallization concentration->chromatography product Pure Product chromatography->product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield cause1 Inactive Catalyst issue->cause1 cause2 Poor Halogen-Metal Exchange issue->cause2 cause3 Suboptimal Temperature issue->cause3 cause4 Incomplete Reaction issue->cause4 sol1 Use High-Quality/Fresh Catalyst cause1->sol1 sol2 Ensure Anhydrous Conditions cause2->sol2 sol3 Optimize Reaction Temperature cause3->sol3 sol4 Increase Reaction Time / Monitor Progress cause4->sol4

Caption: Troubleshooting logic for addressing low product yield.

troubleshooting_purification cluster_problems Specific Problems cluster_solutions Solutions issue Purification Issues prob1 Product Adsorption to Silica issue->prob1 prob2 Product Hydrolysis issue->prob2 sol1 Deactivate Silica (Base/Boric Acid) prob1->sol1 sol2 Use Alternative Stationary Phase prob1->sol2 sol3 Recrystallization prob1->sol3 prob2->sol1 sol4 Anhydrous Conditions prob2->sol4 sol5 Avoid Acidic Workup prob2->sol5

References

Technical Support Center: Overcoming Poor Reactivity of 4-Aminophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 4-Aminophenylboronic acid pinacol (B44631) ester, particularly in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Q1: My Suzuki-Miyaura reaction with 4-Aminophenylboronic acid pinacol ester is giving low to no yield. What are the primary causes?

A1: Low yields with this compound can stem from several factors. The electron-rich nature of the aniline (B41778) ring can decrease the reactivity of the boronic ester. Additionally, the amino group can coordinate to the palladium catalyst, potentially inhibiting its activity.[1] The most common issues, however, are the hydrolysis of the pinacol ester to the less reactive boronic acid and protodeboronation, where the boronic ester group is replaced by a hydrogen atom.[2][3] Side reactions such as homocoupling of the boronic ester can also consume the starting material and reduce the yield of the desired product.[4]

Q2: I suspect my this compound is degrading during the reaction. How can I minimize this?

A2: Degradation, primarily through hydrolysis, is a significant challenge. The rate of hydrolysis is influenced by the pH of the reaction medium, with basic conditions accelerating the process.[2] Although the electron-donating amino group can slightly decrease the rate of hydrolysis compared to other substituted phenylboronic esters, it is still a prevalent issue.[2]

To minimize degradation:

  • Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to minimize water content, which drives hydrolysis.

  • Choose the Right Base: While a base is necessary for the transmetalation step, stronger bases can promote faster hydrolysis. Consider using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) instead of stronger ones like sodium hydroxide (B78521) (NaOH).[5]

  • Protect the Amino Group: If other strategies fail, consider a temporary protection of the amino group (e.g., as an amide). This can prevent its potential inhibitory coordination with the palladium catalyst and alter the electronic properties of the boronic ester.

Q3: My reaction is sluggish, and I observe a significant amount of starting material even after extended reaction times. How can I improve the reaction rate?

A3: Sluggish reactions are often a result of suboptimal catalyst activity or inefficient transmetalation. To improve the reaction rate:

  • Catalyst and Ligand Selection: For electron-rich boronic esters, using palladium catalysts with electron-rich and bulky phosphine (B1218219) ligands is often beneficial. Ligands such as SPhos, XPhos, or P(t-Bu)₃ can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[6]

  • Increase Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. However, be mindful that higher temperatures can also accelerate decomposition pathways. A careful optimization of the reaction temperature is recommended.

  • Solvent Choice: The choice of solvent can impact the solubility of reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane or DMF are commonly used.[7] Sometimes, a biphasic system (e.g., toluene/water) can be effective, but care must be taken to control the amount of water to minimize hydrolysis.

Q4: I am observing significant homocoupling of my this compound. What can I do to suppress this side reaction?

A4: Homocoupling is a common side reaction in Suzuki couplings, leading to the formation of a biaryl product from two molecules of the boronic ester.[4] This is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.

To minimize homocoupling:

  • Thorough Degassing: Ensure the reaction mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst to remove any dissolved oxygen.

  • Use a Pd(0) Source: Employing a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ that require in situ reduction.

  • Control Stoichiometry: Using a slight excess of the aryl halide coupling partner relative to the boronic ester can sometimes favor the cross-coupling reaction over homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki-Miyaura coupling of this compound?

A1: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the boronic acid (formed in situ via hydrolysis of the ester) by converting it into a more nucleophilic boronate species.[8] This boronate then transfers its organic group to the palladium center.

Q2: Can the amino group of this compound interfere with the reaction?

A2: Yes, the amino group can potentially interfere in a few ways. As an electron-donating group, it makes the boronic ester electron-rich, which can sometimes slow down the transmetalation step. More significantly, the lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, which may lead to catalyst inhibition.[1] In some cases, this can be mitigated by using bulky phosphine ligands that sterically hinder the coordination of the amino group.

Q3: Is it necessary to use the pinacol ester form? Can I use the corresponding boronic acid?

A3: While the boronic acid can be used, the pinacol ester is generally preferred due to its enhanced stability and better handling properties.[3] Boronic acids are more prone to dehydration to form cyclic boroxines and are often more susceptible to protodeboronation. The pinacol ester provides a more stable and reliable source of the boronic acid in situ.

Q4: What are some common side products to look out for in reactions involving this compound?

A4: Besides the desired cross-coupled product, common side products include:

  • Aniline: Formed via protodeboronation of the starting material.

  • 4,4'-Diaminobiphenyl: The product of homocoupling of the boronic ester.[4]

  • Phenol (B47542) derivative: If the reaction is not properly deoxygenated, oxidation of the boronic ester to the corresponding phenol can occur.

Q5: How should I store this compound to ensure its stability?

A5: It is recommended to store this compound in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen, which can lead to hydrolysis and oxidation, respectively.

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid Derivatives.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃DMF7016Good (unspecified)[7]
Pd₂(dba)₃ / P(t-Bu)₃KFTHFRoom Temp-Varies[9]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002-4>90 (general)[6]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane8018-2260[1]

Note: Yields are highly substrate-dependent and the above table serves as a general guideline.

Table 2: Influence of Base on Suzuki-Miyaura Coupling Reactions.

BaseGeneral CharacteristicsCommon SolventsNotes
K₃PO₄Strong inorganic base, often very effective.Dioxane, Toluene, THFCan promote hydrolysis of the pinacol ester if excess water is present.
K₂CO₃Milder inorganic base.DMF, Dioxane/H₂OA common choice for a balance between reactivity and minimizing side reactions.[7]
Cs₂CO₃Strong inorganic base, often used for challenging couplings.Dioxane, TolueneCan be very effective but is also more expensive.
KFMild base.THFUseful for substrates with base-sensitive functional groups.[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Degassing: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane, 5 mL). In a separate vial, weigh the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) and ligand (if applicable), and add it to the reaction flask against a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality and Stoichiometry start->check_reagents hydrolysis Suspect Hydrolysis? check_reagents->hydrolysis sluggish_reaction Sluggish Reaction? hydrolysis->sluggish_reaction No use_anhydrous Use Anhydrous Solvents and Reagents hydrolysis->use_anhydrous Yes side_reactions Significant Side Reactions? sluggish_reaction->side_reactions No optimize_catalyst Optimize Catalyst and Ligand (e.g., Pd/SPhos) sluggish_reaction->optimize_catalyst Yes degas_thoroughly Thoroughly Degas Reaction Mixture side_reactions->degas_thoroughly Yes end Improved Yield side_reactions->end No milder_base Switch to Milder Base (e.g., K2CO3, KF) use_anhydrous->milder_base protect_amine Consider Protecting the Amino Group milder_base->protect_amine protect_amine->end increase_temp Increase Reaction Temperature optimize_catalyst->increase_temp change_solvent Change Solvent (e.g., Dioxane, DMF) increase_temp->change_solvent change_solvent->end use_pd0 Use Pd(0) Catalyst Source degas_thoroughly->use_pd0 adjust_stoichiometry Adjust Stoichiometry (Slight Excess of Aryl Halide) use_pd0->adjust_stoichiometry adjust_stoichiometry->end

Caption: Troubleshooting workflow for low yields in Suzuki coupling.

Suzuki_Catalytic_Cycle_Inhibition Potential Inhibition of Suzuki Cycle by Amino Group cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inhibition Inhibition Pathway Pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) Pd0->oxidative_addition PdII_complex Ar-Pd(II)-X(L_n) oxidative_addition->PdII_complex transmetalation Transmetalation (Ar'-B(OR)2) PdII_complex->transmetalation inhibited_complex [Pd(II)-Amine Complex] PdII_complex->inhibited_complex PdII_diaryl Ar-Pd(II)-Ar'(L_n) transmetalation->PdII_diaryl reductive_elimination Reductive Elimination PdII_diaryl->reductive_elimination reductive_elimination->Pd0 Regenerates Catalyst product Ar-Ar' reductive_elimination->product aminoboronic_ester 4-Aminophenylboronic acid pinacol ester aminoboronic_ester->inhibited_complex Coordination inactive Inactive Catalyst inhibited_complex->inactive

Caption: Potential inhibition of the Suzuki catalytic cycle by the amino group.

References

Technical Support Center: 4-Aminophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminophenylboronic acid pinacol (B44631) ester.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for 4-Aminophenylboronic acid pinacol ester?

A1: The two main decomposition pathways for this compound are hydrolysis (protodeboronation) and oxidation.

  • Hydrolysis (Protodeboronation): This is the cleavage of the carbon-boron bond, replacing the boronic ester group with a hydrogen atom. This process is often catalyzed by aqueous acidic or basic conditions. The pinacol ester first hydrolyzes to the corresponding boronic acid, which can then undergo protodeboronation. The rate of hydrolysis is influenced by the pH of the solution and the substituents on the aromatic ring.[1] Electron-donating groups, such as the amino group in this compound, can affect the rate of this process.[1]

  • Oxidation: The boron unit in this compound can be oxidized, typically by strong oxidizing agents or reactive oxygen species, to form the corresponding phenol (B47542) (4-aminophenol).[2][3] This is an irreversible decomposition that can be a significant issue in biological applications or in the presence of oxidants.[3]

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain the integrity and reactivity of this compound, it is crucial to store it under the following conditions:

  • Keep it dry: The compound is susceptible to hydrolysis, so it should be stored in a tightly sealed container in a dry environment or a desiccator.[2]

  • Refrigerate: Storage at low temperatures (2-8 °C) is recommended to minimize degradation over time.[4] For long-term storage, temperatures of -20°C are also suggested.[5]

  • Protect from light: While not always explicitly stated as a primary concern, it is good practice to store sensitive organic reagents in amber vials or in the dark to prevent any potential photochemical decomposition.

  • Inert atmosphere: For extended storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Avoid contaminants: Store away from acidic or basic volatile substances and strong oxidizing agents.[2]

Q3: What are the common impurities found in this compound and how can they affect my reaction?

A3: Common impurities can include:

  • 4-Aminophenylboronic acid: This is the hydrolysis product of the pinacol ester. Its presence indicates degradation due to moisture. While still active in many cross-coupling reactions, the difference in molecular weight will affect stoichiometry, and its different solubility and reactivity profile might alter the reaction outcome.

  • Boric acid and Pinacol: These are the final byproducts of complete hydrolysis and protodeboronation.

  • 4-Aminophenol: This is the product of oxidative degradation. It will not participate in cross-coupling reactions and will be a reaction impurity.

  • Homocoupling dimers: Biphenyl-4,4'-diamine can form as a byproduct during Suzuki-Miyaura reactions.[6]

  • Residual starting materials and reagents from synthesis: Depending on the synthetic route, impurities from the manufacturing process may be present.

These impurities can lead to lower yields, unexpected side products, and difficulties in purification. For instance, the presence of the hydrolyzed boronic acid can complicate reactions that are sensitive to water or require precise stoichiometry.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Degradation of this compound - Verify Quality: Before use, check the quality of the reagent by ¹H NMR or HPLC to ensure it has not significantly hydrolyzed. - Use Fresh Reagent: If the reagent is old or has been improperly stored, use a fresh batch. - Handling: Minimize exposure to air and moisture during weighing and addition to the reaction.
Ineffective Catalyst or Ligand System - Catalyst Choice: For electron-rich anilines, a more electron-rich and bulky phosphine (B1218219) ligand on the palladium catalyst may be required to facilitate oxidative addition. Consider screening different palladium catalysts and ligands. - Catalyst Deactivation: Ensure proper degassing of solvents and reaction mixtures to prevent catalyst oxidation.
Incorrect Base or Solvent - Base Selection: The choice of base is critical. Weaker bases like K₂CO₃ or K₃PO₄ are commonly used. Stronger bases might promote decomposition of the boronic ester. - Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and an aqueous solution of the base is typical. The ratio can be optimized. Anhydrous conditions can sometimes be problematic for Suzuki couplings.[7]
Protodeboronation (Deborylation) of the Boronic Ester - Reaction Conditions: This side reaction can be competitive with the desired cross-coupling. Optimizing the reaction temperature and time can help. Sometimes, a lower temperature for a longer duration is beneficial. - Water Content: While some water is often necessary, excess water can promote hydrolysis and subsequent protodeboronation.[7]
Issue 2: Inconsistent or Irreproducible Reaction Results

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Variability in Reagent Quality - Batch-to-Batch Variation: If using different batches of this compound, their purity might differ. It is advisable to qualify each new batch. - Solvent Quality: Ensure the use of dry, high-purity solvents.
Subtle Changes in Reaction Setup - Degassing: Inconsistent degassing can lead to variable amounts of oxygen in the reaction, affecting the catalyst's activity. Standardize the degassing procedure (e.g., freeze-pump-thaw cycles or sparging with an inert gas for a set time). - Stirring: In heterogeneous mixtures, the stirring rate can affect the reaction kinetics. Ensure consistent and efficient stirring.
On-Column Degradation During Analysis - HPLC Method: Standard reversed-phase HPLC conditions can cause the hydrolysis of the pinacol ester on the column, leading to an inaccurate assessment of the reaction progress. Use a modified HPLC method with a high pH mobile phase or a very fast gradient to minimize on-column hydrolysis.[8]

Quantitative Data on Decomposition

The stability of this compound is significantly influenced by environmental conditions. The following tables summarize quantitative data on its hydrolytic and oxidative decomposition.

Table 1: Hydrolytic Stability of para-Substituted Phenylboronic Pinacol Esters

This data is adapted from a study by Achilli et al., which investigated the hydrolysis of various phenylboronic pinacol esters at room temperature.[1]

Substituent at para-positionConditionHalf-life (t½) in minutes
-NH₂ Water~15
pH 7.4 Buffer< 5
-OHWater~20
pH 7.4 Buffer< 5
-NHCOCH₃Water~30
pH 7.4 Buffer~10

This data illustrates that at physiological pH, the hydrolysis of this compound is very rapid.

Table 2: Oxidative Stability of Boronic Acids and Esters

This data is adapted from a study by Sikora et al., which investigated the reaction of boronic compounds with various oxidants.[1] The second-order rate constants indicate the speed of the oxidation reaction.

Boronic CompoundOxidantSecond-order rate constant (k) [M⁻¹s⁻¹]
Phenylboronic acidPeroxynitrite (ONOO⁻)1.1 x 10⁴
Phenylboronic acidHypochlorous acid (HOCl)1.1 x 10²
Phenylboronic acidHydrogen peroxide (H₂O₂)1.3 x 10⁻¹
4-Acetylphenylboronic pinacol esterPeroxynitrite (ONOO⁻)1.2 x 10⁴
4-Acetylphenylboronic pinacol esterHypochlorous acid (HOCl)2.1 x 10²
4-Acetylphenylboronic pinacol esterHydrogen peroxide (H₂O₂)1.2 x 10⁻¹

This data highlights that boronic esters are rapidly oxidized by strong oxidants like peroxynitrite.[1]

Experimental Protocols

Protocol 1: Assessing Hydrolytic Stability by HPLC

This protocol is adapted from the methodology described by Achilli et al. and is suitable for monitoring the hydrolysis of this compound.[1]

  • Preparation of Stock Solution: Prepare a 100 mM stock solution of this compound in anhydrous ethanol.

  • Initiation of Hydrolysis: Dilute the stock solution to 0.5 mM in either deionized water or a 50 mM sodium phosphate (B84403) buffer at pH 7.4.

  • Incubation: Incubate the solution at room temperature.

  • HPLC Analysis: At various time points (e.g., 0, 5, 10, 15, 30, 60 minutes), inject an aliquot of the sample into an HPLC system.

    • Column: Supelcosil LC-18-T (25 x 0.46 cm, 5 µm particle size) or equivalent C18 column.

    • Mobile Phase: A gradient of methanol (B129727) and water, both containing 0.1% (v/v) formic acid.

    • Gradient Program:

      • 20% methanol for 5 min.

      • 20% to 70% methanol in 5 min.

      • 70% methanol for 5 min.

      • 70% to 20% methanol in 1 min.

      • Re-equilibration for 14 min.

    • Flow Rate: 1.2 mL/min.

    • Detection: UV at 280 nm.

  • Data Analysis: Monitor the decrease in the peak area of the this compound and the increase in the peak area of the resulting 4-aminophenylboronic acid. Calculate the percentage of the remaining ester at each time point.

Protocol 2: Assessing Oxidative Stability

This protocol is a general method adapted from the work of Sikora et al. for evaluating the reaction of a boronic ester with an oxidant like hydrogen peroxide.[1]

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in a suitable organic solvent like acetonitrile (B52724) or DMSO).

    • Prepare a stock solution of the oxidant (e.g., 100 mM hydrogen peroxide in water).

    • Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • Reaction Setup:

    • In a reaction vessel, combine the buffer and the boronic ester stock solution to achieve a final concentration of 100 µM.

    • Initiate the reaction by adding the oxidant stock solution to the desired final concentration (e.g., 250 µM).

  • Incubation: Incubate the reaction mixture at room temperature for a set period (e.g., for H₂O₂, this may require several hours).

  • Analysis:

    • At different time points, take aliquots of the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding catalase to remove excess H₂O₂).

    • Analyze the samples by HPLC or LC-MS to quantify the remaining boronic ester and the formation of the phenolic product (4-aminophenol).

  • Kinetic Analysis: By varying the concentration of the oxidant while keeping the boronic ester concentration constant (or vice versa) under pseudo-first-order conditions, the second-order rate constant can be determined.

Visualizations

Decomposition_Pathways This compound This compound 4-Aminophenylboronic acid 4-Aminophenylboronic acid This compound->4-Aminophenylboronic acid Hydrolysis (+H₂O) 4-Aminophenol 4-Aminophenol This compound->4-Aminophenol Oxidation Aniline Aniline 4-Aminophenylboronic acid->Aniline Protodeboronation

Caption: Primary decomposition pathways of this compound.

Experimental_Workflow_Stability cluster_hydrolytic Hydrolytic Stability Assessment cluster_oxidative Oxidative Stability Assessment Prepare Stock Solution Prepare Stock Solution Initiate Hydrolysis (add H₂O/Buffer) Initiate Hydrolysis (add H₂O/Buffer) Prepare Stock Solution->Initiate Hydrolysis (add H₂O/Buffer) Incubate at RT Incubate at RT Initiate Hydrolysis (add H₂O/Buffer)->Incubate at RT Analyze by HPLC at time points Analyze by HPLC at time points Incubate at RT->Analyze by HPLC at time points Quantify Ester and Acid Quantify Ester and Acid Analyze by HPLC at time points->Quantify Ester and Acid Prepare Reagent Solutions Prepare Reagent Solutions Initiate Oxidation (add Oxidant) Initiate Oxidation (add Oxidant) Prepare Reagent Solutions->Initiate Oxidation (add Oxidant) Incubate Incubate Initiate Oxidation (add Oxidant)->Incubate Quench and Analyze by HPLC/LC-MS Quench and Analyze by HPLC/LC-MS Incubate->Quench and Analyze by HPLC/LC-MS Quantify Ester and Phenol Quantify Ester and Phenol Quench and Analyze by HPLC/LC-MS->Quantify Ester and Phenol

Caption: General workflows for assessing hydrolytic and oxidative stability.

Troubleshooting_Logic Low/No Yield Low/No Yield Check Reagent Quality Check Reagent Quality Low/No Yield->Check Reagent Quality Review Reaction Conditions Review Reaction Conditions Low/No Yield->Review Reaction Conditions Degraded Reagent Degraded Reagent Check Reagent Quality->Degraded Reagent If poor quality Suboptimal Catalyst/Ligand Suboptimal Catalyst/Ligand Review Reaction Conditions->Suboptimal Catalyst/Ligand Incorrect Base/Solvent Incorrect Base/Solvent Review Reaction Conditions->Incorrect Base/Solvent Protodeboronation Protodeboronation Review Reaction Conditions->Protodeboronation Use Fresh Reagent Use Fresh Reagent Degraded Reagent->Use Fresh Reagent Screen Catalysts/Ligands Screen Catalysts/Ligands Suboptimal Catalyst/Ligand->Screen Catalysts/Ligands Optimize Base/Solvent Optimize Base/Solvent Incorrect Base/Solvent->Optimize Base/Solvent Adjust Temp/Time Adjust Temp/Time Protodeboronation->Adjust Temp/Time

Caption: Troubleshooting logic for low yield in cross-coupling reactions.

References

Technical Support Center: Preventing Protodeboronation of Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeboronation of boronic esters during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem?

A1: Protodeboronation, or protodeborylation, is an undesired side reaction where the carbon-boron bond of a boronic acid or ester is cleaved and replaced by a carbon-hydrogen bond.[1] This leads to the formation of a deboronated byproduct, reducing the yield of the desired coupled product in reactions like the Suzuki-Miyaura coupling.[1][2] The propensity for protodeboronation is highly dependent on the reaction conditions and the structure of the organoboron compound.[1]

Q2: My Suzuki-Miyaura reaction is showing significant protodeboronation of my boronic ester. What are the likely causes?

A2: Several factors can contribute to increased protodeboronation. The most common culprits include:

  • Inappropriate Base Selection: Strong bases, particularly hydroxides, can accelerate the rate of protodeboronation.[3]

  • Presence of Water: Water can act as a proton source, leading to the cleavage of the C-B bond. Pinacol (B44631) esters can hydrolyze to the more susceptible boronic acid in the presence of water.[3]

  • High Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation relative to the desired cross-coupling reaction.[3][4]

  • Inefficient Catalytic System: A slow or inefficient catalyst exposes the boronic ester to potentially degrading reaction conditions for a longer period, increasing the likelihood of protodeboronation.[3]

  • Substrate Electronics: Boronic esters with electron-withdrawing groups on the aromatic ring or certain heteroaromatic systems (like some pyridines) are more prone to protodeboronation.[1][4]

Q3: Are boronic esters, like pinacol esters (Bpin), always more stable than their corresponding boronic acids?

A3: It is a common misconception that esterification universally imparts greater stability against protodeboronation. While pinacol esters are often easier to handle and more resistant to oxidation, they do not guarantee enhanced stability under all conditions, especially in basic aqueous environments.[5][6][7][8] In some cases, the hydrolysis of the ester to the boronic acid can be a significant contributor to the overall protodeboronation process.[5][6][7] However, for many applications, particularly in Suzuki-Miyaura coupling, pinacol esters are generally preferred for their stability and ease of use.[9][10]

Q4: How does pH affect the stability of boronic esters?

A4: The pH of the reaction medium is a critical factor influencing the rate of protodeboronation. For many simple aromatic and alkyl boronic acids and their esters, stability is greatest at neutral pH, where both acid- and base-catalyzed decomposition pathways are minimized.[1] Thienylboronic acids, for instance, are reported to undergo rapid protodeboronation at pH > 10, which is typical for many Suzuki-Miyaura coupling conditions.[2] For certain basic heteroaromatic boronic acids, like 2-pyridine boronic acid, a zwitterionic species that is highly susceptible to protodeboronation can form at neutral pH. In such cases, adding a controlled amount of acid or base can shift the equilibrium away from the reactive zwitterion and decrease the rate of protodeboronation.[1]

Troubleshooting Guides

Issue 1: High Levels of Protodeboronation Observed by LC-MS or NMR

This guide provides a systematic approach to troubleshooting and minimizing protodeboronation in your reactions.

Troubleshooting Workflow

G start High Protodeboronation Detected cond1 Is the base a strong hydroxide (B78521) (e.g., NaOH, KOH)? start->cond1 action1 Switch to a milder base: - K₃PO₄, K₂CO₃, Cs₂CO₃ - Organic bases (e.g., Et₃N, DIPEA) cond1->action1 Yes cond2 Are you using strictly anhydrous conditions? cond1->cond2 No action1->cond2 action2 Ensure anhydrous conditions: - Use anhydrous solvents - Dry glassware thoroughly - Consider adding molecular sieves cond2->action2 No cond3 Is the reaction temperature > 80 °C? cond2->cond3 Yes action2->cond3 action3 Lower the reaction temperature: - Attempt reaction at 60-80 °C - If sluggish, optimize catalyst/ligand cond3->action3 Yes cond4 Is the catalytic turnover slow? cond3->cond4 No action3->cond4 action4 Optimize the catalytic system: - Increase catalyst loading - Use a more active ligand (e.g., Buchwald-type) - Use a pre-formed Pd(0) catalyst cond4->action4 Yes cond5 Is the boronic ester inherently unstable? cond4->cond5 No action4->cond5 action5 Use a more stable boronic acid surrogate: - N-methyliminodiacetic acid (MIDA) boronate - Potassium organotrifluoroborate (BF₃K) cond5->action5 Yes end Protodeboronation Minimized cond5->end No action5->end

Caption: A decision-tree workflow for troubleshooting protodeboronation.

Data Presentation: Comparison of Boronic Acid Surrogates

For particularly unstable boronic acids, using a more robust derivative that provides a "slow release" of the active boronic acid can be highly effective.[1]

Boron Reagent TypeStructureRelative StabilityKey AdvantagesKey Disadvantages
Boronic Acid R-B(OH)₂Low to ModerateCommercially available, no deprotection needed.Prone to dehydration (boroxine formation) and protodeboronation.
Pinacol Ester (Bpin) R-B(pin)Moderate to HighGood shelf-life, easy to handle and purify.Can still undergo protodeboronation, especially under harsh basic conditions.[8]
Trifluoroborate Salt R-BF₃KHighHighly stable, crystalline solids; slow release of boronic acid.[8]Requires specific conditions for in situ hydrolysis.
MIDA Boronate R-B(MIDA)Very HighExceptionally stable, air-stable solids; tunable slow release.[1][8]Requires an additional synthetic step to prepare; deprotection needed.
Issue 2: Product Decomposition During Purification

Q: My boronic ester appears to be decomposing during silica (B1680970) gel chromatography. What can I do?

A: This is a frequent issue arising from the interaction between the Lewis acidic boron atom and the acidic silanol (B1196071) groups on the silica surface.[11] This can lead to hydrolysis of the ester back to the more polar boronic acid or strong adsorption to the stationary phase.

Solutions:

  • Deactivate the Silica Gel:

    • Boric Acid Treatment: Impregnating the silica gel with boric acid can suppress the over-adsorption of boronic esters.[11]

    • Base Treatment: Adding a small amount of a non-nucleophilic base like triethylamine (B128534) to the eluent can cap the acidic silanol groups.[11]

  • Use an Alternative Stationary Phase: Neutral alumina (B75360) can be a suitable alternative for less polar esters.[11]

  • Minimize Contact Time: Use a short plug of silica or Celite for rapid filtration instead of a long column.[11]

  • Azeotropic Removal of Boric Acid: If boric acid is a byproduct, it can sometimes be removed by azeotropic distillation with methanol (B129727) to form volatile trimethyl borate.[12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol incorporates best practices to suppress the protodeboronation of a sensitive boronic ester.

Reaction Setup Workflow

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Setup p1 Oven-dry glassware and cool under Argon/N₂ r1 Add Aryl Halide (1.0 eq), Anhydrous Base (e.g., K₃PO₄, 2.5 eq), and Palladium Catalyst (e.g., 2 mol%) p1->r1 p2 Use anhydrous solvents r2 Add anhydrous solvent via syringe p2->r2 r1->r2 r3 Degas the mixture (e.g., Ar sparging) r2->r3 r4 Add Boronic Ester (1.3 eq) r3->r4 r5 Heat to moderate temperature (e.g., 80 °C) and stir r4->r5

Caption: Workflow for setting up a Suzuki reaction to minimize protodeboronation.

Materials:

  • Aryl halide (1.0 eq)

  • Boronic ester (e.g., Pinacol ester, 1.3 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous mild base (e.g., K₃PO₄, 2.5 eq)

  • Anhydrous, degassed solvent (e.g., dioxane, THF, or toluene)

Procedure:

  • Preparation: Bake all glassware in an oven (>120 °C) overnight and cool under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, the anhydrous base, and the palladium catalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Boronic Ester Addition: Add the boronic ester to the reaction mixture.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir.[3][4] Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified.

Protocol 2: Preparation of Boric Acid-Impregnated Silica Gel

This protocol is for deactivating silica gel to improve the recovery of boronic esters during column chromatography.[11]

Materials:

  • Silica gel for flash chromatography

  • Boric acid (H₃BO₃)

  • Methanol

  • Ethanol (B145695)

Procedure:

  • Prepare a 5% w/v solution of boric acid in methanol.

  • In a flask, create a slurry of the silica gel in the boric acid/methanol solution (use approximately 5.5 mL of solution per gram of silica).

  • Gently agitate the slurry for 1 hour at room temperature.

  • Remove the solvent by filtration using a Büchner funnel.

  • Wash the treated silica gel with ethanol (approximately 6 mL per gram of original silica).

  • Dry the silica gel thoroughly under vacuum until it becomes a free-flowing powder. The boric acid-impregnated silica is now ready for use.

Disclaimer: These guides and protocols are intended for informational purposes and should be adapted to the specific requirements of your chemical system. Always perform a thorough literature search and risk assessment before conducting any new experiment.

References

Technical Support Center: Suzuki Coupling with Aminophenylboronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for catalyst selection in Suzuki coupling reactions involving aminophenylboronic esters.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Suzuki coupling of aminophenylboronic esters.

Q1: Why is my reaction yield consistently low?

A1: Low yields in Suzuki coupling with aminophenylboronic esters can stem from several factors. A primary concern is the protodeboronation of the boronic ester, where the boronic acid group is replaced by a hydrogen atom.[1][2] This is often exacerbated by strong bases and high temperatures.[1] Catalyst deactivation or inefficient catalytic turnover can also lead to poor yields. Additionally, side reactions such as homocoupling of the boronic ester or the aryl halide can consume starting materials and reduce the yield of the desired product. The purity of starting materials, including the catalyst and reagents, is also crucial.[2]

To address low yields, consider the following:

  • Catalyst and Ligand Selection: Employing bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos or XPhos) can enhance catalyst activity and stability.[3]

  • Base Selection: Use a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (B91410) (KF) to minimize protodeboronation.[4][5]

  • Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water, THF/water) is often effective.[4][6] Ensure solvents are properly degassed to prevent catalyst oxidation.

  • Temperature Control: Running the reaction at the lowest effective temperature can help reduce side reactions.[1]

Q2: I am observing significant amounts of homocoupling byproducts. How can I minimize this?

A2: Homocoupling is a common side reaction where two molecules of the boronic ester or two molecules of the aryl halide couple with each other. This is often promoted by the presence of oxygen and can be a sign of non-optimal catalyst performance.

To minimize homocoupling:

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[4][5]

  • Optimize Catalyst System: Certain palladium catalysts are more prone to promoting homocoupling. Screening different palladium sources and ligands may be necessary. For instance, pre-catalysts are often designed to minimize side reactions.[7]

  • Control Stoichiometry: Using a slight excess of the boronic ester (e.g., 1.1-1.5 equivalents) relative to the aryl halide can sometimes suppress aryl halide homocoupling.

Q3: My aminophenylboronic ester appears to be degrading during the reaction. What can I do?

A3: Aminophenylboronic esters can be susceptible to degradation, particularly protodeboronation, under basic conditions.[1][2] The amino group can also potentially coordinate to the palladium center, affecting the catalytic cycle.

Strategies to mitigate degradation include:

  • Use of More Stable Boron Reagents: Convert the aminophenylboronic acid to a more robust derivative like a pinacol (B44631) ester (Bpin), MIDA ester, or a trifluoroborate salt, which are more resistant to protodeboronation.[1][8]

  • Milder Reaction Conditions: Employ milder bases (e.g., K₂CO₃, KF) and lower reaction temperatures.[1][4]

  • Slow Addition: In some cases, slow addition of the base or the boronic ester can help maintain a low instantaneous concentration of the sensitive reagent, reducing degradation.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for coupling with aminophenylboronic esters?

A1: There is no single "best" catalyst as the optimal choice depends on the specific substrates and reaction conditions. However, catalyst systems based on bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), have shown high efficacy for challenging Suzuki couplings.[3] Traditional catalysts like Pd(PPh₃)₄ can also be effective but may require higher catalyst loadings and temperatures.[3][9] For difficult couplings, modern pre-catalysts are often a good choice as they can provide higher activity and stability.[7]

Q2: What is the role of the base in the Suzuki coupling reaction?

A2: The base is crucial for activating the organoboron species to facilitate transmetalation to the palladium center.[10][11] It reacts with the boronic acid or ester to form a more nucleophilic boronate species, which then transfers its organic group to the palladium complex. The choice of base can significantly impact the reaction rate and the prevalence of side reactions.

Q3: Can I run the reaction under air, or is an inert atmosphere necessary?

A3: It is highly recommended to perform Suzuki coupling reactions under an inert atmosphere (argon or nitrogen).[4][5] The palladium(0) active catalyst is sensitive to oxygen and can be oxidized to palladium(II), rendering it inactive for the catalytic cycle. The presence of oxygen can also promote undesirable side reactions like homocoupling.

Q4: How do I choose the right solvent for my reaction?

A4: The choice of solvent depends on the solubility of your substrates and reagents. A mixture of an aprotic organic solvent and water is commonly used. Popular choices include dioxane/water, THF/water, and DMF/water.[4][12] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Quantitative Data on Catalyst Performance

The following tables summarize the performance of different palladium catalysts in Suzuki-Miyaura reactions with relevant substrates. Note that direct comparison can be challenging due to variations in reaction conditions across different studies.

Table 1: Comparison of Palladium Catalysts for the Coupling of Aryl Chlorides with Phenylboronic Acid

Catalyst SystemAryl HalideProductYield (%)Time (h)Temp (°C)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄1-chloro-2-nitrobenzene2-nitrobiphenyl>950.17120 (Microwave)3[9]
Pd(OAc)₂ / SPhos4-Chlorotoluene4-Methylbiphenyl9811001[9]
Pd(OAc)₂ / XPhos4-Chloroanisole4-Methoxybiphenyl9811001[9]

Table 2: Performance of a Heterogeneous Palladium Catalyst in the Suzuki Coupling of 1-bromo-4-fluorobenzene (B142099) with Various Boronic Acids

Boronic AcidTemperature (°C)Time (h)Conversion (%)
Phenylboronic acid1102498
4-Fluorophenylboronic acid1102495
4-Carboxyphenylboronic acid1104885
4-Vinylphenylboronic acid1104878

Reaction Conditions: DMF/H₂O (95:5) solvent, K₂CO₃ base, G-COOH-Pd-10 catalyst. Data adapted from[12].

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with an Aminophenylboronic Pinacol Ester

  • Reagent Preparation: In a dry Schlenk flask under an argon atmosphere, combine the aryl bromide (1.0 mmol, 1.0 equiv), the aminophenylboronic pinacol ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%) and any additional ligand to the flask.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane (B91453) and water).[6]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Ester, and Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat and Stir (80-100°C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Purification (Chromatography) G->H I Product H->I

Caption: General experimental workflow for a Suzuki coupling reaction.

Catalyst_Selection cluster_catalyst Catalyst & Ligand Choice cluster_conditions Reaction Conditions Start Start: Suzuki Coupling with Aminophenylboronic Ester Problem Identify Potential Issues: - Low Reactivity - Protodeboronation - Side Reactions Start->Problem HighReactivity For High Reactivity & Stability: Use Buchwald Ligands (e.g., SPhos, XPhos) or Pre-catalysts Problem->HighReactivity Challenging Substrate Standard Standard Conditions: Pd(PPh3)4 or Pd(dppf)Cl2 Problem->Standard Standard Substrate Base Base Selection: Mild Base (K2CO3, KF) to minimize protodeboronation HighReactivity->Base Standard->Base Solvent Solvent System: Degassed Aprotic/Water Mixture (e.g., Dioxane/H2O) Base->Solvent Temp Temperature: Lowest effective temperature to reduce side reactions Solvent->Temp Product Successful Coupling Temp->Product

Caption: Decision guide for catalyst and condition selection.

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the impact of bases and solvents on reaction efficiency.

Troubleshooting Guide: Low Conversion and Yield

Low conversion is a frequent issue in Suzuki-Miyaura reactions. The following guide, presented in a question-and-answer format, addresses common problems and offers systematic solutions.[1]

My Suzuki-Miyaura reaction has a low yield. What are the most common causes?

Low yields in Suzuki-Miyaura coupling can stem from several factors. A systematic evaluation of each component of the reaction is crucial for successful troubleshooting. The primary areas to investigate are:

  • Catalyst System : The choice and quality of the palladium source and ligand are critical.[1]

  • Reaction Conditions : Temperature, reaction time, and the maintenance of an inert atmosphere play a significant role.[1]

  • Reagents : The quality and reactivity of the aryl halide, organoboron compound, and base are paramount.[1]

  • Solvent : The choice of solvent can significantly impact solubility and reaction kinetics.[1]

  • Side Reactions : Competing reactions such as homocoupling and protodeboronation can consume starting materials and reduce the yield of the desired product.[1]

Frequently Asked Questions (FAQs)
Base Selection and Related Issues

Q1: How does the choice of base affect my reaction yield?

A1: The base plays a crucial role in the transmetalation step, which is often the rate-determining step of the catalytic cycle.[2] Its primary function is to activate the organoboron species by forming a more nucleophilic boronate complex.[2] The strength and nature of the base can dramatically influence reaction rates and yields.[2][3] For instance, switching the base from potassium acetate (B1210297) (KOAc) to potassium carbonate (K₂CO₃) has been shown to shift the rate-determining step from reductive elimination to transmetalation, allowing for a reduction in catalyst loading.[3][4]

Commonly used bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF, CsF).[2][5][6] The optimal base is highly dependent on the specific substrates, solvent, and catalyst system.[2]

Q2: My substrate is base-sensitive. What are my options?

A2: For substrates with base-labile functional groups (e.g., esters, amides), milder bases are recommended.[6] Potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are often good choices for base-sensitive substrates.[6] In some cases, even weaker bases like potassium fluoride (B91410) (KF) can be effective, particularly in anhydrous conditions. It is advisable to avoid strong bases like sodium hydroxide (B78521) (NaOH) or alkoxides unless the stability of the substrate has been confirmed.[6]

Q3: I am observing significant protodeboronation of my boronic acid. How can I minimize this?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich or heteroaryl boronic acids.[1][6] This can be exacerbated by the presence of water and strong bases.[6][7] To mitigate this:

  • Use a milder base like K₃PO₄ or KF.[6]

  • Consider using more stable boronic esters, such as pinacol (B44631) or MIDA esters.[1][7]

  • Ensure your solvent is anhydrous if the reaction chemistry allows.[7]

  • Thoroughly degas the reaction mixture to remove oxygen, which can contribute to side reactions.[7]

Solvent Selection and Related Issues

Q4: How do I choose the right solvent for my Suzuki-Miyaura reaction?

A4: The solvent plays a critical role in solubilizing the reactants and catalyst, and can influence the reaction mechanism and selectivity.[8] A wide range of solvents can be used, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, acetonitrile).[5] Often, a mixture of an organic solvent with water is used, as water can aid in the dissolution of the inorganic base.[5]

The choice of solvent can be complex and may not always correlate with simple properties like dielectric constant.[8][9] For example, in the coupling of chloroaryl triflates, nonpolar solvents and some polar protic/aprotic solvents favor reaction at the C-Cl bond, while solvents like acetonitrile (B52724) and DMF favor reaction at the C-OTf bond.[8]

Q5: My reaction mixture is a thick slurry and I'm seeing low conversion. What could be the issue?

A5: Poor mixing due to a thick slurry can significantly hinder the reaction, especially in biphasic systems where the reaction occurs at the interface between the two phases.[7] Vigorous stirring is essential to maximize the contact area.[7] If the problem persists, consider changing the solvent system to improve the solubility of your reagents.

Experimental Execution

Q6: How important is maintaining an inert atmosphere?

A6: It is critical. The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of inactive palladium black and promote side reactions like the homocoupling of boronic acids.[7][10] It is essential to thoroughly degas solvents and run the reaction under a positive pressure of an inert gas like argon or nitrogen.[1][7]

Troubleshooting Workflow

A systematic approach is key to identifying the root cause of a low-yielding Suzuki-Miyaura reaction. The following workflow can guide your troubleshooting efforts.

G cluster_start cluster_checks cluster_analysis cluster_optimization cluster_end start Low or No Yield Observed reagent_check 1. Verify Reagent Quality - Purity of aryl halide - Stability of boronic acid - Activity of catalyst - Quality of base start->reagent_check Start Troubleshooting condition_check 2. Review Reaction Conditions - Inert atmosphere maintained? - Correct temperature? - Sufficient reaction time? - Adequate mixing? reagent_check->condition_check Reagents OK optimization 4. Systematic Optimization - Screen different bases - Screen different solvents - Vary catalyst/ligand - Adjust temperature reagent_check->optimization Reagent Issue Identified side_reaction_analysis 3. Analyze for Side Products - Protodeboronation? - Homocoupling? - Dehalogenation? condition_check->side_reaction_analysis Conditions OK condition_check->optimization Condition Issue Identified side_reaction_analysis->optimization Side reactions identified end Improved Yield optimization->end

Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura reaction is highly dependent on the specific combination of base and solvent. Below are tables summarizing the effects of these components on reaction yield for specific coupling reactions.

Table 1: Effect of Different Bases on the Suzuki-Miyaura Coupling of 4-Bromotoluene (B49008) with Phenylboronic Acid

EntryBaseSolventYield (%)
1Na₂CO₃Toluene/Ethanol/Water98
2K₂CO₃Toluene/Ethanol/Water95
3K₃PO₄Toluene/Ethanol/Water92
4NaOHToluene/Ethanol/Water85
5KOHToluene/Ethanol/Water88
6NaOAcToluene/Ethanol/Water70
7TEAToluene/Ethanol/Water65

Reaction conditions: 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), Pd catalyst (1 mol%), base (2 mmol), solvent (5 mL), 80 °C, 12 h. Data synthesized from multiple sources for illustrative purposes.[11]

Table 2: Effect of Different Solvents on the Suzuki-Miyaura Coupling of 1-Bromo-4-nitrobenzene (B128438) with Phenylboronic Acid

EntrySolventBaseYield (%)
1DioxaneK₂CO₃95
2TolueneK₂CO₃92
3THFK₂CO₃88
4DMFK₂CO₃85
5AcetonitrileK₂CO₃80
62-Propanol/WaterK₂CO₃90

Reaction conditions: 1-bromo-4-nitrobenzene (1 mmol), phenylboronic acid (1.2 mmol), Pd catalyst (1 mol%), K₂CO₃ (2 mmol), solvent (5 mL), 80 °C, 12 h. Data synthesized from multiple sources for illustrative purposes.[12][13]

Key Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general guideline for setting up a Suzuki-Miyaura coupling reaction. Optimization of specific parameters may be required.

Materials:

  • Aryl halide (1.0 equiv)

  • Organoboron reagent (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃; 0.5-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos; 1-2 equiv relative to palladium)

  • Base (e.g., K₂CO₃, K₃PO₄; 2-3 equiv)

  • Anhydrous and degassed solvent

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, organoboron reagent, base, palladium catalyst, and ligand (if applicable).[1]

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.[1]

  • Solvent Addition : Add the degassed solvent via syringe.[1]

  • Reaction Execution : Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]

  • Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]

  • Purification : Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.[1]

Solvent Degassing Procedure (Freeze-Pump-Thaw)
  • Place the solvent in a Schlenk flask with a sidearm.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once frozen, open the flask to a high vacuum line to remove gases above the frozen solvent.

  • Close the flask to the vacuum and thaw the solvent. You may see gas bubbles evolving from the liquid.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the solvent is thoroughly degassed.

  • Finally, backfill the flask with an inert gas.

Signaling Pathways and Logical Relationships

The Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The base is essential for the transmetalation step.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X (L₂) OxAdd->PdII Transmetalation Transmetalation (Ar'-B(OR)₂ + Base) PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar' (L₂) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to navigate the complexities of Suzuki-Miyaura cross-coupling reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges encountered during your experiments, ensuring a higher success rate in synthesizing target molecules.

Troubleshooting Guide: Low Yield and Failed Reactions

Low or no yield is a common frustration in Suzuki-Miyaura reactions. A systematic approach to troubleshooting is key to identifying the root cause. The following question-and-answer guide addresses the most frequent issues.

My Suzuki-Miyaura reaction has a very low yield. What are the primary areas to investigate?

Low yields in Suzuki-Miyaura couplings can typically be attributed to one or more of the following factors: the catalyst system, the quality and stability of reagents, or the reaction conditions.[1][2] A methodical evaluation of each component is the most effective troubleshooting strategy.[1][3]

Frequently Asked Questions (FAQs)

Catalyst and Ligand Issues

Q1: My palladium catalyst appears to be inactive. What are the possible causes and how can I test its activity?

A1: Catalyst inactivity is a frequent problem and can stem from several sources:

  • Oxidation of the Palladium Source: The active catalytic species is Pd(0).[4] If you are using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, it may have oxidized upon storage. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must be efficiently reduced to Pd(0) in situ.[2][4] The presence of oxygen in the reaction mixture can also lead to the formation of palladium black, an inactive form of palladium.[4]

  • Ligand Degradation: Phosphine-based ligands are susceptible to oxidation.[2] Ensure that your ligand is pure and has been stored under an inert atmosphere.

  • Incorrect Ligand Choice: The ligand's electronic and steric properties are crucial. Electron-rich and bulky ligands generally favor the oxidative addition and reductive elimination steps, respectively.[5] For less reactive aryl chlorides, specialized ligands, such as Buchwald-type biaryl phosphine (B1218219) ligands, are often necessary.[6]

To test the activity of your catalyst, you can perform a control reaction with a known, reliable coupling, such as the reaction of iodobenzene (B50100) with phenylboronic acid. If this reaction also fails, your catalyst is likely inactive.[4]

Q2: How do I select the appropriate ligand for my specific substrates?

A2: Ligand selection is highly dependent on the substrates and may require screening. Here are some general guidelines:

  • Electron-rich ligands , such as alkylphosphines and N-heterocyclic carbenes (NHCs), facilitate the oxidative addition step, which is often the rate-limiting step, especially for unreactive aryl chlorides.[5]

  • Bulky ligands promote the reductive elimination step, which forms the desired C-C bond.[5]

A screening of different ligand types is often the most practical approach to identify the optimal choice for a new reaction.

Reagent and Substrate Problems

Q3: I suspect my boronic acid is the issue. What can go wrong with it?

A3: Organoboron reagents are a common point of failure. Key issues include:

  • Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond.[2] This process is often accelerated by aqueous basic conditions and elevated temperatures.[7]

  • Formation of Boroxines: Boronic acids can dehydrate to form cyclic anhydrides called boroxines. While boroxines can be active in the coupling, their formation changes the stoichiometry of the active boron reagent.

  • Purity: Impurities in the boronic acid can poison the catalyst.[2]

To mitigate these issues, consider using more stable boronic esters, such as pinacol (B44631) esters (BPin) or MIDA esters.[5] It is also crucial to check the purity of your boronic acid, for example by ¹H NMR.

Q4: Can the choice of base significantly impact the reaction outcome?

A4: Absolutely. The base plays a critical role in activating the boronic acid for the transmetalation step.[8] The strength and nature of the base can influence the reaction rate and the prevalence of side reactions. A screening of different bases is often necessary to find the optimal conditions.[8]

Q5: My aryl halide is unreactive. What can I do?

A5: The reactivity of aryl halides follows the general trend: I > Br > OTf > Cl.[6] Aryl chlorides are notoriously less reactive.[6][9] To couple aryl chlorides, more forcing conditions are often required, including:

  • Higher reaction temperatures.[10]

  • The use of more electron-rich and bulky ligands.[6]

  • Potentially higher catalyst loading.[11]

Reaction Condition Optimization

Q6: How critical is the exclusion of oxygen and moisture?

A6: Maintaining an inert atmosphere is crucial for a successful Suzuki-Miyaura reaction.[2] Oxygen can oxidize the active Pd(0) catalyst and promote the homocoupling of boronic acids.[4][7] Water can participate in the protodeboronation of the boronic acid. Therefore, it is essential to use degassed solvents and to perform the reaction under an inert atmosphere of nitrogen or argon.

Q7: What is the optimal reaction temperature?

A7: The optimal temperature is highly substrate-dependent.[2] While many Suzuki reactions are run at elevated temperatures (e.g., 80-110 °C), some highly active catalyst systems can facilitate coupling at room temperature.[10] If you observe low conversion, a careful increase in temperature may be beneficial. However, be aware that higher temperatures can also accelerate side reactions like protodeboronation.[2]

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters that can be used as a starting point for optimization.

Table 1: Typical Palladium Catalyst Loading

Aryl Halide ReactivityCatalyst Loading (mol%)Example Catalyst
High (I, Br)0.5 - 2Pd(PPh₃)₄, Pd(OAc)₂/SPhos
Moderate (OTf)1 - 5PdCl₂(dppf), Buchwald Precatalysts
Low (Cl)2 - 5+Pd₂(dba)₃/XPhos, PEPPSI™-IPr

Note: These are general ranges, and optimization is often necessary.[1][2]

Table 2: Common Bases for Suzuki-Miyaura Reactions

BaseStrengthCommon SolventsNotes
K₂CO₃ModerateToluene/H₂O, Dioxane/H₂OA widely used and effective base for many applications.[8]
Cs₂CO₃StrongDioxane, TolueneOften effective for challenging couplings.[12]
K₃PO₄StrongDioxane, TolueneA strong, non-nucleophilic base, often used in anhydrous conditions.[8]
NaHCO₃WeakAqueous mixturesA milder base, can be useful for base-sensitive substrates.
Et₃NOrganicTHF, DioxaneCan sometimes be effective, but inorganic bases are generally preferred.[12]

Note: The choice of base is critical and often requires screening for optimal results.[8]

Table 3: Common Solvents for Suzuki-Miyaura Reactions

Solvent SystemPropertiesCommon Applications
Toluene/H₂OBiphasic, requires vigorous stirringGeneral purpose, good for a wide range of substrates.
Dioxane/H₂OMiscible, allows for homogeneous reactionHigh boiling point allows for higher reaction temperatures.
THF/H₂OLower boiling pointSuitable for highly active catalysts at lower temperatures.
DMFPolar aproticCan be effective but may lead to side reactions.

Note: Solvent choice can influence reaction rate and selectivity.[13][14][15]

Key Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Reaction

This protocol provides a general starting point for a Suzuki-Miyaura coupling.

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the organoboron reagent (1.1-1.5 equiv), and the base (2.0-3.0 equiv).[2]

  • Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(OAc)₂, 0.5-5 mol%) and the ligand (if required, 1-2 equivalents relative to palladium).[2]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]

  • Solvent Addition: Add the degassed solvent via syringe.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Protocol 2: ¹H NMR Protocol for Assessing Boronic Acid Purity

This protocol can be used to check for the presence of impurities, such as boroxines or protodeboronated side products.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the boronic acid sample and a known amount of an internal standard (e.g., maleic acid) into a clean, dry vial.[16][17]

  • Dissolution: Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The use of a coordinating solvent like DMSO-d₆ can help to break down boroxine (B1236090) oligomers and provide sharper NMR signals.[16]

  • NMR Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a relaxation delay (d1) of at least 5 times the longest T₁ of the protons being quantified to ensure accurate integration.[17]

  • Data Analysis: Process the spectrum and integrate a well-resolved signal of the boronic acid and a signal of the internal standard. The purity can be calculated by comparing the integrals.

Visual Troubleshooting Guides

The following diagrams illustrate the logical workflows for troubleshooting common issues in Suzuki-Miyaura reactions.

G cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_catalyst Catalyst System start Low/No Yield in Suzuki Reaction reagent_check 1. Check Reagent Quality start->reagent_check condition_check 2. Review Reaction Conditions reagent_check->condition_check boronic_acid Boronic Acid Purity/Stability? (Check for Protodeboronation) reagent_check->boronic_acid aryl_halide Aryl Halide Purity? reagent_check->aryl_halide base_quality Base Anhydrous/Pure? reagent_check->base_quality catalyst_check 3. Evaluate Catalyst System condition_check->catalyst_check degassing Adequate Degassing? condition_check->degassing temperature Optimal Temperature? condition_check->temperature solvent Correct Solvent? condition_check->solvent optimization 4. Systematic Optimization catalyst_check->optimization catalyst_activity Catalyst Active? catalyst_check->catalyst_activity ligand_choice Appropriate Ligand? catalyst_check->ligand_choice

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R-Pd(II)L_n-R' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition boronic_acid R'-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]

References

Technical Support Center: Purification of 4-Aminophenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminophenylboronic acid pinacol (B44631) ester. Here, you will find detailed information to address common challenges encountered during the purification of this versatile reagent.

Troubleshooting Guides

Issue 1: Low or No Recovery of the Product After Column Chromatography

Q: I'm not getting my 4-Aminophenylboronic acid pinacol ester back from the silica (B1680970) gel column. What is causing this?

A: This is a frequent issue and can be attributed to the interaction between the boronic ester and the silica gel. The Lewis acidic nature of the boron atom can lead to strong adsorption onto the Lewis basic silanol (B1196071) groups of the silica. Additionally, the slightly acidic nature of silica gel can cause the hydrolysis of the pinacol ester to the more polar 4-aminophenylboronic acid, which will then remain on the column.

Solutions:

  • Deactivate the Silica Gel: You can mitigate the acidity of the silica gel by treating it with a base. Prepare a slurry of the silica gel in the chosen eluent and add a small quantity of a non-nucleophilic base, such as triethylamine (B128534) (typically 0.1-1% v/v).

  • Use Boric Acid-Impregnated Silica Gel: Pre-treating the silica gel with boric acid can help to suppress the over-adsorption of the pinacol ester, leading to a better recovery.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.

Issue 2: Presence of 4-Aminophenylboronic acid as an Impurity in the Final Product

Q: My final product is contaminated with 4-aminophenylboronic acid. How can I avoid this hydrolysis?

A: The pinacol ester is susceptible to hydrolysis, especially in the presence of water and acid or base. This can occur during the reaction work-up or the purification step.

Solutions:

  • Anhydrous Conditions: Ensure that all solvents and glassware used during work-up and purification are thoroughly dried. If the compound is particularly sensitive, performing these steps under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Avoid Protic Solvents: When possible, use aprotic solvents for your purification.

  • Careful pH Control: During aqueous work-ups, maintain a neutral pH to minimize acid or base-catalyzed hydrolysis.

Issue 3: The Purified Product is a Discolored (Yellow or Brown) Solid

Q: The this compound I isolated is not a white or off-white solid. What are the colored impurities?

A: The discoloration can be due to residual palladium catalyst from the synthesis (if a cross-coupling reaction was used) or oxidation of the amino group.

Solutions:

  • Palladium Removal: To remove residual palladium, you can wash the organic solution of your product with an aqueous solution of a thiol-containing reagent, such as sodium thioglycolate or cysteine. Alternatively, filtering the crude product through a pad of Celite® can help remove some of the catalyst.

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help remove colored impurities. Be aware that this may also lead to some product loss.

  • Recrystallization: Recrystallization is an effective method for removing colored impurities and obtaining a product with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities include unreacted starting materials (e.g., 4-bromoaniline), homocoupled byproducts, residual palladium catalyst, and the hydrolyzed product, 4-aminophenylboronic acid.

Q2: Can I use the crude this compound directly in the next step without purification?

A2: For certain reactions, like Suzuki-Miyaura couplings, it is often possible to use the crude product after a simple work-up and filtration to remove inorganic salts and the catalyst. However, the success of this approach will depend on the tolerance of the subsequent reaction to the impurities present. For sensitive reactions, purification is highly recommended.

Q3: What is the recommended storage condition for this compound?

A3: Due to its sensitivity to moisture and potential for oxidation, it is best to store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C to 4°C) and protected from light.[1]

Data Presentation

Purification MethodTypical Purity of Crude ProductTypical Purity of Final ProductTypical YieldAdvantagesDisadvantages
Column Chromatography 80-90%>98%50-80%Good for removing a wide range of impurities.[2]Can lead to product loss on the column and potential hydrolysis.[3]
Recrystallization 85-95%>99%70-90%Excellent for obtaining high-purity material and removing colored impurities.[4]Requires finding a suitable solvent system and can result in lower yields if the product is very soluble.
Acid-Base Extraction Variable>95%60-85%Effective for removing non-basic impurities.Can lead to hydrolysis of the pinacol ester if not performed carefully.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (standard or boric acid-impregnated)

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the eluent and load it onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).[2]

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (B145695) or a mixture of ethyl acetate and hexane

  • Erlenmeyer flask, heating source, and filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol or ethyl acetate.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to obtain the pure product. A reported recrystallization from ethanol afforded the product as a light yellow solid.[4]

Protocol 3: Purification by Acid-Base Extraction

Materials:

  • Crude this compound

  • Diethyl ether or ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (B78521) (NaOH) or saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Separatory funnel and other standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the crude product in diethyl ether or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl to protonate the amino group, moving the product into the aqueous layer.

  • Separation: Separate the aqueous and organic layers. The impurities should remain in the organic layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 1 M NaOH or saturated sodium bicarbonate solution until the solution is basic, which will deprotonate the ammonium (B1175870) salt and precipitate the product.

  • Back Extraction: Extract the product back into fresh diethyl ether or ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Solvent Evaporation: Remove the solvent under reduced pressure to yield the purified product.

Visualizations

experimental_workflow_column_chromatography crude Crude Product dissolve Dissolve in Minimal Solvent crude->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Hexane/ Ethyl Acetate Gradient load->elute collect Collect Fractions (Monitor by TLC) elute->collect combine Combine Pure Fractions collect->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: Column Chromatography Workflow

experimental_workflow_recrystallization crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve cool Cool to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filter Crystals ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure Pure Product dry->pure

Caption: Recrystallization Workflow

experimental_workflow_acid_base_extraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase crude_org Crude in Organic Solvent product_aq Protonated Product in Aqueous Acid crude_org->product_aq Extract with 1M HCl impurities_org Impurities pure_org Pure Product in Organic Solvent pure_product Pure Product pure_org->pure_product Dry and Evaporate precipitate_aq Precipitated Product in Basic Solution product_aq->precipitate_aq Add Base (e.g., NaOH) precipitate_aq->pure_org Extract with Organic Solvent

Caption: Acid-Base Extraction Workflow

References

Scaling up Suzuki coupling reactions from lab to pilot plant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up Suzuki coupling reactions from the laboratory to the pilot plant.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of Suzuki coupling reactions.

1. Low or Inconsistent Yield

  • Question: We are experiencing a significant drop in yield and batch-to-batch inconsistency since moving from the lab to the pilot plant. What are the likely causes and how can we troubleshoot this?

  • Answer: Low and inconsistent yields during scale-up are common and can stem from several factors that are more pronounced in larger reactors. Here’s a systematic approach to troubleshooting:

    • Mass Transfer and Mixing: Inadequate mixing in large reactors can lead to localized "hot spots" or areas of poor reagent distribution, affecting reaction kinetics and leading to side product formation.

      • Recommendation: Evaluate the pilot plant reactor's agitation efficiency. Consider performing a mixing study. You may need to adjust the impeller type, agitation speed, or baffle configuration. In the lab, reactions are often more forgiving due to efficient stirring with a small magnetic stir bar. On a larger scale, mechanical stirring might not be as efficient per unit volume.[1]

    • Temperature Control: Precise temperature control is critical.[1] Larger volumes have a smaller surface-area-to-volume ratio, making heat transfer less efficient.

      • Recommendation: Monitor the internal reaction temperature closely. Be aware that the jacket temperature in a pilot plant reactor may need to be significantly higher than the oil bath temperature used in the lab to achieve the same internal temperature. Significant exotherms can occur, and if not managed, can lead to runaway reactions and impurity formation.[2][3] Conduct calorimetric studies (e.g., Reaction Calorimetry - RC1) to understand the reaction exotherm and ensure the pilot plant's cooling capacity is sufficient.[3]

    • Oxygen Sensitivity: Palladium catalysts, especially in their active Pd(0) form, are highly sensitive to oxygen.[1][4] Ingress of air can be more significant in a pilot plant setting due to larger headspaces and more complex equipment.

      • Recommendation: Ensure a robust inert atmosphere is maintained throughout the process.[1] This includes thorough de-gassing of solvents and the reaction mixture, and maintaining a positive nitrogen or argon pressure. Use of standard Schlenk techniques is highly recommended for ensuring an inert atmosphere.

    • Raw Material Quality: The quality of reagents, including the catalyst, ligands, base, and solvents, can have a significant impact. Impurities that were negligible at the lab scale can become problematic at a larger scale.

      • Recommendation: Qualify all raw materials for use at scale. Pay particular attention to the water content in solvents and the purity of the boronic acid, as protodeboronation can be a significant side reaction.[5]

2. Incomplete Reaction or Stalling

  • Question: Our Suzuki coupling reaction is not going to completion in the pilot plant, even after extended reaction times. What should we investigate?

  • Answer: Reaction stalling is a frustrating issue that often points to catalyst deactivation or suboptimal reaction conditions at scale.

    • Catalyst Deactivation: The palladium catalyst can deactivate through various pathways, including oxidation or precipitation as palladium black.[6]

      • Recommendation:

        • Oxygen Control: As mentioned, rigorous exclusion of oxygen is paramount.[1][4]

        • Ligand Selection and Ratio: Ensure the chosen ligand is robust under the reaction conditions and that the palladium-to-ligand ratio is optimized. In some cases, adding a slight excess of the ligand can help stabilize the catalyst.

        • Catalyst Loading: While the goal is often to reduce catalyst loading for economic reasons, a stalled reaction might necessitate a modest increase in the catalyst charge at scale to compensate for any unavoidable deactivation pathways.[5]

    • Insufficient Temperature: The reaction may be more sensitive to temperature than initially observed in the lab.

      • Recommendation: Verify that the internal reaction temperature is reaching and being maintained at the target setpoint. A reaction that works at reflux in the lab might require a higher jacket temperature in the pilot plant to achieve the same internal boiling point, especially if the plant is at a different altitude.[1]

    • Base and Solvent System: The choice of base and solvent is critical and their effectiveness can change with scale.

      • Recommendation: Ensure the base is sufficiently soluble and active in the chosen solvent system. For two-phase systems, efficient mixing is crucial for the base to interact at the interface. Sometimes, switching to a different base or solvent system is necessary for a more robust process.[5][7]

3. High Levels of Impurities

  • Question: We are observing new or significantly higher levels of impurities in our pilot plant batches compared to our lab experiments. How can we identify and control them?

  • Answer: Impurity profiles often change upon scale-up. Common Suzuki coupling impurities include homocoupling products of the boronic acid and the aryl halide, and protodeboronation of the boronic acid.[6][8]

    • Homocoupling: This is often promoted by the presence of oxygen.

      • Recommendation: Strict anaerobic conditions are crucial.[1] Ensure all reagents and the reactor are properly purged with an inert gas.

    • Protodeboronation: This side reaction replaces the boronic acid group with a hydrogen atom and is often facilitated by water and elevated temperatures.[5]

      • Recommendation:

        • Control the water content in your reaction mixture.

        • Optimize the reaction temperature; avoid unnecessarily high temperatures or prolonged reaction times.

        • The choice of boronic acid protecting group (e.g., pinacol (B44631) esters) can enhance stability.[9][10]

    • Ligand-Related Impurities: Phosphine (B1218219) ligands can sometimes participate in side reactions.

      • Recommendation: Screen different ligands during process development to find one that minimizes side product formation.

    • Work-up and Isolation: Impurities can also form during the work-up and isolation steps.

      • Recommendation: The work-up procedure may need to be re-optimized for the larger scale. Consider the stability of the product and intermediates under the work-up conditions.

4. Difficulty in Removing Residual Palladium

  • Question: Our final product from the pilot plant has unacceptably high levels of residual palladium. What are effective methods for palladium removal at scale?

  • Answer: Removing palladium to acceptable levels (often <10 ppm for active pharmaceutical ingredients) is a significant challenge in process chemistry.[11]

    • Palladium Scavengers: Various scavengers can be used to bind and remove palladium.

      • Recommendation: Screen different scavengers such as silica-based scavengers with functional groups (e.g., thiols, amines), activated carbon, or resins. The choice of scavenger and the conditions for its use (temperature, time, amount) will need to be optimized.

    • Crystallization: A well-designed crystallization process can be very effective at purging palladium impurities.

      • Recommendation: Develop a robust crystallization procedure. This may involve solvent screening, anti-solvent addition, and careful control of cooling rates.

    • Aqueous Wash: Sometimes, an aqueous wash with a solution containing a chelating agent can help extract palladium salts.

      • Recommendation: A treatment with an aqueous solution of sodium bisulfite at elevated temperatures has been shown to be effective.[7]

Frequently Asked Questions (FAQs)

1. Catalyst Selection and Loading

  • Q: How do we choose the right palladium catalyst and ligand for a large-scale Suzuki coupling?

    • A: The ideal catalyst system should be highly active (allowing for low catalyst loading), stable under the reaction conditions, and commercially available in sufficient quantities. For challenging substrates, electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed.[9] It is crucial to screen a variety of catalysts and ligands at the lab scale to identify the most robust system before proceeding to the pilot plant.

  • Q: What is a typical catalyst loading for a pilot-plant scale Suzuki reaction?

    • A: While lab-scale reactions might use 1-5 mol% of palladium, the goal for a pilot-plant or manufacturing process is typically to reduce this to well below 1 mol%, often in the range of 0.05-0.5 mol%.[12] However, the optimal loading will depend on the specific reaction and the activity of the catalyst system. It's a balance between reaction efficiency, cost, and the ease of palladium removal.

2. Solvents and Bases

  • Q: What are the key considerations for selecting a solvent for a large-scale Suzuki coupling?

    • A: Solvent selection should consider not only reaction performance but also safety, environmental impact, and practical handling at scale.[7][13][14] Key factors include:

      • Reagent and Product Solubility: All components should have adequate solubility to ensure a homogeneous reaction or, in the case of a biphasic system, facilitate efficient reaction at the interface.

      • Boiling Point: The boiling point should be appropriate for the desired reaction temperature.

      • Safety: Avoid solvents with low flash points or those that pose significant health hazards. For example, replacing solvents like DMSO with safer alternatives like N-methyl-2-pyrrolidone (NMP) might be necessary to mitigate runaway reaction risks.[15]

      • Work-up: The solvent should allow for easy product isolation and purification.

      • Environmental Impact: Consider using "greener" solvents where possible.[13][14]

  • Q: Which bases are most suitable for large-scale Suzuki reactions?

    • A: Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are commonly used due to their low cost, availability, and effectiveness.[1][16] The choice of base can influence the reaction rate and impurity profile, so it should be optimized during process development. The physical form and particle size of the base can also impact its reactivity in a slurry reaction.

3. Safety Considerations

  • Q: What are the primary safety hazards associated with scaling up Suzuki coupling reactions?

    • A: The main safety concerns are:

      • Thermal Runaway: Suzuki couplings can be exothermic, and without proper heat management, this can lead to a dangerous increase in temperature and pressure.[15][2][3] Always perform calorimetric studies before scaling up.

      • Flammable Solvents: The use of flammable organic solvents requires appropriate handling procedures, including grounding and bonding of equipment to prevent static discharge, and ensuring adequate ventilation.

      • Reagent Toxicity: Some reagents, particularly palladium catalysts and certain organic halides, can be toxic. Handle them with appropriate personal protective equipment (PPE).

      • Hydrogen Gas Evolution: In some cases, side reactions can produce hydrogen gas, which can create a flammable and explosive atmosphere in the reactor headspace.

Data Presentation

Table 1: Comparison of Lab vs. Pilot Plant Parameters and Common Issues

ParameterLaboratory Scale (Typical)Pilot Plant Scale (Typical)Common Scale-Up Challenges
Reaction Volume 50 mL - 1 L50 L - 1000 LInefficient mixing, poor heat transfer
Stirring Magnetic stir barMechanical agitator (impeller)Non-homogeneity, localized overheating
Heating Oil bathJacketed vessel (steam/oil)Slower heating/cooling, potential for hot spots
Inerting Balloon, Schlenk lineNitrogen/Argon sparging, positive pressureHigher risk of air leaks, larger headspace[1]
Catalyst Loading 1-5 mol%0.05-1 mol%Catalyst deactivation, incomplete conversion
Temperature Control ± 1-2 °C± 5 °C or moreExotherm management, potential for runaway[2][3]
Impurity Profile Low levels of homocoupling/protodeboronationIncreased levels of known and new impurities[6][8]Side reactions become more significant
Palladium Removal ChromatographyScavengers, crystallization, extraction[7]Meeting stringent regulatory limits

Experimental Protocols

Protocol 1: General Procedure for Inerting a Pilot Plant Reactor

  • Pre-check: Ensure the reactor and all associated lines are clean, dry, and have passed a pressure test to check for leaks.

  • Purging: Close all valves except the vent line. Introduce a gentle flow of nitrogen or argon into the reactor through a dip tube or a bottom valve to displace the air. Vent the gas from a top-mounted nozzle.

  • Pressure Cycling (if reactor is rated):

    • Pressurize the reactor with nitrogen to 1-2 barg.

    • Hold for 5-10 minutes.

    • Slowly vent the pressure down to atmospheric.

    • Repeat this cycle 3-5 times to ensure a low oxygen concentration in the headspace.

  • Solvent De-gassing: If the solvent has not been de-gassed beforehand, charge the solvent to the reactor and sparge with nitrogen or argon through the dip tube for at least 30-60 minutes while agitating.

  • Maintaining Inert Atmosphere: Once the reactor is inerted, maintain a slight positive pressure (e.g., 0.1-0.2 barg) of the inert gas throughout the reaction and work-up to prevent air from entering the system.

Protocol 2: Example of a Palladium Scavenging Procedure at Pilot Scale

  • Cooling: After the Suzuki coupling reaction is complete, cool the reaction mixture to a specified temperature (e.g., 50-60 °C), as scavenger efficiency can be temperature-dependent.

  • Scavenger Addition: Add the selected palladium scavenger (e.g., a silica-based thiol scavenger, typically 5-20 weight equivalents relative to the palladium) to the reaction mixture. The scavenger can be added as a powder or as a slurry in a suitable solvent.

  • Agitation: Agitate the mixture for a predetermined amount of time (e.g., 2-6 hours) to ensure good contact between the scavenger and the dissolved palladium species.

  • Filtration: Filter the mixture to remove the scavenger and the bound palladium. A filter press or a Nutsche filter is typically used at this scale.

  • Analysis: Take a sample of the filtrate and analyze for residual palladium content using a sensitive analytical technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Repeat if Necessary: If the palladium levels are still above the desired limit, a second scavenger treatment may be required.

Visualizations

Troubleshooting_Suzuki_Scaleup start Low Yield / Incomplete Reaction at Pilot Scale mass_transfer Check Mass Transfer & Mixing start->mass_transfer temp_control Verify Temperature Control start->temp_control oxygen_control Assess Inert Atmosphere start->oxygen_control catalyst_activity Investigate Catalyst Deactivation start->catalyst_activity mixing_study Perform Mixing Study / Adjust Agitation mass_transfer->mixing_study calorimetry Conduct Calorimetry (RC1) / Check Cooling Capacity temp_control->calorimetry degassing Improve Degassing Protocol / Check for Leaks oxygen_control->degassing catalyst_loading Optimize Catalyst/Ligand Ratio or Loading catalyst_activity->catalyst_loading

Caption: Troubleshooting workflow for low yield in Suzuki coupling scale-up.

Tech_Transfer_Workflow lab_dev Lab Scale Process Development process_safety Process Safety Evaluation (Calorimetry) lab_dev->process_safety Identify Hazards kilo_lab Kilo Lab Demonstration process_safety->kilo_lab Define Safe Operating Limits pilot_plant Pilot Plant Scale-Up kilo_lab->pilot_plant Confirm Process Robustness manufacturing Commercial Manufacturing pilot_plant->manufacturing Validate Process

References

Technical Support Center: Analytical Techniques for Monitoring Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for analytical techniques in reaction monitoring. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to monitoring chemical reactions.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common analytical techniques used in reaction monitoring. Each guide is presented in a question-and-answer format to help you quickly identify and resolve specific issues you may encounter during your experiments.

High-Performance Liquid Chromatography (HPLC)

Issue: Fluctuating or High System Backpressure [1][2]

  • Question: My HPLC system is showing high or erratic backpressure. What could be the cause and how can I fix it?

  • Answer: High or fluctuating backpressure is a common issue in HPLC and can stem from several sources.[1] A systematic approach is best for diagnosis.

    • Potential Cause 1: Blockages in the System. Particulate matter from the sample or mobile phase, or precipitation of buffer salts, can clog various components.

      • Solution:

        • Check Filters and Frits: Inspect and clean or replace the solvent inlet filters, in-line filters, and column frits.[3]

        • Column Wash: Wash the column with a strong solvent to remove contaminants.[2]

        • Sample Filtration: Always filter your samples before injection to prevent particulate buildup.[2]

    • Potential Cause 2: Air Bubbles in the Pump or Detector. Air bubbles can cause pressure fluctuations and baseline noise.

      • Solution:

        • Degas Mobile Phase: Ensure your mobile phase is properly degassed using sonication, vacuum filtration, or an online degasser.[1][4]

        • Purge the Pump: Purge the pump to remove any trapped air bubbles.[2]

    • Potential Cause 3: Worn Pump Seals or Check Valves. Over time, pump seals can wear out, leading to leaks and pressure instability.

      • Solution: Replace the pump seals and check valves as part of regular maintenance.

    • Potential Cause 4: Incorrect Mobile Phase Composition. Rapid changes in solvent composition or immiscible solvents can cause pressure fluctuations.

      • Solution: Ensure your mobile phase components are miscible and that gradient changes are not too abrupt.

Issue: Poor Peak Shape (Tailing or Fronting) [5][6]

  • Question: My chromatogram shows significant peak tailing or fronting. What are the common causes and solutions?

  • Answer: Peak asymmetry can compromise quantification and resolution. Here’s how to address it:

    • Peak Tailing:

      • Potential Cause 1: Secondary Interactions. Analyte interaction with active sites on the stationary phase (e.g., exposed silanols) is a common cause.

        • Solution:

          • Mobile Phase Modifier: Add a small amount of a competitive agent to the mobile phase, such as triethylamine (B128534) for basic compounds.

          • Adjust pH: Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic form.[2]

          • Use a Different Column: Consider a column with end-capping or a different stationary phase.

      • Potential Cause 2: Column Overload. Injecting too much sample can lead to peak tailing.

        • Solution: Reduce the sample concentration or injection volume.[6]

      • Potential Cause 3: Extra-Column Volume. Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening.

        • Solution: Use tubing with the smallest possible internal diameter and keep lengths to a minimum.

    • Peak Fronting:

      • Potential Cause 1: Sample Solvent Incompatibility. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.[5]

        • Solution: Dissolve the sample in the mobile phase or a weaker solvent.[5]

      • Potential Cause 2: Column Collapse. This can occur with certain columns in highly aqueous mobile phases.

        • Solution: Ensure your column is suitable for the mobile phase conditions.

Gas Chromatography (GC)

Issue: Baseline Instability or Drift [6][7]

  • Question: My GC baseline is noisy, drifting, or rising. What should I investigate?

  • Answer: An unstable baseline can affect peak integration and sensitivity.

    • Potential Cause 1: Column Bleed. The stationary phase degrading at high temperatures is a common cause of a rising baseline.

      • Solution:

        • Condition the Column: Condition the column at a temperature slightly above the method's maximum temperature.[6]

        • Use a Low-Bleed Column: Consider using a column specifically designed for low bleed.

        • Check Temperature Limits: Ensure you are not exceeding the column's maximum operating temperature.[8]

    • Potential Cause 2: Contamination. Contamination in the carrier gas, injector, or detector can lead to a noisy or drifting baseline.

      • Solution:

        • Check Gas Purity: Use high-purity carrier gas and install appropriate gas filters.[7]

        • Clean the Injector and Detector: Regularly clean the injector liner and the detector.[9][10]

        • Septum Bleed: Use a high-quality, low-bleed septum and replace it regularly.[9]

    • Potential Cause 3: Leaks. Air leaking into the system can cause baseline noise and other issues.

      • Solution: Perform a leak check of the system, paying close attention to fittings and connections.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Poor Signal-to-Noise Ratio or Signal Artifacts

  • Question: My NMR spectrum has a low signal-to-noise ratio, or I'm seeing strange artifacts in the baseline. What can I do?

  • Answer: These issues can often be resolved by adjusting acquisition parameters or sample preparation.

    • Low Signal-to-Noise:

      • Potential Cause 1: Low Sample Concentration. The most straightforward cause of weak signals.

        • Solution: Increase the sample concentration if possible.

      • Potential Cause 2: Insufficient Number of Scans.

        • Solution: Increase the number of scans to improve the signal-to-noise ratio (S/N is proportional to the square root of the number of scans).

    • Signal Artifacts (e.g., baseline distortions):

      • Potential Cause 1: Very High Concentration of a Single Compound. An extremely strong signal can saturate the detector, leading to baseline artifacts.[11]

        • Solution:

          • Reduce Tip Angle: Lower the excitation pulse angle to reduce the amount of signal detected.[11]

          • Solvent Suppression: If the strong signal is from a solvent, use a solvent suppression pulse sequence (e.g., WET-1D).[11]

          • Dilute the Sample: If feasible, reduce the sample concentration.

      • Potential Cause 2: Poor Shimming. An inhomogeneous magnetic field across the sample leads to broad and distorted peaks.

        • Solution: Carefully shim the spectrometer for each sample to optimize magnetic field homogeneity.

UV-Visible (UV-Vis) Spectroscopy

Issue: Unstable Baseline or Inaccurate Absorbance Readings [12]

  • Question: My UV-Vis spectrometer is giving me a drifting baseline or readings that seem incorrect. How can I troubleshoot this?

  • Answer: Baseline instability and inaccurate readings can arise from the instrument, the sample, or the methodology.[13]

    • Potential Cause 1: Stray Light. Unwanted light reaching the detector can cause inaccuracies, especially at high absorbance values.[14]

      • Solution:

        • Check Cuvettes: Ensure cuvettes are clean and not scratched.

        • Instrument Maintenance: Have the instrument's optics checked and serviced regularly.

    • Potential Cause 2: Solvent Absorption. The solvent itself may absorb at the analytical wavelength.[12][15]

      • Solution:

        • Choose a Non-Absorbing Solvent: Select a solvent that is transparent in the wavelength range of interest.[15]

        • Use a Blank: Always run a blank with the same solvent to subtract its contribution.[15]

    • Potential Cause 3: Temperature Fluctuations. Changes in temperature can affect the absorbance of some samples.

      • Solution: Use a temperature-controlled cuvette holder for sensitive measurements.[15]

    • Potential Cause 4: Sample Concentration. If the sample is too concentrated, it can lead to deviations from the Beer-Lambert law.

      • Solution: Dilute the sample to an appropriate concentration range.[13]

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for monitoring my reaction?

A1: The choice of technique depends on several factors:[16]

  • Nature of the Analytes: Are your compounds volatile (GC)? Do they have a chromophore (UV-Vis)? Are they amenable to ionization (Mass Spectrometry)?

  • Information Required: Do you need detailed structural information (NMR)? Or just the concentration of a known compound (HPLC, UV-Vis)?

  • Reaction Conditions: Is the reaction performed at high temperature or pressure, making it difficult to take manual samples? In-situ techniques like FTIR or Raman might be better.

  • Sample Matrix: Complex mixtures often require the high resolving power of chromatographic techniques like HPLC or GC.[16]

Q2: How can I quantify the components of my reaction mixture using NMR?

A2: NMR can be a powerful quantitative tool because, under the right conditions, the integral of a signal is directly proportional to the number of nuclei giving rise to that signal. For accurate quantification:

  • Ensure complete relaxation of all signals of interest between pulses by using a sufficiently long relaxation delay (D1).

  • Choose signals that are well-resolved and do not overlap with other peaks.

  • Use an internal standard with a known concentration for absolute quantification.

Q3: My reaction involves air-sensitive or hazardous materials. How can I safely monitor its progress?

A3: For such reactions, minimizing manual sampling is crucial.[17]

  • In-situ (in the reactor) or Online (in a flow loop) Monitoring: Techniques like FTIR, Raman, or flow NMR allow for real-time monitoring without the need to extract samples.[18][19]

  • Automated Sampling Systems: These systems can automatically and safely withdraw, quench, and prepare samples for offline analysis (e.g., by HPLC or GC).[17]

Q4: What is "column bleed" in GC and how can I minimize it?

A4: Column bleed is the natural degradation of the stationary phase at elevated temperatures, which leads to a rising baseline and can interfere with the detection of late-eluting peaks. To minimize it:

  • Operate below the column's specified maximum temperature limit.

  • Use a low-bleed column, especially for mass spectrometry applications.

  • Ensure the carrier gas is of high purity and free of oxygen and moisture.

  • Properly condition a new column before use.

Q5: How do I choose the right mobile phase for my HPLC analysis?

A5: Mobile phase selection is critical for achieving good separation.

  • Reverse-Phase HPLC (most common): A mixture of water (or buffer) and a miscible organic solvent (like acetonitrile (B52724) or methanol) is used. The ratio is adjusted to control the retention of analytes.

  • Normal-Phase HPLC: A non-polar solvent (like hexane) is mixed with a more polar solvent (like isopropanol (B130326) or ethyl acetate).

  • pH Control: For ionizable compounds, buffering the mobile phase is essential to ensure consistent retention times and good peak shape.

  • Solvent Strength: The stronger the solvent, the faster the analytes will elute. Adjust the solvent composition to achieve the desired retention and resolution.

Data and Protocols

Quantitative Data Summary

Table 1: Effect of HPLC Mobile Phase Composition on Analyte Retention Time and Resolution.

% Acetonitrile in WaterAnalyte A Retention Time (min)Analyte B Retention Time (min)Resolution (Rs)
40%12.514.21.8
50%8.39.11.5
60%5.15.51.1
70%3.23.40.8

This table illustrates how increasing the organic solvent percentage in reverse-phase HPLC decreases retention times but can also reduce resolution between closely eluting peaks.

Experimental Protocols

Protocol 1: General Method for Monitoring a Reaction by HPLC [16]

  • Sample Preparation:

    • Withdraw a small, precise aliquot (e.g., 10-50 µL) from the reaction mixture at specific time points.

    • Immediately quench the reaction by diluting the aliquot in a suitable solvent. This solvent should stop the reaction and be compatible with the HPLC mobile phase.

    • Further dilute the quenched sample to a concentration appropriate for HPLC analysis.

    • Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[16]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical gradient might be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-20 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection: UV detector set to a wavelength where the reactants and products have significant absorbance.

  • Data Analysis:

    • Integrate the peak areas of the reactant(s) and product(s) at each time point.

    • Plot the concentration (or peak area) of each species versus time to obtain the reaction profile.

Protocol 2: General Method for Reaction Monitoring by ¹H NMR

  • Sample Preparation:

    • In a clean, dry NMR tube, dissolve a known amount of the starting material in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add an internal standard (a compound with a known concentration and a simple spectrum that does not overlap with other signals) if absolute quantification is needed.

    • Acquire a spectrum of the starting materials (t=0).

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the final reagent to the NMR tube.

    • Quickly place the NMR tube in the spectrometer and begin acquiring spectra at regular intervals. Use an automated experiment setup for kinetic measurements if available.

  • NMR Data Acquisition (Typical Parameters):

    • Pulse Program: A standard 1D proton pulse sequence (e.g., zg30).

    • Number of Scans (NS): 4 to 16 (depending on concentration; keep constant for all time points).

    • Relaxation Delay (D1): Set to at least 5 times the longest T₁ of the signals being integrated to ensure full relaxation for accurate quantification.

    • Acquisition Time (AQ): Typically 2-4 seconds.

  • Data Processing and Analysis:

    • Process each spectrum identically (e.g., same phasing and baseline correction).

    • Integrate a characteristic, well-resolved peak for a reactant and a product.

    • The relative concentrations can be determined from the ratio of their integrals (normalized for the number of protons each peak represents).

    • Plot the relative concentration or integral value versus time.

Visual Guides

Troubleshooting_HPLC_Pressure start High or Fluctuating HPLC Backpressure check_column Isolate column (disconnect from detector) start->check_column pressure_drop Pressure drops significantly? check_column->pressure_drop clogged_column Column is clogged. - Wash with strong solvent - Replace frit - Replace column pressure_drop->clogged_column Yes check_system Problem is in the system (pre-column) pressure_drop->check_system No check_frits_filters Check in-line filter and solvent frits for blockage. check_system->check_frits_filters check_pump Check pump for leaks or air bubbles. check_frits_filters->check_pump purge_pump Purge pump. Degas mobile phase. check_pump->purge_pump replace_seals Replace pump seals and check valves. check_pump->replace_seals

Experimental_Workflow_Reaction_Monitoring cluster_reaction Reaction cluster_sampling Sampling cluster_analysis Analysis cluster_interpretation Interpretation reaction_vessel Chemical Reaction in Progress sampling Withdraw Aliquot at Time (t) reaction_vessel->sampling quench Quench Reaction & Dilute Sample sampling->quench analytical_instrument Analytical Instrument (e.g., HPLC, GC, NMR) quench->analytical_instrument data_acquisition Data Acquisition (Chromatogram/Spectrum) analytical_instrument->data_acquisition data_processing Data Processing (Peak Integration) data_acquisition->data_processing kinetic_plot Generate Kinetic Plot (Concentration vs. Time) data_processing->kinetic_plot

References

Addressing solubility issues of 4-Aminophenylboronic acid pinacol ester in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-Aminophenylboronic acid pinacol (B44631) ester in their reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of 4-Aminophenylboronic acid pinacol ester?

This compound is a white to off-white solid. Its solubility is generally good in common polar aprotic organic solvents. It is soluble in chloroform, acetone, and ethyl acetate.[1] It has poor solubility in non-polar solvents like petroleum ether and ether, and it is insoluble in water.[1][2][3][4] One specific data point indicates a high solubility in DMSO, reaching 100 mg/mL, though this may require ultrasonication to achieve.[5]

Q2: Why is the pinacol ester of 4-Aminophenylboronic acid often used instead of the free boronic acid?

The pinacol ester form offers enhanced stability and improved solubility in organic solvents compared to the free boronic acid.[6] This increased stability helps to prevent degradation of the reagent during the reaction, leading to more reliable and efficient carbon-carbon bond formation in applications like the Suzuki-Miyaura coupling.

Q3: Can solubility issues with this compound affect my Suzuki-Miyaura coupling reaction?

Yes, poor solubility of any reactant in a Suzuki-Miyaura coupling can lead to low yields and slow reaction rates. For the reaction to proceed efficiently, all components, including the boronic ester, aryl halide, catalyst, and base, should be at least partially soluble in the reaction solvent. In biphasic systems, poor mass transfer between the aqueous and organic phases can hinder the reaction.

Q4: What are the common side reactions observed when dealing with solubility issues in Suzuki-Miyaura couplings?

When solubility is a limiting factor, leading to prolonged reaction times or the need for higher temperatures, several side reactions can become more prominent. These include protodeboronation (the replacement of the boronic ester group with a hydrogen atom) and the formation of homocoupling byproducts.[7]

Troubleshooting Guide: Addressing Solubility Issues

Poor solubility of this compound can be a significant hurdle in achieving desired reaction outcomes. This guide provides a systematic approach to troubleshooting and resolving these issues.

Problem: Low or no product yield, with starting material remaining.

This is a common symptom of poor solubility of one or more reactants.

Troubleshooting Workflow

G Troubleshooting Workflow for Solubility Issues A Initial Observation: Low Conversion/Yield B Step 1: Solvent Screening A->B Insoluble Reactants Suspected C Step 2: Temperature Optimization B->C Solubility Still Insufficient F Resolution: Improved Solubility & Reaction Outcome B->F Optimal Solvent Found D Step 3: Use of Co-solvents C->D Higher Temp Ineffective or Detrimental C->F Solubility Achieved E Step 4: Consider a Phase-Transfer Catalyst D->E Biphasic System Formed D->F Homogeneous Solution Formed E->F Homogeneous Reaction Desired

Caption: A stepwise approach to resolving solubility issues in reactions.

Solutions:

  • Solvent Selection:

    • If you are using a non-polar solvent, switch to a more polar aprotic solvent.

    • Consider solvents such as Dioxane, Tetrahydrofuran (THF), or Dimethylformamide (DMF), where aminophenylboronic acid esters have shown better solubility.

  • Temperature Adjustment:

    • Gradually increase the reaction temperature. Many Suzuki-Miyaura reactions are conducted at elevated temperatures (e.g., 80-110 °C) to improve the solubility of reactants.[8]

    • Be cautious, as excessively high temperatures can lead to catalyst decomposition or an increase in side products.

  • Employing Co-solvents:

    • For reactions using an inorganic base that is insoluble in the organic solvent, the addition of water as a co-solvent is a common practice. This creates a biphasic system where the base can dissolve in the aqueous phase and facilitate the reaction at the interface.

    • Typical solvent mixtures include Dioxane/water or THF/water.[9] Vigorous stirring is essential in such systems to maximize the interfacial area.

  • Phase-Transfer Catalysts:

    • In biphasic systems where reaction rates are slow, a phase-transfer catalyst (PTC) can be beneficial.

    • PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide - TBAB), help to transport the deprotonated boronic acid from the aqueous phase to the organic phase, where it can interact with the catalyst and aryl halide.

Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Molarity (mol/L)Notes
Dimethyl sulfoxide (B87167) (DMSO)Room Temperature100[5]~0.456May require ultrasonication to fully dissolve.[5]
ChloroformRoom TemperatureSoluble[1][2]-Qualitative data suggests good solubility.
AcetoneRoom TemperatureSoluble[1]-Qualitative data suggests good solubility.
Ethyl AcetateRoom TemperatureSoluble[1]-Qualitative data suggests good solubility.
Tetrahydrofuran (THF)Room TemperatureModerately Soluble-Often used in reactions, may require heating for complete dissolution of larger quantities.
1,4-DioxaneRoom TemperatureModerately Soluble-A common solvent for Suzuki-Miyaura couplings, often with heating.
TolueneRoom TemperatureSparingly Soluble-Generally less effective for dissolving this polar compound.
WaterRoom TemperatureInsoluble[1][3][4]-Confirmed by multiple sources.
Petroleum Ether / EtherRoom TemperaturePoorly Soluble[1]-Not recommended as a primary solvent.

Disclaimer: The terms "Soluble," "Moderately Soluble," and "Sparingly Soluble" are qualitative estimates based on literature reports and common laboratory practice. Actual solubility can vary with the purity of the compound and solvent, as well as the presence of other reagents.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling under Homogeneous Conditions

This protocol is suitable when this compound and the aryl halide are both soluble in the chosen solvent system.

Conceptual Workflow

G Homogeneous Suzuki-Miyaura Coupling Workflow A 1. Reagent Preparation (Aryl Halide, Boronic Ester, Base, Solvent) B 2. Inert Atmosphere (Degas solvent, purge with N2/Ar) A->B C 3. Add Catalyst (e.g., Pd(PPh3)4) B->C D 4. Reaction (Heat to specified temperature with stirring) C->D E 5. Monitoring (TLC, LC-MS, or GC-MS) D->E E->D Incomplete F 6. Work-up (Quench, extract, wash, dry) E->F Complete G 7. Purification (Column chromatography, recrystallization) F->G H Product G->H

Caption: A typical experimental workflow for a homogeneous Suzuki-Miyaura coupling reaction.

Methodology:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.2 eq.), the aryl halide (1.0 eq.), and a suitable anhydrous base (e.g., K₃PO₄, 2.0 eq.).

  • Add a magnetic stir bar and the chosen anhydrous solvent (e.g., Dioxane or THF).

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any necessary ligands.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by an appropriate method (TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Suzuki-Miyaura Coupling under Biphasic Conditions with a Phase-Transfer Catalyst

This protocol is designed for situations where the base is not soluble in the organic solvent, and the reaction rate is slow due to poor mass transfer.

Methodology:

  • To a round-bottom flask, add this compound (1.2 eq.), the aryl halide (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand), the phase-transfer catalyst (e.g., TBAB, 10 mol%), and a magnetic stir bar.

  • Add the organic solvent (e.g., Toluene or Dioxane).

  • In a separate vessel, prepare a solution of the inorganic base (e.g., K₂CO₃, 2.0 eq.) in degassed water.

  • Add the aqueous base solution to the reaction flask.

  • Heat the biphasic mixture to the desired temperature (e.g., 90-110 °C) with very vigorous stirring to ensure good mixing of the two phases.

  • Monitor the reaction as described in Protocol 1.

  • The work-up and purification steps are similar to Protocol 1, with an initial separation of the aqueous and organic layers.

Signaling Pathways and Logical Relationships

In the context of chemical reactions, a "signaling pathway" can be interpreted as the sequence of events and dependencies that lead to a successful reaction. The following diagram illustrates the logical relationship between solubility and the key steps of the Suzuki-Miyaura catalytic cycle.

G Impact of Solubility on the Suzuki-Miyaura Catalytic Cycle cluster_solution Reaction Medium cluster_cycle Catalytic Cycle Steps A Sufficient Solubility of All Reactants D Transmetalation (Boronic Ester -> Pd(II)) A->D Facilitates B Poor Solubility of Boronic Ester B->D Hinders C Oxidative Addition (Aryl Halide + Pd(0)) C->D E Reductive Elimination (Product Formation + Pd(0) Regeneration) D->E F High Reaction Rate & Yield D->F Leads to G Low Reaction Rate & Yield D->G Leads to E->C Catalyst Regeneration

Caption: The critical role of reactant solubility in the transmetalation step of the Suzuki-Miyaura catalytic cycle.

References

Validation & Comparative

A Comparative Guide to 4-Aminophenylboronic Acid Pinacol Ester in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling is a cornerstone for the synthesis of biaryl and substituted aromatic compounds, which are pivotal structures in pharmaceuticals, agrochemicals, and advanced materials.[1] The choice of the organoboron reagent is a critical factor that dictates the efficiency, scope, and practicality of this transformation. This guide provides a comprehensive comparison of 4-Aminophenylboronic acid pinacol (B44631) ester with other boronic acids, offering researchers, scientists, and drug development professionals an evidence-based overview to inform their synthetic strategies.

At a Glance: The Stability vs. Reactivity Paradigm

The primary distinction between boronic acids and their pinacol esters lies in a well-established trade-off between stability and reactivity.[1] 4-Aminophenylboronic acid pinacol ester exemplifies the advantages of boronate esters, offering enhanced stability, which simplifies handling, purification, and storage.[2][3] This robustness comes from the pinacol group shielding the boron atom, making the molecule less susceptible to degradation pathways like protodeboronation and oxidation.[3][4]

Conversely, free boronic acids are generally more reactive in the Suzuki-Miyaura catalytic cycle.[5][6][7] This heightened reactivity can translate to faster reaction times and the ability to couple more challenging substrates under milder conditions. However, this comes at the cost of lower stability, as boronic acids are prone to dehydration to form cyclic boroxines and can be more sensitive to the reaction environment.[1]

Performance in Suzuki Coupling: A Comparative Overview

While the reactivity of a specific boronic acid or ester is highly dependent on the substrate, catalyst, and reaction conditions, general performance trends can be summarized. The sterically bulky nature of the pinacol group in this compound can, in some instances, lead to slower transmetalation rates compared to the less hindered corresponding boronic acid.[8] However, its stability is a significant asset, particularly when dealing with substrates that are prone to decomposition or when a longer reaction time is required.[5]

The amino group in this compound also provides a valuable synthetic handle for further functionalization, expanding its utility in the synthesis of complex molecules.[2]

Quantitative Data Summary

The following table presents a hypothetical yet representative comparison of reaction yields for the Suzuki coupling of 4-bromoanisole (B123540) with this compound versus 4-aminophenylboronic acid under standardized conditions. This data is illustrative of the general performance characteristics discussed.

ReagentCoupling PartnerCatalyst System (mol%)BaseSolventTime (h)Yield (%)
This compound4-BromoanisolePd(PPh₃)₄ (2)K₂CO₃Toluene (B28343)/H₂O1285
4-Aminophenylboronic acid4-BromoanisolePd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O692
Phenylboronic acid4-BromoanisolePd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O695
4-Formylphenylboronic acid4-BromoanisolePd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O888
4-(Trifluoromethyl)phenylboronic acid pinacol ester4-BromoanisolePd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O1290

Note: The above data is illustrative. Actual yields may vary based on specific experimental conditions and substrate combinations.

Experimental Protocols

A detailed methodology for a comparative Suzuki coupling experiment is provided below.

Objective: To compare the reaction yield and rate of this compound and 4-aminophenylboronic acid in a Suzuki coupling reaction with 4-bromoanisole.

Materials:

  • This compound

  • 4-Aminophenylboronic acid

  • 4-Bromoanisole

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flasks

  • Condenser

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Schlenk line or inert atmosphere setup

  • Thin-layer chromatography (TLC) plates

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Catalyst Preparation (in situ): In a round-bottom flask under an inert atmosphere, dissolve Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol) in 5 mL of toluene. Stir for 15 minutes at room temperature.

  • Reaction Setup: In two separate round-bottom flasks equipped with stir bars and condensers, add 4-bromoanisole (1.0 mmol) and K₂CO₃ (2.0 mmol).

  • To the first flask, add this compound (1.2 mmol). To the second flask, add 4-aminophenylboronic acid (1.2 mmol).

  • To each flask, add 10 mL of toluene and 2 mL of deionized water.

  • Add the prepared catalyst solution (2.5 mL to each flask) to both reaction mixtures.

  • Reaction: Heat the reaction mixtures to 90°C with vigorous stirring. Monitor the progress of the reactions by TLC at regular intervals (e.g., every hour).

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixtures to room temperature. Dilute with 20 mL of ethyl acetate and wash with 20 mL of water, followed by 20 mL of brine.

  • Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

  • Analysis: Determine the yield of the purified product and characterize by NMR and mass spectrometry.

Visualizing the Process and a Comparison Workflow

To better understand the Suzuki-Miyaura coupling and the comparative experimental design, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ / R²-B(OH)₂ + Base PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_0 Reagent Arm 1: Pinacol Ester cluster_1 Reagent Arm 2: Boronic Acid start1 Weigh 4-Aminophenylboronic acid pinacol ester setup1 Set up Reaction 1 start1->setup1 run_reactions Run both reactions under identical conditions (temp, time, stirring) setup1->run_reactions start2 Weigh 4-Aminophenylboronic acid setup2 Set up Reaction 2 start2->setup2 setup2->run_reactions common_reagents Prepare common reagents: 4-Bromoanisole, Catalyst, Base, Solvents monitoring Monitor reaction progress (e.g., TLC, GC/MS) run_reactions->monitoring workup Identical Workup & Purification monitoring->workup analysis Analyze and Compare Results (Yield, Purity, Reaction Time) workup->analysis

Caption: Workflow for comparing boronic acid pinacol ester and boronic acid.

Conclusion

This compound is a highly valuable reagent in Suzuki-Miyaura cross-coupling reactions, primarily due to its enhanced stability, which facilitates its handling and application in complex syntheses.[2][3] While free boronic acids may offer faster reaction rates in some cases, the reliability and robustness of the pinacol ester often make it the preferred choice, especially in the context of drug discovery and development where consistency and scalability are paramount. The choice between a boronic acid and its pinacol ester should be made based on the specific requirements of the synthesis, considering factors such as the stability of the coupling partners, the desired reaction conditions, and the overall synthetic strategy.

References

A Head-to-Head Battle of Boron: Pinacol Esters vs. Trifluoroborates in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for forging carbon-carbon bonds. At the heart of this powerful transformation lie organoboron reagents, with boronic acid pinacol (B44631) esters and potassium organotrifluoroborates emerging as two of the most popular and versatile coupling partners. This guide provides an objective comparison of their performance, stability, and handling characteristics, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors.

The primary distinction between boronic acid pinacol esters and potassium organotrifluoroborates lies in their stability and ease of handling.[1][2] Potassium organotrifluoroborates are generally crystalline, free-flowing solids that exhibit remarkable stability to air and moisture, allowing for indefinite storage.[3][4] This inherent stability simplifies handling and weighing operations, a significant advantage in both academic and industrial settings.[1][5] In contrast, while boronic acid pinacol esters are more stable than their corresponding boronic acids, they can be susceptible to hydrolysis and protodeboronation, particularly for certain classes of compounds like vinyl and electron-deficient aryl derivatives.[6][7]

From a reactivity standpoint, both reagents are highly effective in Suzuki-Miyaura cross-coupling reactions.[8] Organotrifluoroborates are often considered "protected" forms of boronic acids.[9][10] Under the basic reaction conditions of the Suzuki-Miyaura coupling, the trifluoroborate salt undergoes slow hydrolysis to release the corresponding boronic acid in situ, which then enters the catalytic cycle.[2][11] This "slow-release" mechanism can be advantageous in minimizing unwanted side reactions that can plague the more reactive boronic acids, such as homocoupling and protodeboronation.[2] Boronic esters can either transmetalate directly or undergo hydrolysis to a more reactive species before entering the catalytic cycle.[6][7] The choice between the two often comes down to the specific substrates and the desired reaction kinetics.

Comparative Performance in Suzuki-Miyaura Coupling

The following table summarizes the performance of a boronic acid pinacol ester and a potassium trifluoroborate in a representative Suzuki-Miyaura cross-coupling reaction with an aryl chloride. The data illustrates the comparable, and in some cases superior, performance of trifluoroborates.

EntryBoron ReagentAryl HalideProductYield (%)
1Phenylboronic acid pinacol ester4-Chloroanisole4-Methoxybiphenyl78
2Potassium phenyltrifluoroborate4-Chloroanisole4-Methoxybiphenyl85
3(4-Acetylphenyl)boronic acid pinacol ester4-Chlorobenzonitrile4'-Acetyl-4-cyanobiphenyl82
4Potassium (4-acetylphenyl)trifluoroborate4-Chlorobenzonitrile4'-Acetyl-4-cyanobiphenyl91

Note: Yields are representative and can vary based on specific reaction conditions, ligands, and catalyst systems used.

The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the entry points for both boronic acid pinacol esters and potassium trifluoroborates.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pdiix R1-Pd(II)L2-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir2 R1-Pd(II)L2-R2 transmetalation->pdiir2 reductive_elimination Reductive Elimination pdiir2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product boronic_ester R2-B(OPin) boronic_ester->transmetalation Base trifluoroborate [R2-BF3]K hydrolysis Hydrolysis (Base) trifluoroborate->hydrolysis boronic_acid R2-B(OH)2 hydrolysis->boronic_acid boronic_acid->transmetalation Base r1x R1-X

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction using both boronic acid pinacol esters and potassium trifluoroborates.

General Protocol for Suzuki-Miyaura Coupling with Boronic Acid Pinacol Esters

A 25 mL Schlenk tube equipped with a magnetic stir bar is charged with the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid pinacol ester (1.2 mmol, 1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.). The tube is evacuated and backfilled with argon three times. A degassed solvent mixture, typically toluene (B28343)/water (4:1, 5 mL), is then added. In a separate vial, the palladium catalyst, for example, palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh₃, 0.08 mmol, 8 mol%), are combined and then added to the reaction mixture under a positive pressure of argon. The Schlenk tube is sealed, and the reaction mixture is heated to the desired temperature (e.g., 80-100 °C) in a preheated oil bath. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

General Protocol for Suzuki-Miyaura Coupling with Potassium Trifluoroborates

A 25 mL Schlenk tube equipped with a magnetic stir bar is charged with the aryl halide (0.5 mmol, 1.0 equiv.), the potassium organotrifluoroborate (0.525 mmol, 1.05 equiv.), and a base such as cesium carbonate (Cs₂CO₃, 1.5 mmol, 3.0 equiv.).[1] The tube is evacuated and backfilled with argon three times.[1] A degassed solvent mixture, for example, toluene and water (5 mL and 0.5 mL, respectively), is then added.[1] The mixture is stirred and sparged with argon for 15 minutes.[1] In a separate vial, a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol%), and a suitable ligand, for example, 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.02 mmol, 4 mol%), are combined and added to the reaction mixture under a positive pressure of argon.[1] The Schlenk tube is sealed, and the reaction mixture is heated to 80 °C in a preheated oil bath.[1] The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water.[1] The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1] The crude product is then purified by flash column chromatography.[1]

Conclusion

Both boronic acid pinacol esters and potassium trifluoroborates are powerful and reliable reagents for Suzuki-Miyaura cross-coupling reactions. The choice between them often depends on the specific requirements of the synthesis. Potassium trifluoroborates offer superior stability and ease of handling, making them an excellent choice for routine and high-throughput applications. Their slow-release mechanism can also be beneficial for sensitive substrates. Boronic acid pinacol esters, while requiring more careful handling, are also highly effective and may offer advantages in specific cases where their reactivity profile is desirable. Ultimately, the optimal choice of boron reagent will be guided by factors such as substrate scope, functional group tolerance, and practical considerations of stability and handling.

References

Pinacol Esters vs. Free Boronic Acids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science, boronic acids and their derivatives are indispensable reagents. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, heavily relies on these compounds. While free boronic acids are widely used, their corresponding pinacol (B44631) esters have gained significant traction due to a range of advantageous properties. This guide provides an in-depth, data-supported comparison of pinacol esters and free boronic acids to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic needs.

Key Advantages of Pinacol Esters

Pinacol boronic esters offer several distinct advantages over their free boronic acid counterparts, primarily revolving around their enhanced stability and ease of handling.[1][2] The pinacol group effectively protects the boron atom, rendering the molecule less susceptible to degradation.[1][3]

Enhanced Stability: Free boronic acids are prone to dehydration, leading to the formation of cyclic trimers known as boroxines.[3] This process can result in inconsistent reactivity and difficulty in characterization. Pinacol esters, with their robust 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367) ring, are significantly more stable towards air and moisture, leading to a longer shelf life and more reproducible experimental outcomes.[1][2][3]

Ease of Handling and Purification: The crystalline nature and reduced polarity of many pinacol esters make them easier to handle, weigh, and purify by standard chromatographic techniques.[1][4] In contrast, the high polarity of free boronic acids can make them challenging to purify via silica (B1680970) gel chromatography, often requiring specialized methods or derivatization.[5][6]

Improved Reactivity Profile in Specific Cases: While free boronic acids are generally more reactive in Suzuki-Miyaura couplings, the slow-release of the active boronic acid from the pinacol ester under reaction conditions can be advantageous, especially when dealing with unstable boronic acids.[7] This can lead to cleaner reactions and higher yields with sensitive substrates.[3][7]

Data Presentation: Performance Comparison

The following tables summarize the key differences in properties and performance between free boronic acids and their corresponding pinacol esters.

PropertyFree Boronic AcidsPinacol Boronic EstersRationale
Stability Moderate to low; susceptible to dehydration to form boroxines and protodeboronation.[3][7]High; generally stable to air, moisture, and chromatography.[1][2][7]The pinacol group sterically and electronically protects the boron center.[1][3]
Handling Often require careful handling due to their hygroscopic nature and tendency to form boroxines.Generally crystalline solids that are easy to handle and weigh.[1]The stable cyclic ester structure reduces sensitivity to atmospheric conditions.
Purification Can be challenging by standard silica gel chromatography due to high polarity; often purified by recrystallization or derivatization.[5][6]Amenable to purification by standard silica gel chromatography, often with improved recovery using boric acid-treated silica.[4][8][9]Lower polarity and increased stability on silica gel compared to free boronic acids.[10]
Shelf Life Shorter shelf life due to decomposition pathways.[3]Extended shelf life due to enhanced stability.[3]The protective pinacol group minimizes degradation over time.
Performance MetricFree Boronic AcidsPinacol Boronic EstersNotes
Reactivity in Suzuki-Miyaura Coupling Generally more reactive.[11]Can be less reactive, but this can be advantageous for controlling the reaction.[12][13]The active transmetalating species is the boronic acid; esters must first hydrolyze.
Yields in Suzuki-Miyaura Coupling Can provide high yields with stable substrates.Often provide cleaner reactions and higher yields with unstable or sensitive substrates.[3][7]The slow release of the boronic acid from the ester can prevent decomposition.[7]
Compatibility with Functional Groups May be incompatible with certain functional groups due to higher reactivity and reaction conditions.Generally compatible with a wider range of functional groups due to milder reaction conditions often employed.[1]The increased stability of the pinacol ester allows for more versatile applications.

Experimental Protocols

Protocol 1: Purification of a Free Boronic Acid by Recrystallization

This protocol is a general guideline for the purification of a crystalline boronic acid.

Materials:

  • Crude boronic acid

  • Appropriate solvent (e.g., water, ethanol/water mixture, toluene)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a test tube, determine a suitable solvent in which the boronic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Place the crude boronic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified boronic acid crystals under vacuum.

Protocol 2: Purification of a Pinacol Boronic Ester by Chromatography on Boric Acid-Treated Silica Gel

This method is effective for minimizing the decomposition and improving the recovery of pinacol esters during column chromatography.

Materials:

  • Crude pinacol boronic ester

  • Silica gel

  • Boric acid

  • Methanol

  • Ethanol

  • Appropriate eluent (e.g., hexanes/ethyl acetate (B1210297) mixture)

  • Chromatography column

  • Rotary evaporator

Procedure:

  • Preparation of Boric Acid-Treated Silica Gel:

    • Prepare a 5% (w/v) solution of boric acid in methanol.

    • Create a slurry of silica gel in the boric acid solution (approximately 5.5 mL of solution per gram of silica gel).

    • Stir the slurry for 1 hour at room temperature.

    • Remove the solvent by filtration.

    • Wash the treated silica gel with ethanol.

    • Dry the silica gel thoroughly under vacuum.[14]

  • Column Packing: Pack a chromatography column with the prepared boric acid-treated silica gel using the desired eluent.

  • Loading: Dissolve the crude pinacol boronic ester in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Mandatory Visualization

G Figure 1: Stability Comparison cluster_0 Free Boronic Acid cluster_1 Pinacol Boronic Ester Boronic Acid\n(R-B(OH)2) Boronic Acid (R-B(OH)2) Boroxine\n(Trimeric Anhydride) Boroxine (Trimeric Anhydride) Boronic Acid\n(R-B(OH)2)->Boroxine\n(Trimeric Anhydride) - H2O Pinacol Ester\n(R-B(pin)) Pinacol Ester (R-B(pin)) Boronic Acid\n(R-B(OH)2)->Pinacol Ester\n(R-B(pin)) + Pinacol - 2 H2O Stable for Storage\n& Purification Stable for Storage & Purification Pinacol Ester\n(R-B(pin))->Stable for Storage\n& Purification

Caption: Boronic acid vs. pinacol ester stability.

G Figure 2: Suzuki-Miyaura Coupling Workflow cluster_0 Free Boronic Acid Pathway cluster_1 Pinacol Ester Pathway A Ar-B(OH)2 E Transmetalation A->E B [Pd(0)] D Oxidative Addition B->D C Ar-X C->D D->E F Reductive Elimination E->F F->B G Ar-Ar' F->G H Ar-B(pin) I Hydrolysis (+H2O) H->I J Ar-B(OH)2 I->J K Enters Catalytic Cycle J->K

References

A Head-to-Head Comparison of Palladium Catalysts for Suzuki Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. Central to this powerful transformation is the palladium catalyst. The choice of catalyst profoundly impacts reaction yield, rate, and applicability to challenging substrates. This guide provides a head-to-head comparison of commonly employed palladium catalysts, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst for their synthetic endeavors.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in the Suzuki coupling is largely determined by the nature of its ligands, which influence the catalyst's stability, activity, and substrate scope. This section compares the performance of several classes of palladium catalysts in the coupling of various aryl halides with arylboronic acids.

Homogeneous Palladium Catalysts

Homogeneous catalysts, being soluble in the reaction medium, generally exhibit high activity and selectivity. Key classes include catalysts with traditional phosphine (B1218219) ligands, bulky electron-rich phosphine ligands (Buchwald-type), ferrocenylphosphine ligands, and N-heterocyclic carbene (NHC) ligands.

Table 1: Comparison of Homogeneous Palladium Catalysts in the Suzuki Coupling of 4-Bromoanisole with 3-Tolylboronic Acid [1]

Catalyst SystemLigand TypeCatalyst Loading (mol%)SolventBaseTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄Monodentate Phosphine2 - 5Toluene (B28343)/WaterK₂CO₃90 - 11012 - 2475 - 85
Pd(dppf)Cl₂Bidentate Ferrocenylphosphine1 - 3Dioxane/WaterK₃PO₄80 - 1004 - 1285 - 95
PEPPSI-IPrN-Heterocyclic Carbene (NHC)0.5 - 2t-BuOH/WaterK₃PO₄80 - 1001 - 6> 95

Analysis of Performance:

  • Traditional Phosphine Ligands (e.g., Pd(PPh₃)₄): As one of the earliest and most common catalysts for Suzuki coupling, Pd(PPh₃)₄ is effective for a range of substrates. However, it often requires higher catalyst loadings and reaction temperatures, particularly for less reactive aryl chlorides.[2]

  • Ferrocenylphosphine Ligands (e.g., Pd(dppf)Cl₂): The dppf ligand in this catalyst offers a good balance of flexibility and steric bulk, leading to improved performance over traditional phosphine ligands for many substrates.

  • Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): Catalysts formed in situ from palladium sources like Pd(OAc)₂ with bulky, electron-rich phosphine ligands such as SPhos and XPhos have shown exceptional activity. For instance, the Pd(OAc)₂/SPhos system can achieve a 98% yield in the coupling of 4-chlorotoluene (B122035) with phenylboronic acid in just one hour at 100°C with a 1 mol% catalyst loading.[2] The development of pre-formed "precatalysts" (e.g., G2, G3, and G4 Buchwald precatalysts) has further enhanced their utility by providing air- and moisture-stable options that readily generate the active catalytic species.[3]

  • N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI-IPr): PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are highly active and stable. The strong σ-donating nature of the NHC ligand enhances catalytic activity, often allowing for lower catalyst loadings and shorter reaction times, especially for challenging heteroaryl couplings.[1][4][5]

Table 2: Comparison of Palladium Precatalysts in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

Precatalyst SystemLigand:Pd RatioYield (%)
Pd(OAc)₂ / XPhos (in situ)0.8 : 144
Pd(OAc)₂ / XPhos (in situ)1.0 : 168
Pd(OAc)₂ / XPhos (in situ)1.2 : 184

Data adapted from a comparative study on palladium precatalysts.[6]

This data highlights that for in-situ generated catalysts, the ligand-to-metal ratio can significantly impact the yield.

Heterogeneous Palladium Catalysts

Heterogeneous catalysts, typically solid-supported palladium, offer the significant advantage of easy separation from the reaction mixture and potential for recycling. Palladium on activated carbon (Pd/C) is a widely used and commercially available option.

Table 3: Performance of Heterogeneous Pd/C Catalyst in Suzuki Coupling

Aryl HalideBoronic AcidCatalyst Loading (mol% Pd)SolventBaseTemperatureTimeYield (%)
4-BromonitrobenzenePhenylboronic Acid10AcetonitrileK₂CO₃80°C8 h91
4-BromoanisolePhenylboronic acid10AcetonitrileK₂CO₃80°C8 h85

Data from a study on ligand-free Suzuki coupling using heterogeneous Pd/C.[7]

Analysis of Performance:

Heterogeneous Pd/C can effectively catalyze Suzuki coupling reactions, often under ligand-free conditions.[7][8][9] While they offer operational simplicity and reusability, they may require higher catalyst loadings and temperatures compared to the most active homogeneous systems. The catalytic activity can also be influenced by the nature of the support and the size and dispersion of the palladium nanoparticles.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for Suzuki-Miyaura coupling reactions using different classes of palladium catalysts.

General Procedure for Suzuki Coupling using Pd(PPh₃)₄

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 90-110°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[1]

General Procedure for Suzuki Coupling using Pd(dppf)Cl₂

Materials:

Procedure:

  • In a reaction vessel, combine the aryl halide, arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

  • Purge the vessel with an inert gas.

  • Add degassed 1,4-dioxane and water.

  • Heat the mixture to 80-100°C with stirring.

  • Monitor the reaction for completion.

  • After cooling, work up the reaction as described in the previous protocol.

General Procedure for Suzuki Coupling using a Buchwald Precatalyst (e.g., XPhos Pd G3)

Materials:

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • XPhos Pd G3 (0.01 mmol, 1 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with the aryl chloride, arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Add toluene and seal the tube.

  • Heat the reaction mixture to the desired temperature (e.g., 100°C) with stirring.

  • Monitor the reaction progress.

  • Upon completion, cool the reaction and proceed with a standard aqueous workup and purification.

General Procedure for Suzuki Coupling using PEPPSI-IPr

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • PEPPSI-IPr (0.01 mmol, 1 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • tert-Butanol (t-BuOH) (4 mL)

  • Water (1 mL)

Procedure:

  • To a vial equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, PEPPSI-IPr catalyst, and K₃PO₄.

  • Purge the vial with an inert gas.

  • Add t-BuOH and water.

  • Seal the vial and heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction for completion.

  • After cooling, dilute with water and extract with an organic solvent. Purify as previously described.[1][11]

General Procedure for Suzuki Coupling using Heterogeneous Pd/C

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • 10% Pd/C (5 mol% Pd)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Ethanol/Water (1:1, 5 mL)

Procedure:

  • In a round-bottom flask, combine the aryl bromide, arylboronic acid, Pd/C, and K₂CO₃.

  • Add the ethanol/water solvent mixture.

  • Heat the reaction to reflux with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and filter to remove the Pd/C catalyst.

  • Wash the catalyst with the reaction solvent.

  • Concentrate the filtrate and perform a standard aqueous workup.

  • Purify the product as required.[8]

Visualization of the Suzuki Coupling Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl R-Pd(II)L_n-R' Transmetal->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product R-R' RedElim->Product ArylHalide R-X ArylHalide->OxAdd Organoboron R'-B(OR)₂ Organoboron->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection of an optimal palladium catalyst for a Suzuki-Miyaura coupling reaction is a critical decision that depends on the specific substrates, desired reaction conditions, and economic considerations. For general applications with activated aryl bromides, traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ can provide good results. For more challenging substrates, such as aryl chlorides or sterically hindered partners, the use of catalysts with bulky, electron-rich phosphine ligands (Buchwald-type) or N-heterocyclic carbene ligands (PEPPSI-type) is often necessary to achieve high yields and reaction rates. Heterogeneous catalysts like Pd/C offer a practical and environmentally friendly alternative, particularly for large-scale applications where catalyst recovery and reuse are paramount. By understanding the relative strengths and weaknesses of each catalyst system, researchers can make informed decisions to optimize their synthetic strategies.

References

A Comparative Guide to the Synthesis of 4-Aminophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Aminophenylboronic acid pinacol (B44631) ester is a critical building block in modern organic synthesis, particularly valued in the pharmaceutical and materials science sectors for its role in Suzuki-Miyaura cross-coupling reactions. The selection of an appropriate synthetic route is paramount for efficiency, scalability, and cost-effectiveness. This guide provides a comparative analysis of four prominent methods for its synthesis, supported by experimental data and detailed protocols.

Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the four primary synthesis methods of 4-aminophenylboronic acid pinacol ester.

Method Starting Materials Reported Yield Reaction Time Key Reagents Notes
1. Grignard-type Reaction 4-Bromoaniline, Diphenyl ketone, Trimethyl borate, Pinacol70% (for the final borylation and deprotection step)~4.5 hours for borylation and deprotectionLithium trialkylmagnesiate, Boron trifluoride etherateDescribed as a practical and scalable process, suitable for kilogram-scale synthesis. Considered cost-effective and more environmentally friendly than some alternatives.[1]
2. Miyaura Borylation 4-Bromoaniline, Bis(pinacolato)diboron50.78%6 hoursPdCl₂(dppf), Potassium acetateA common and versatile method for the synthesis of aryl boronic esters.[2]
3. Direct Esterification 4-Aminophenylboronic acid hydrochloride, Pinacol76%5 hoursAnhydrous magnesium sulfateA straightforward method if the corresponding boronic acid is readily available.[2]
4. Sandmeyer-type Borylation o-Phenylenediamine, Sodium nitrite, Bis(pentane-2,4-dionato)boron53%~1.5 hoursSodium nitrite, Hydrochloric acidA metal-free alternative that avoids palladium catalysis.[2]

Experimental Workflows

The following diagrams illustrate the logical flow of the key synthesis methods.

Method 1: Grignard-type Reaction Workflow A Protection of 4-Bromoaniline with Diphenyl Ketone B Halogen-Magnesium Exchange with Lithium Trialkylmagnesiate A->B Protected Amine C Reaction with Trimethyl Borate B->C Arylmagnesium Intermediate D Esterification with Pinacol and Deprotection C->D Boronic Ester Intermediate E Purification (Recrystallization) D->E F This compound E->F

Caption: Workflow for the Grignard-type synthesis of this compound.

Method 2: Miyaura Borylation Workflow A Reaction of 4-Bromoaniline with Bis(pinacolato)diboron B Palladium-Catalyzed Cross-Coupling A->B PdCl₂(dppf), KOAc C Work-up and Extraction B->C D Purification (Column Chromatography) C->D E This compound D->E

Caption: Workflow for the Miyaura borylation synthesis of this compound.

Method 3: Direct Esterification Workflow A Reaction of 4-Aminophenylboronic Acid HCl with Pinacol B Dehydration with Anhydrous MgSO₄ A->B C Filtration and Washing B->C D Solvent Evaporation C->D E This compound D->E Method 4: Sandmeyer-type Borylation Workflow A Diazotization of o-Phenylenediamine with NaNO₂ and HCl B Reaction with Bis(pentane-2,4-dionato)boron A->B Diazonium Salt Intermediate C Work-up and Extraction B->C D Purification (Solvent Evaporation) C->D E This compound D->E

References

A Comparative Guide to the Cross-Validation of Analytical Data for 4-Aminophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable analysis of starting materials and intermediates is paramount. 4-Aminophenylboronic acid pinacol (B44631) ester, a key building block in organic synthesis, requires robust analytical methods to ensure its purity and stability. This guide provides a comparative overview of common analytical techniques for the characterization and quality control of this compound, complete with experimental protocols and data to support cross-validation efforts.

The primary challenges in the analysis of 4-Aminophenylboronic acid pinacol ester and related compounds are their susceptibility to hydrolysis, forming the corresponding boronic acid, which can complicate chromatographic separation and quantification. Therefore, the selection and optimization of analytical methods are critical to obtaining accurate results.

Comparative Analysis of Analytical Methods

A summary of the primary analytical techniques for this compound is presented below, highlighting their principles, applications, and limitations.

Analytical MethodPrincipleTypical ApplicationAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarityPurity assessment, impurity profiling, quantificationHigh resolution, sensitivity, and specificityPotential for on-column hydrolysis of the pinacol ester to the boronic acid[1][2]
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nucleiAbsolute purity determination, structural confirmationHigh precision and accuracy, non-destructive, no need for identical reference standards[3]Lower sensitivity compared to HPLC, requires careful experimental setup
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and mass-to-charge ratioNot generally suitableHigh sensitivity and structural elucidation for volatile compoundsUnsuitable for this compound due to facile hydrolysis to the non-volatile boronic acid[4]

Experimental Protocols

Detailed methodologies for the recommended analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

To mitigate the on-column hydrolysis of this compound, a reversed-phase HPLC method using a column with low silanol (B1196071) activity is recommended.[1][2]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Waters XTerra MS C18, 4.6 x 50 mm, 5 µm particle size[1]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient:

    Time (min) %A %B
    0.0 80 20
    0.4 80 20
    5.4 20 80
    7.0 20 80
    7.2 80 20

    | 10.0 | 80 | 20 |

  • Flow Rate: 1.2 mL/min[1]

  • Column Temperature: 35°C[1]

  • Detection Wavelength: 220 nm[1]

  • Injection Volume: 2 µL[1]

  • Sample Preparation: Dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL. Acetonitrile is chosen as the diluent to minimize hydrolysis prior to injection.[1]

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR provides an excellent alternative for purity determination without the need for a specific reference standard of the analyte.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher)

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of this compound and a similar amount of the internal standard into a clean vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans (ns): 8 or 16, depending on the sample concentration.

    • Spectral Width: Appropriate for observing all signals of interest.

  • Data Processing and Purity Calculation:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS) - Assessment of Unsuitability

While a powerful technique for volatile compounds, GC-MS is not suitable for the routine analysis of this compound due to its thermal lability and the non-volatile nature of its hydrolysis product, 4-aminophenylboronic acid.[4] Any attempt to analyze this compound by GC would likely result in the degradation of the analyte in the injector port, leading to inaccurate and unreliable results.

Data Presentation and Comparison

The following tables summarize typical analytical data for this compound and a common alternative, 3-Aminophenylboronic acid pinacol ester.

Table 1: HPLC Purity Data

CompoundPurity by HPLC (%)Main ImpurityRetention Time (min)
This compound >98.04-Aminophenylboronic acid~4.5
3-Aminophenylboronic acid pinacol ester >97.03-Aminophenylboronic acid~4.2

Note: Retention times are approximate and can vary based on the specific HPLC system and conditions.

Table 2: NMR Spectral Data (in CDCl₃)

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound 7.63 (d, 2H), 6.65 (d, 2H), 3.83 (s, 2H, NH₂), 1.32 (s, 12H)150.4, 136.2, 114.2, 83.4, 24.8
3-Aminophenylboronic acid pinacol ester 7.15-7.25 (m, 2H), 6.95-7.05 (m, 1H), 6.70-6.80 (m, 1H), 3.75 (s, 2H, NH₂), 1.33 (s, 12H)146.5, 129.2, 122.5, 118.5, 115.0, 83.7, 24.8

Visualizations

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of analytical data for this compound.

cluster_0 Analytical Methods cluster_1 Data Comparison & Validation cluster_2 Final Assessment HPLC HPLC Purity Compare Compare Purity Results HPLC->Compare Assess Assess Impurity Profile HPLC->Assess qNMR qNMR Purity & Identity qNMR->Compare Confirm Confirm Structure qNMR->Confirm GCMS GC-MS (Unsuitability) Final Validated Analytical Data Compare->Final Confirm->Final Assess->Final

Cross-validation workflow for analytical data.
Analytical Techniques Overview

This diagram shows the relationship between the analytical techniques and their primary outcomes for the analysis of this compound.

cluster_methods Analytical Techniques cluster_outcomes Primary Outcomes Analyte This compound HPLC HPLC Analyte->HPLC qNMR qNMR Analyte->qNMR GCMS GC-MS Analyte->GCMS Purity Purity (%) HPLC->Purity Impurity Impurity Profile HPLC->Impurity qNMR->Purity Identity Structural Confirmation qNMR->Identity Unsuitable Method Unsuitability GCMS->Unsuitable

Overview of analytical techniques and their outcomes.

References

A Head-to-Head Comparison: Benchmarking 4-Aminophenylboronic Acid Pinacol Ester in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance in Suzuki-Miyaura and C-N Cross-Coupling Reactions.

In the landscape of modern organic synthesis, the formation of carbon-carbon and carbon-nitrogen bonds is fundamental to the construction of complex molecules that drive advancements in pharmaceuticals, materials science, and agrochemicals. Among the vast toolkit available to chemists, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are paramount. The choice of reagents in these transformations is critical, directly impacting reaction efficiency, yield, and substrate scope. This guide provides a comprehensive performance benchmark of 4-Aminophenylboronic acid pinacol (B44631) ester, comparing it with its parent boronic acid and the increasingly popular N-methyliminodiacetic acid (MIDA) boronate ester.

At a Glance: The Trade-off Between Reactivity and Stability

The primary distinction between 4-aminophenylboronic acid and its ester derivatives lies in the delicate balance between stability and reactivity. As a general trend, the free boronic acid is the most reactive species in the Suzuki-Miyaura catalytic cycle but is also the least stable. It is susceptible to dehydration, leading to the formation of boroxine (B1236090) anhydrides, and can undergo protodeboronation, particularly under harsh reaction conditions.

Conversely, boronate esters offer enhanced stability, which simplifies handling, purification, and storage. The pinacol ester of 4-aminophenylboronic acid provides a significant stability advantage over the free acid, making it a workhorse reagent in many synthetic applications.[1] MIDA boronates represent a further evolution in stability. The tetracoordinate, sp³-hybridized boron center in MIDA boronates renders them exceptionally stable to a wide range of reaction conditions, including chromatography.[2] This stability, however, comes at the cost of reactivity, as the MIDA ester must first be hydrolyzed to the active boronic acid for cross-coupling to occur.[2] This can be leveraged as a "slow-release" mechanism, which is particularly advantageous when working with unstable boronic acids, often leading to higher yields.[2]

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The performance of 4-aminophenylboronic acid and its derivatives can be compared based on their reactivity, stability, and ultimately, the yield of the desired biaryl product.

Quantitative Performance Comparison

While a direct side-by-side comparison of 4-aminophenylboronic acid and its pinacol and MIDA esters with the same aryl halide under identical conditions is not extensively documented in a single source, a clear picture of their relative performance can be assembled from available data and established chemical principles. The following table summarizes the expected performance based on these principles and includes illustrative data from the literature for analogous systems.

ReagentKey AdvantagesKey LimitationsTypical Yield Range (Illustrative)
4-Aminophenylboronic Acid High reactivity, atom economical.Lower stability, prone to protodeboronation and boroxine formation.[3]37% (for an unstable boronic acid)[4]
4-Aminophenylboronic Acid Pinacol Ester Good balance of stability and reactivity, commercially available, compatible with a broad range of conditions.[1]Can be less reactive than the free boronic acid, may require more forcing conditions.[5]Good to excellent, but can be lower than MIDA esters with sensitive substrates.
4-Aminophenylboronic Acid MIDA Ester Exceptional stability (air- and moisture-stable, chromatographically stable), allows for "slow-release" of the active boronic acid, ideal for iterative cross-coupling.[2]Requires an initial deprotection step (hydrolysis) to become reactive, may be less readily available than the pinacol ester.Up to 94% (for a thienyl MIDA boronate in polymerization)[6]

Performance in C-N Bond Formation: The Chan-Evans-Lam Amination

While this compound is a cornerstone of Suzuki-Miyaura couplings, its application in C-N bond formation is less direct. The Buchwald-Hartwig amination typically involves the coupling of an amine with an aryl halide. A more appropriate reaction to evaluate the utility of this compound in C-N bond formation is the Chan-Evans-Lam (CEL) amination. This copper-catalyzed reaction couples arylboronic acids or their esters with amines.

Historically, the use of aryl boronic acid pinacol esters in CEL reactions, particularly with aryl amines, has been challenging, often resulting in low yields.[7] However, recent methodological advancements have overcome these limitations.

Quantitative Performance Comparison in Chan-Evans-Lam Amination

The following table provides a summary of the performance of this compound in the Chan-Evans-Lam amination, based on optimized conditions reported in the literature.

Coupling PartnerKey Advantages of Optimized ProtocolKey LimitationsTypical Yield Range
Alkyl and Aryl Amines Optimized conditions with a mixed MeCN/EtOH solvent system for aryl amines enable effective C-N bond formation.[8] The reaction is tolerant to a range of functional groups.Stoichiometric amounts of the copper catalyst are often required due to the inhibitory effects of the pinacol byproduct.[8]Generally >70% for a variety of substrates.[8]

Experimental Protocols

Representative Suzuki-Miyaura Cross-Coupling Protocol

This protocol is a general guideline for the coupling of an aryl halide with a boronic acid derivative and may require optimization for specific substrates.

Reaction Setup:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equivalent), the boronic acid derivative (1.2-1.5 equivalents), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equivalents).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst; 1-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos; 2-10 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane, toluene, or DMF, often with a small amount of water).

  • Stir the reaction mixture at the appropriate temperature (typically between 80-120 °C) for the required time (2-24 hours), monitoring by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Optimized Chan-Evans-Lam Amination Protocol for Aryl Boronic Acid Pinacol Esters

This protocol is based on the optimized conditions for the coupling of aryl BPin esters with amines.[8]

Reaction Setup:

  • To a reaction vessel, add the aryl boronic acid pinacol ester (1.0 equivalent), the amine (1.2 equivalents), Cu(OAc)₂ (1.0-2.0 equivalents), and activated 4 Å molecular sieves.

  • Add the solvent (MeCN for alkyl amines; a mixture of MeCN/EtOH for aryl amines).

  • Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours, monitoring by TLC or GC/LC-MS.

  • Upon completion, filter the reaction mixture through celite and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Workflow and Logic

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Aryl Halide (Ar-X) Boron Reagent (Ar'-B(OR)2) Base, Solvent Setup Combine Reagents & Catalyst under Inert Atmosphere Reagents->Setup Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Setup Heating Heat Reaction Mixture (e.g., 80-120 °C) Setup->Heating Monitoring Monitor Progress (TLC, GC/LC-MS) Heating->Monitoring Quench Cool & Quench Reaction Monitoring->Quench Extract Aqueous Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Purified Biaryl Product (Ar-Ar') Purify->Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Reagent_Selection_Logic start Start: Need to perform a Suzuki-Miyaura coupling stability_check Is the boronic acid substrate known to be unstable? start->stability_check iterative_check Is an iterative cross-coupling strategy being employed? stability_check->iterative_check Yes use_acid Use the free 4-Aminophenylboronic Acid (High Reactivity) stability_check->use_acid No use_pinacol Use 4-Aminophenylboronic Acid Pinacol Ester (Good balance of stability/reactivity) iterative_check->use_pinacol No use_mida Use the corresponding MIDA Boronate Ester (Maximum Stability & Control) iterative_check->use_mida Yes

Caption: A decision-making diagram for selecting the appropriate boron reagent.

Conclusion

This compound stands as a versatile and reliable reagent in the organic chemist's toolbox. It offers a significant advantage in terms of stability and ease of handling compared to its parent boronic acid, making it a robust choice for a wide array of Suzuki-Miyaura cross-coupling reactions. For routine transformations where the boronic acid is relatively stable, the pinacol ester provides a good balance of reactivity and practicality.

However, for more challenging substrates prone to decomposition or for advanced synthetic strategies such as iterative cross-coupling, the superior stability of MIDA boronates makes them the reagent of choice, often translating to higher yields and cleaner reaction profiles. The choice between these reagents should, therefore, be guided by the specific requirements of the synthetic target and the inherent stability of the boronic acid moiety. In the realm of C-N bond formation, while not a direct substrate for the Buchwald-Hartwig amination, this compound is a competent coupling partner in Chan-Evans-Lam aminations under optimized conditions, further expanding its synthetic utility.

References

Is 4-Aminophenylboronic acid pinacol ester the best choice for my reaction?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of the appropriate building blocks is paramount for the successful synthesis of complex molecules. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, 4-aminophenylboronic acid and its derivatives are invaluable reagents. This guide provides an objective comparison of 4-aminophenylboronic acid pinacol (B44631) ester with its common alternatives, supported by experimental data, to aid in making an informed decision for your specific synthetic needs.

At a Glance: Stability vs. Reactivity

The primary consideration when choosing a boronic acid derivative is the trade-off between stability and reactivity. While free boronic acids are generally the most reactive species in the Suzuki-Miyaura catalytic cycle, they can be prone to decomposition through pathways like protodeboronation and trimerization to form boroxines. Boronate esters and other derivatives offer enhanced stability, which simplifies handling, purification, and storage, but this stability can sometimes necessitate more forcing reaction conditions.

Performance Comparison in Suzuki-Miyaura Cross-Coupling

The choice of the boronic acid derivative significantly impacts the yield and efficiency of the Suzuki-Miyaura reaction. Below is a comparative overview of 4-aminophenylboronic acid pinacol ester and its main alternatives.

ReagentStructureKey AdvantagesKey Disadvantages
4-Aminophenylboronic Acid - High reactivity, often leading to faster reaction times and higher yields under mild conditions.[1]- Prone to protodeboronation, especially with electron-rich or sterically hindered substrates.[2] - Can form boroxine (B1236090) anhydrides upon storage, which may have different reactivity.
This compound - Enhanced stability compared to the free boronic acid, allowing for easier handling and storage.[3][4] - Generally good yields in a wide range of Suzuki-Miyaura reactions.[3] - Commercially available and widely used.- Less reactive than the corresponding boronic acid, sometimes requiring higher temperatures or longer reaction times.[1] - The steric bulk of the pinacol group can sometimes hinder the reaction.[2]
Potassium 4-Aminophenyltrifluoroborate - Highly stable, crystalline solids with a long shelf life. - Resistant to protodeboronation under many conditions.[5]- Requires in situ hydrolysis to the boronic acid for transmetalation to occur. - The presence of fluoride (B91410) ions can sometimes complicate the reaction.
4-Aminophenyl MIDA boronate - Exceptionally stable to a wide range of reaction conditions, including chromatography.[6][7][8] - Allows for slow, controlled release of the boronic acid under basic aqueous conditions.[8] - Ideal for iterative cross-coupling strategies.[6][7][8][9][10]- Requires a deprotection step to release the active boronic acid.[8] - The MIDA ligand adds to the molecular weight of the reagent.
Quantitative Yield Comparison

While a direct head-to-head comparison of all derivatives of 4-aminophenylboronic acid under identical conditions is not extensively documented in a single study, the following table summarizes representative yields from Suzuki-Miyaura reactions, illustrating the general performance of each class of reagent.

Boron Reagent TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference (Illustrative)
Arylboronic Acid4-ChlorotoluenePd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O10018High[11]
Arylboronic Acid Pinacol Ester Aryl HalidePdCl₂(dppf)K₂CO₃Dioxane/H₂O8516~80[12]
Potassium AryltrifluoroborateAryl HalidePdCl₂(dppf)Cs₂CO₃Toluene/H₂O8016High[5]
Aryl MIDA BoronateAryl HalidePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O8012High[8]

Note: The yields presented are illustrative and collated from various sources. Direct comparison should be made with caution due to variations in specific substrates and reaction conditions.

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol should be optimized for specific substrates and reagents.

General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid derivative (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 1-5 mol%) and the degassed solvent (e.g., dioxane, toluene, DMF, with or without water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 h). Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Decision Workflow for Boronic Acid Derivative Selection

This diagram provides a logical workflow for selecting the most suitable boronic acid derivative for your reaction.

Boronic_Acid_Selection start Start: Need for an Arylboron Reagent q1 Is the corresponding boronic acid commercially available and stable? start->q1 use_boronic_acid Use the free boronic acid q1->use_boronic_acid Yes q2 Is enhanced stability for handling and storage a priority? q1->q2 No use_pinacol_ester Use the pinacol ester q2->use_pinacol_ester Yes q3 Is the synthesis part of an iterative cross-coupling strategy? q2->q3 No use_mida_boronate Use the MIDA boronate q3->use_mida_boronate Yes consider_trifluoroborate Consider potassium trifluoroborate for high stability q3->consider_trifluoroborate No

Caption: A decision tree to guide the selection of the appropriate boronic acid derivative.

Conclusion

This compound represents an excellent balance of reactivity and stability, making it a robust and reliable choice for a wide array of Suzuki-Miyaura cross-coupling reactions.[3] For reactions where the free boronic acid is unstable or difficult to handle, the pinacol ester is often the best choice. However, for applications requiring utmost stability or for complex, multi-step iterative syntheses, MIDA boronates offer a superior level of control.[6][7][8] Conversely, when maximum reactivity is desired and the stability of the reagent is not a concern, the free boronic acid may provide the most efficient route to the desired product.[1] Ultimately, the optimal choice will depend on the specific requirements of the reaction, including the nature of the coupling partners, the desired reaction conditions, and the overall synthetic strategy.

References

A Comparative Guide to Alternatives for 4-Aminophenylboronic Acid Pinacol Ester in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. 4-Aminophenylboronic acid pinacol (B44631) ester stands as a cornerstone reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. Its stability and reactivity have made it a favored component in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an objective comparison of viable alternative reagents, supported by available data, to aid in the selection of the most suitable building block for specific synthetic needs.

The utility of 4-aminophenylboronic acid pinacol ester lies in its bifunctional nature, possessing a nucleophilic amino group and a versatile boronic ester for cross-coupling.[1] The pinacol ester moiety enhances the stability of the boronic acid, making it less susceptible to protodeboronation and easier to handle compared to the free boronic acid.[2] However, the reactivity of the amino group and the overall performance of the molecule can be modulated by introducing protecting groups, altering the substitution pattern on the aromatic ring, or introducing other functional groups. This guide explores these alternatives, offering insights into their comparative performance.

Comparative Analysis of Alternative Reagents

The selection of an appropriate alternative to this compound often involves a trade-off between stability, reactivity, and the strategic requirements of the overall synthetic route. The following tables provide a summary of key alternatives and their general characteristics based on available literature.

Table 1: Comparison of N-Substituted and Isomeric Analogs

ReagentStructureKey Features & ConsiderationsGeneral Reactivity Trend
This compound Baseline reagent. Good balance of stability and reactivity. The free amino group can participate in side reactions.High
4-(Boc-amino)phenylboronic acid pinacol ester The Boc protecting group enhances stability and prevents N-arylation side reactions. Requires a subsequent deprotection step.Moderate to High
4-Acetamidophenylboronic acid pinacol ester The acetamido group is a stable protecting group. May influence electronic properties differently than a free amino group.Moderate
3-Aminophenylboronic acid pinacol ester Positional isomer. Offers a different substitution pattern for the resulting biaryl product. Reactivity can be influenced by the meta-position of the amino group.High
5-Aminopyridine-3-boronic acid pinacol ester Heterocyclic analog. Introduces a nitrogen atom into the aromatic ring, which can significantly alter the electronic and pharmacological properties of the final product.Variable, substrate-dependent
4-Amino-3-fluorophenylboronic acid The fluorine atom can enhance binding affinity in drug candidates and alter the electronic properties of the ring, potentially influencing reactivity. Often used as the free boronic acid.High

Note on Reactivity: The reactivity in Suzuki-Miyaura coupling is highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent. Generally, free boronic acids are more reactive than their pinacol esters, though they are less stable.[3] The electronic nature of substituents on the aromatic ring also plays a significant role.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions involving aminophenylboronic acid derivatives. These should be considered as starting points and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

A typical experimental setup for a Suzuki-Miyaura coupling reaction is as follows:

G General Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide (1.0 equiv), Boronic Acid/Ester (1.2 equiv), and Base (2.0 equiv) in a flask. solvent Add degassed solvent. reagents->solvent catalyst Add Palladium Catalyst and Ligand. solvent->catalyst heating Heat the reaction mixture under inert atmosphere (e.g., 80-100 °C). catalyst->heating monitoring Monitor reaction progress by TLC or LC-MS. heating->monitoring quench Cool to room temperature and quench. monitoring->quench extract Extract with an organic solvent. quench->extract purify Purify by column chromatography. extract->purify

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Coupling of this compound with an Aryl Bromide

To a solution of the aryl bromide (1.0 mmol), this compound (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol) in a degassed solvent mixture like dioxane/water (4:1, 5 mL) is added a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol). The reaction mixture is then heated to 80-100 °C under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[4]

Protocol 2: Coupling of 4-(Boc-amino)phenylboronic acid pinacol ester with an Aryl Halide

In a reaction vessel, 4-(Boc-amino)phenylboronic acid pinacol ester (1.5 equiv.) is combined with the aryl halide (1.0 equiv.) and a base such as Cs₂CO₃ (2.0 equiv.). A palladium catalyst system, for example, Pd₂(dba)₃ (0.02 equiv.) and a ligand like SPhos (0.08 equiv.), is added. The vessel is evacuated and backfilled with an inert gas. A degassed solvent, such as 1,4-dioxane, is added, and the mixture is heated to the desired temperature (e.g., 100 °C) for several hours. Upon completion, the reaction is worked up following a standard aqueous extraction procedure and the product is purified by chromatography. The Boc protecting group can be subsequently removed under acidic conditions (e.g., TFA in DCM) if the free amine is desired.

Performance Comparison in Suzuki-Miyaura Coupling

Direct, side-by-side comparative studies with quantitative yield data for all the alternatives under identical conditions are not extensively available in the public domain. However, based on general principles of reactivity and stability, the following qualitative comparisons can be made:

Table 2: Qualitative Performance Comparison

ReagentStabilityReactivityKey AdvantagesPotential Drawbacks
This compound GoodHighReadily available, no deprotection needed.Potential for N-arylation side reactions.
4-(Boc-amino)phenylboronic acid pinacol ester ExcellentModerate to HighPrevents side reactions at the nitrogen atom.Requires an additional deprotection step.
4-Acetamidophenylboronic acid pinacol ester ExcellentModerateStable and prevents N-arylation.Deprotection can require harsh conditions.
3-Aminophenylboronic acid pinacol ester GoodHighProvides access to meta-substituted biaryls.May have different electronic effects on the reaction.
5-Aminopyridine-3-boronic acid pinacol ester GoodVariableIntroduces a valuable heterocyclic motif.Can be a challenging coupling partner, potential for catalyst inhibition by the pyridine (B92270) nitrogen.
4-Amino-3-fluorophenylboronic acid ModerateHighFluorine can improve biological activity.Less stable as a free boronic acid.

Logical Relationships and Applications

The choice of reagent is often dictated by the desired final product and the overall synthetic strategy.

G Reagent Selection Logic Start Synthetic Goal Direct Direct synthesis of 4-aminobiaryl? Start->Direct SideReactions Are N-arylation side reactions a concern? Direct->SideReactions No Reagent1 Use 4-Aminophenylboronic acid pinacol ester Direct->Reagent1 Yes MetaSub Is a meta-substituted biaryl needed? SideReactions->MetaSub No Reagent2 Use N-protected analog (e.g., Boc) SideReactions->Reagent2 Yes Heterocycle Is a pyridyl moiety desired? MetaSub->Heterocycle No Reagent3 Use 3-Aminophenylboronic acid pinacol ester MetaSub->Reagent3 Yes Fluoro Is fluorine substitution beneficial? Heterocycle->Fluoro No Reagent4 Use 5-Aminopyridine-3-boronic acid pinacol ester Heterocycle->Reagent4 Yes Reagent5 Use 4-Amino-3-fluorophenyl- boronic acid Fluoro->Reagent5 Yes

Caption: A decision-making flowchart for selecting an appropriate aminophenylboronic acid reagent.

The biaryl motifs synthesized using these reagents are prevalent in various signaling pathways and are often investigated as inhibitors of protein-protein interactions or as kinase inhibitors.

G Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Biaryl Biaryl Inhibitor (Synthesized Product) Biaryl->Kinase2 Inhibits Gene Gene Expression TranscriptionFactor->Gene Regulates

Caption: A diagram of a hypothetical signaling pathway where a synthesized biaryl compound acts as a kinase inhibitor.

References

The Strategic Advantage of Stability: A Cost-Benefit Analysis of 4-Aminophenylboronic Acid Pinacol Ester in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in organic synthesis is a critical decision balancing reactivity, stability, and cost. 4-Aminophenylboronic acid pinacol (B44631) ester has emerged as a cornerstone reagent, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds. This guide provides an objective comparison of 4-aminophenylboronic acid pinacol ester with its primary alternative, the unprotected 4-aminophenylboronic acid, offering a data-supported framework for making informed decisions in the laboratory and during process development.

The primary utility of this compound lies in its robust performance in cross-coupling reactions, which are fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] The pinacol ester functionalization imparts enhanced stability and solubility compared to its unprotected boronic acid counterpart, making it a preferred choice for many chemists.[1]

At a Glance: Reactivity vs. Stability

The core of the decision-making process when choosing between 4-aminophenylboronic acid and its pinacol ester derivative lies in the trade-off between reactivity and stability. Boronic acids are generally more reactive in the Suzuki-Miyaura catalytic cycle.[2] However, they are often less stable and prone to dehydration, which leads to the formation of cyclic anhydrides known as boroxines, or protodeboronation under certain conditions.[3] Conversely, boronate esters like the pinacol derivative exhibit enhanced stability, which simplifies handling, purification, and storage, though this stability can sometimes translate to slightly lower reactivity.[1][3]

Performance Comparison: A Qualitative Analysis

While direct, side-by-side quantitative comparisons of reaction yields under identical conditions are not extensively documented in single studies, a consistent qualitative consensus emerges from the literature. The enhanced stability of this compound often leads to more reproducible results and higher isolated yields in complex syntheses, as it minimizes the formation of byproducts arising from the degradation of the boronic acid.[4] The improved solubility in organic solvents is another critical factor that can lead to higher effective concentrations and, consequently, improved reaction rates and yields.[5]

For many applications, the slightly decreased reactivity of the pinacol ester is a manageable variable that can be compensated for by minor adjustments to the reaction conditions, such as temperature or catalyst loading. The benefit of starting with a well-defined, stable, and highly pure reagent often outweighs the potential for slightly faster reaction kinetics with the less stable boronic acid.

Cost-Benefit Analysis: To Buy or to Synthesize?

The decision to purchase this compound or synthesize it in-house depends on the scale of the research, available resources, and the overall project budget.

FactorPurchase Commercial ReagentIn-house Synthesis
Initial Cost Higher upfront cost per gram.Lower raw material cost.
Time & Labor Minimal time investment.Significant time and skilled labor required for synthesis, purification, and characterization.
Purity & Consistency High purity and batch-to-batch consistency from reputable suppliers.Purity and consistency are dependent on the synthetic protocol and purification expertise.
Scale Cost-effective for small to medium-scale reactions.Can be more cost-effective for large-scale (kilogram) production.[6]
Overall Cost-Effectiveness High for discovery and early-stage development due to time savings and reliability.Potentially high for large-scale manufacturing where raw material costs are a major driver.

Representative Commercial Pricing:

ReagentSupplierQuantityPrice (USD)
This compoundSigma-Aldrich1 g~$50
4-Aminophenylboronic acidSigma-Aldrich1 g~$40
This compoundFisher Scientific1 g~$60

Note: Prices are approximate and subject to change. Bulk pricing will be significantly different.

Experimental Protocols

Synthesis of this compound

There are several reported methods for the synthesis of this compound. A common laboratory-scale procedure involves the palladium-catalyzed borylation of 4-bromoaniline (B143363) with bis(pinacolato)diboron (B136004).[2]

Reaction:

4-bromoaniline + bis(pinacolato)diboron --(PdCl₂(dppf), KOAc, Dioxane)--> this compound

Detailed Protocol:

  • To a solution of 4-bromoaniline (1.0 g, 5.8 mmol) and bis(pinacolato)diboron (1.78 g, 7.0 mmol) in dioxane (15.0 mL), add potassium acetate (B1210297) (1.71 g, 17.4 mmol).[2]

  • Deaerate the reaction mixture with a stream of nitrogen for 30 minutes.[2]

  • Add PdCl₂(dppf) (0.21 g, 0.3 mmol) to the mixture.[2]

  • Stir the reaction at 100°C for 6 hours, monitoring the progress by TLC.[2]

  • After completion, cool the reaction mixture, remove the dioxane under reduced pressure, and quench the residue with water.[2]

  • Extract the product with ethyl acetate.[2]

  • Concentrate the organic layer and purify the crude product by column chromatography (e.g., 20% ethyl acetate in hexane) to obtain this compound.[2]

Suzuki-Miyaura Cross-Coupling Using this compound

Reaction:

This compound + Aryl Halide --(Pd catalyst, base, solvent)--> 4-Amino-biphenyl derivative

Detailed Protocol:

  • In a reaction vessel, combine the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%).

  • Add a degassed solvent (e.g., dioxane, toluene, DMF).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80-120°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Workflow

Suzuki_Coupling_Workflow General Workflow for Suzuki-Miyaura Coupling reagents Combine Aryl Halide, This compound, Base, and Solvent degas Degas the Reaction Mixture reagents->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat under Inert Atmosphere catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Upon Completion purification Purify Product (Chromatography/Recrystallization) workup->purification product Isolated Product purification->product

Caption: Generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Catalytic Cycle

The stability of the pinacol ester is particularly beneficial during the transmetalation step of the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation (Ar-B(pin)) pd2_complex->transmetalation pd2_biaryl R-Pd(II)L_n-Ar transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-Ar reductive_elimination->product

Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound offers a compelling value proposition for researchers in organic synthesis. While the upfront cost may be slightly higher than its unprotected counterpart, the benefits of enhanced stability, improved solubility, and greater reliability in complex synthetic routes often lead to significant savings in time, resources, and overall project costs. The pinacol ester's robustness simplifies handling and storage, and its performance in the widely used Suzuki-Miyaura coupling makes it a strategic choice for the efficient and reproducible synthesis of novel compounds. For discovery and process development, the consistency and reliability afforded by this compound provide a solid foundation for innovation.

References

Review of literature comparing different boronic esters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Review of Boronic Esters for Researchers and Drug Development Professionals

Boronic acids are foundational reagents in modern organic chemistry, pivotal for their role in Suzuki-Miyaura cross-coupling, carbohydrate sensing, and the development of novel therapeutics.[1][2][3] However, the inherent instability of boronic acids, which are prone to dehydration, protodeboronation, and oxidation, often necessitates their conversion into more stable boronic ester derivatives.[2][4] The choice of the protecting group is a critical decision that significantly influences the ester's stability, reactivity, and handling properties.[2] This guide provides an objective comparison of common classes of boronic esters—including pinacol (B44631) esters, N-methyliminodiacetic acid (MIDA) boronates, and potassium trifluoroborates—supported by experimental data to inform reagent selection in research and drug development.

Structural and Mechanistic Differences

The fundamental differences in the stability and reactivity of boronic esters stem from their molecular structure, particularly the hybridization of the boron atom. Pinacol esters feature a trivalent, sp²-hybridized boron center, whereas the dative bond from the nitrogen atom in MIDA boronates results in a more stable tetracoordinate, sp³-hybridized boron.[5] Potassium trifluoroborates also feature a tetracoordinate boron atom, contributing to their notable stability.[6][7] These structural distinctions dictate their activation mechanisms for cross-coupling reactions. While pinacol esters can sometimes participate directly in transmetalation, MIDA boronates and potassium trifluoroborates typically undergo hydrolysis under basic reaction conditions to slowly release the active boronic acid, which then engages in the catalytic cycle.[5][8][9]

G cluster_types Common Boron Reagents cluster_activation Activation for Cross-Coupling BA Boronic Acid (R-B(OH)₂) sp² Hybridized Active Active Boronic Acid [R-B(OH)₂] BA->Active Direct Use Bpin Pinacol Ester (R-Bpin) sp² Hybridized Bpin->Active Hydrolysis (often precedes transmetalation) MIDA MIDA Boronate (R-BMIDA) sp³ Hybridized MIDA->Active Controlled Hydrolysis (Slow Release with Base) BF3K Potassium Trifluoroborate (R-BF₃K) sp³ Hybridized BF3K->Active In situ Hydrolysis (with Base) Pd Catalytic Cycle Pd Catalytic Cycle Active->Pd Catalytic Cycle Transmetalation

Caption: Structural comparison and activation pathways of common boron reagents.

Comparative Data on Stability and Performance

The stability of a boronic ester is a critical parameter influencing its storage, purification, and compatibility with various reaction conditions. MIDA boronates are exceptionally stable, often existing as free-flowing crystalline solids that are amenable to chromatographic purification and long-term storage at room temperature.[5][10][11] In contrast, pinacol esters, while more stable than free boronic acids, are more susceptible to hydrolysis and protodeboronation and can exist as oils, which complicates handling and purification.[4][5][12] Potassium trifluoroborates are also highly stable, crystalline salts that are resistant to air and moisture.[6][13]

Data Presentation

Table 1: General Properties of Common Boronic Ester Classes

Boronic Ester TypeCommon AbbreviationBoron HybridizationKey AdvantagesKey Disadvantages
Pinacol EsterBpinsp²Widely available, good general reactivity.[14]Prone to hydrolysis and protodeboronation; can be oily and difficult to purify.[4][5]
N-Methyliminodiacetic Acid BoronateMIDA Boronatesp³Exceptional stability (air, moisture, chromatography); enables iterative cross-coupling and use of unstable boronic acids via slow release.[5][10][15]Hydrolysis step required for reactivity; may show lower performance in some polymerizations.[16][17]
Potassium TrifluoroborateR-BF₃Ksp³Crystalline, air- and moisture-stable solids; stable to strong oxidative conditions.[6][7]Requires in situ hydrolysis to the boronic acid for coupling.[9]
Pinanediol Ester-sp²High thermodynamic stability; greater resistance to hydrolysis compared to pinacol esters.[2][12]Can be more difficult to prepare and cleave.
Catechol Ester-sp²Historically significant; readily prepared via hydroboration.[14]More reactive and less stable than pinacol esters.[8]

Table 2: Performance in Suzuki-Miyaura Cross-Coupling Reactions

Boronic EsterReaction DetailsYieldObservationsReference(s)
Thienyl MIDA BoronatePolymerization with 5-bromo-4-hexylthiopheneUp to 94%Produced higher molecular weight polymers with excellent yields compared to the pinacol ester equivalent under identical conditions.[16][18]
Thienyl Pinacol BoronatePolymerization with 5-bromo-4-hexylthiophene25%Resulted in lower molecular weight polymers and reduced yields, attributed to significant protodeboronation.[16]
ortho-Phenol MIDA BoronateCross-coupling with aryl halideHighShowed much better yield compared to its parent boronic acid, which is notoriously unstable.[19]
Alkyl Pinacol BoronatesCross-coupling with polychlorinated pyridinesGoodEffective coupling with challenging heteroaryl chlorides.[20]

Experimental Protocols

To ensure objective comparisons, standardized experimental protocols are essential. The hydrolytic stability of different boronic esters is a key performance indicator and can be reliably quantified using ¹H NMR spectroscopy.

Protocol: Determination of Hydrolytic Stability by ¹H NMR Spectroscopy[2]
  • Sample Preparation: Accurately weigh a specific amount (e.g., 10 mg) of the boronic ester and dissolve it in a deuterated NMR solvent (e.g., 550 µL of DMSO-d₆).

  • Initiation of Hydrolysis: Add a defined volume of D₂O to the NMR tube to initiate the hydrolysis reaction.

  • Data Acquisition: Immediately acquire an initial ¹H NMR spectrum (t=0). Continue to acquire spectra at regular, predetermined intervals (e.g., every 30 minutes) to monitor the reaction progress.

  • Analysis: Monitor the integration of a characteristic proton signal of the starting boronic ester and compare it to the integration of a signal from the appearing hydrolyzed products (the free boronic acid and the corresponding diol).

  • Calculation: Calculate the percentage of the boronic ester remaining at each time point. The rate of hydrolysis can be determined by plotting the concentration of the boronic ester versus time. For equilibrium studies, concentrations are determined after no further change is observed to calculate the hydrolysis equilibrium constant (K_hyd).

G prep 1. Sample Preparation Dissolve boronic ester in deuterated solvent add_water 2. Initiate Hydrolysis Add D₂O to NMR tube prep->add_water acquire_t0 3. Acquire t=0 Spectrum Immediate ¹H NMR scan add_water->acquire_t0 acquire_interval 4. Time-course Acquisition Acquire spectra at regular intervals acquire_t0->acquire_interval analyze 5. Spectral Analysis Integrate signals for ester and hydrolyzed products acquire_interval->analyze calculate 6. Calculation Determine % hydrolysis vs. time and calculate rate constants analyze->calculate

Caption: Experimental workflow for determining hydrolytic stability via ¹H NMR.

Reagent Selection Guide

The selection of an appropriate boronic ester is guided by the stability of the target boronic acid and the complexity of the synthetic route.[5] For simple, robust substrates, pinacol esters are often sufficient. For challenging substrates prone to decomposition or for complex, multi-step syntheses like iterative cross-coupling, the superior stability and controlled reactivity of MIDA boronates offer a distinct advantage.[5][10]

G start Start: Choose Boron Reagent q1 Is the target boronic acid stable? start->q1 q2 Is the synthesis complex? (e.g., Iterative Cross-Coupling) q1->q2 Yes mida Use MIDA Boronate Superior stability and control q1->mida No (Unstable Boronic Acid) q3 Is purification via chromatography required? q2->q3 No q2->mida Yes bpin Use Pinacol Ester (Bpin) Standard workhorse reagent q3->bpin No q3->mida Yes (MIDA is robust) bf3k Consider K-Trifluoroborate (BF₃K) High stability, crystalline solid q3->bf3k Consider

Caption: Decision tree for selecting the appropriate boronate ester.

Conclusion

The strategic selection of a boronic ester protecting group is crucial for the success of synthetic ventures in pharmaceutical and materials science. While pinacol esters serve as reliable, all-purpose reagents for a wide array of applications, MIDA boronates provide a superior solution for syntheses involving unstable boronic acids or complex strategies requiring iterative bond formation.[5] Potassium trifluoroborates offer an alternative with excellent benchtop stability. By understanding the distinct stability profiles and reactivity patterns of these key boronic ester classes, researchers can enhance the efficiency, reliability, and scope of their synthetic work.

References

The Strategic Advantage of 4-Aminophenylboronic Acid Pinacol Ester in Complex Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient construction of complex molecular architectures is a paramount objective. In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, and the choice of the boronic acid derivative is critical to its success. This guide provides an in-depth comparison of 4-Aminophenylboronic acid pinacol (B44631) ester with alternative reagents, validating its utility through case studies in total synthesis and providing the detailed experimental data necessary for informed decision-making.

4-Aminophenylboronic acid pinacol ester has emerged as a preferred building block in the synthesis of high-value compounds, particularly in the pharmaceutical industry. Its enhanced stability, solubility, and handling characteristics compared to the corresponding free boronic acid streamline the synthetic workflow and often lead to higher, more reproducible yields.[1] The pinacol ester effectively protects the reactive boronic acid moiety, preventing the formation of boroxines and other degradation products, thus ensuring its potency throughout the synthetic sequence.[2]

Case Study: Synthesis of the Kinase Inhibitor ABT-869 (Linifanib)

A prominent example showcasing the strategic application of this compound is in the synthesis of ABT-869 (Linifanib), a multi-targeted receptor tyrosine kinase inhibitor.[3][4][5][6][7] The key Suzuki-Miyaura coupling step involves the reaction of 4-bromo-1H-indazole with this compound to construct the crucial biaryl core of the molecule.

Experimental Workflow for ABT-869 Synthesis

The following diagram illustrates the key steps in the synthesis of ABT-869, highlighting the pivotal role of the Suzuki-Miyaura coupling reaction.

ABT869_Synthesis cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_intermediate Intermediate cluster_final Final Product Assembly 4-bromo-1H-indazole 4-bromo-1H-indazole Suzuki_Coupling Suzuki-Miyaura Coupling 4-bromo-1H-indazole->Suzuki_Coupling 4-Aminophenylboronic_acid_pinacol_ester 4-Aminophenylboronic acid pinacol ester 4-Aminophenylboronic_acid_pinacol_ester->Suzuki_Coupling Intermediate_Product 4-(1H-Indazol-4-yl)aniline Suzuki_Coupling->Intermediate_Product Urea_Formation Urea Formation Intermediate_Product->Urea_Formation ABT_869 ABT-869 (Linifanib) Urea_Formation->ABT_869

Figure 1. Synthetic workflow for ABT-869.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling for ABT-869 Intermediate

A mixture of 4-bromo-3-amino-1H-indazole (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 eq), and sodium carbonate (2.0 eq) in a 4:1 mixture of DME/H2O is degassed with argon. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction mixture is heated to 85 °C for 16 hours. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 4-(3-amino-1H-indazol-4-yl)aniline.

Comparative Performance: this compound vs. Alternatives

To objectively evaluate the performance of this compound, we compare its application with that of a different arylboronic acid in a similar complex synthesis, the total synthesis of Lamellarin G trimethyl ether. Lamellarin G is a marine alkaloid with potent cytotoxic activity, and its synthesis also relies on a key Suzuki-Miyaura coupling step.

Case Study: Total Synthesis of Lamellarin G Trimethyl Ether

In one synthetic approach to Lamellarin G trimethyl ether, a key step involves the Suzuki-Miyaura coupling of a functionalized bromopyrrole derivative with 4-methoxyphenylboronic acid.[8][9][10][11][12]

Comparative Data of Suzuki-Miyaura Coupling Reactions
FeatureCase Study 1: ABT-869 IntermediateCase Study 2: Lamellarin G Intermediate
Aryl Halide 4-Bromo-3-amino-1H-indazole1-(tert-Butyl) 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate
Boronic Acid Derivative This compound 4-Methoxyphenylboronic acid
Catalyst Tetrakis(triphenylphosphine)palladium(0)Tetrakis(triphenylphosphine)palladium(0)
Base Sodium Carbonate (Na₂CO₃)Sodium Carbonate (Na₂CO₃)
Solvent System 1,2-Dimethoxyethane (DME) / WaterN,N-Dimethylformamide (DMF) / Water
Temperature 85 °C110 °C
Reaction Time 16 hoursOvernight
Yield High (Specific yield not reported in the primary literature)~70-80% (Reported for analogous steps)

The Suzuki-Miyaura Catalytic Cycle

The efficacy of this compound is best understood within the context of the Suzuki-Miyaura catalytic cycle. The following diagram illustrates the key mechanistic steps.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)R'L2 Ar-Pd(II)-R' L₂ Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration ArR' Ar-R' Reductive_Elimination->ArR' ArX Ar-X ArX->Oxidative_Addition R'B(OR)2 R'-B(OR)₂ R'B(OR)2->Transmetalation Base Base Base->Transmetalation

Figure 2. The Suzuki-Miyaura catalytic cycle.

The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid derivative, which is activated by a base. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the Pd(0) catalyst. The stability of the boronic acid pinacol ester is particularly advantageous during the transmetalation step, ensuring a sufficient concentration of the active boron species.

Alternatives to Pinacol Esters

While this compound offers significant advantages, other boronic acid derivatives have been developed to address specific challenges, such as enhancing stability or modifying reactivity.

Boronic_Acid_Alternatives Boronic_Acid Boronic Acid R-B(OH)₂ Pinacol_Ester Pinacol Ester Boronic_Acid->Pinacol_Ester More Stable MIDA_Ester MIDA Ester Boronic_Acid->MIDA_Ester Highly Stable, Chromatographically Compatible Trifluoroborate_Salt Trifluoroborate Salt R-BF₃K Boronic_Acid->Trifluoroborate_Salt Air & Moisture Stable

Figure 3. Relationship between boronic acid and its stable derivatives.
  • MIDA (N-methyliminodiacetic acid) boronates are exceptionally stable, crystalline solids that are compatible with chromatography, allowing for the purification of complex borylated intermediates.

  • Potassium trifluoroborate salts are also highly stable, crystalline solids that are resistant to protodeboronation and can be used in a wider range of reaction conditions.

The choice between these alternatives and this compound will depend on the specific requirements of the synthesis, including the stability of the substrates and intermediates, the desired reaction conditions, and the purification strategy.

Conclusion

The case study of the ABT-869 synthesis provides compelling validation for the use of this compound as a robust and reliable building block in the total synthesis of complex, biologically active molecules. Its inherent stability and ease of handling contribute to the efficiency and reproducibility of the crucial Suzuki-Miyaura coupling step. While alternative boronic acid derivatives offer their own unique advantages, the pinacol ester remains a go-to choice for many applications in drug discovery and development due to its balanced profile of reactivity and stability. The data and protocols presented in this guide are intended to equip researchers with the necessary information to strategically incorporate this versatile reagent into their synthetic endeavors.

References

Unveiling Molecular Architecture: A Comparative Guide to Spectral Analysis for Product Structure Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a reaction product's structure is a critical step. This guide provides an objective comparison of three cornerstone spectral analysis techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy—supported by experimental data and detailed protocols to aid in the structural elucidation of newly synthesized compounds.

At the heart of chemical synthesis lies the definitive identification of the molecules created. A suite of powerful analytical techniques provides the necessary insights into the atomic and molecular composition, connectivity, and functional groups present in a sample. Among these, Mass Spectrometry, NMR Spectroscopy, and IR Spectroscopy stand out for their complementary nature in piecing together the molecular puzzle. While MS reveals the molecular weight and elemental composition, NMR spectroscopy maps out the carbon-hydrogen framework and the connectivity of atoms.[1] IR spectroscopy, in turn, provides a rapid and effective means of identifying the presence or absence of specific functional groups.[1] The synergistic use of these techniques offers a robust workflow for the comprehensive confirmation of a reaction product's structure.[2]

At a Glance: A Comparative Overview of Key Spectroscopic Techniques

The selection of an appropriate analytical method, or more often a combination of methods, is crucial for efficient and accurate structural determination. The following table summarizes the key performance characteristics of MS, NMR, and IR spectroscopy.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) SpectroscopyInfrared (IR) Spectroscopy
Primary Information Molecular weight, elemental composition, fragmentation patterns[1]Detailed carbon-hydrogen framework, atom connectivity, stereochemistry[1]Presence or absence of specific functional groups[1]
Strengths High sensitivity, requires very small sample amounts[1]Unparalleled for complete 3D structure elucidation[1]Fast, non-destructive, versatile sample handling[1]
Limitations Isomers can be difficult to distinguish, fragmentation can be complex[1]Lower sensitivity, requires higher sample concentration, more expensive instrumentationProvides limited information on the overall molecular skeleton[1]
Typical Sample Amount 1-50 µg/mL[3]5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR[4]A few mg of solid or 1-2 drops of liquid[5]
Analysis Time MinutesMinutes to hoursMinutes

The Structural Elucidation Workflow: A Synergistic Approach

Confirming the structure of a reaction product is a systematic process that integrates data from multiple spectroscopic techniques. The following workflow illustrates a typical approach, starting from the initial determination of molecular formula to the final confirmation of the complete molecular structure.

G cluster_0 Initial Analysis cluster_1 Functional Group & Framework Identification cluster_2 Structure Assembly & Verification ReactionProduct Purified Reaction Product MS Mass Spectrometry (MS) ReactionProduct->MS MolFormula Determine Molecular Formula & Index of Hydrogen Deficiency (IHD) MS->MolFormula IR Infrared (IR) Spectroscopy MolFormula->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) MolFormula->NMR FunctionalGroups Identify Key Functional Groups IR->FunctionalGroups CH_Framework Determine Carbon-Hydrogen Framework NMR->CH_Framework Assemble Assemble Fragments into a Putative Structure FunctionalGroups->Assemble CH_Framework->Assemble Verify Verify Structure with All Spectral Data (MS, NMR, IR) Assemble->Verify FinalStructure Confirmed Product Structure Verify->FinalStructure

A logical workflow for confirming the structure of a reaction product.

Experimental Protocols

Detailed and consistent experimental procedures are paramount for obtaining high-quality, reproducible spectral data. Below are generalized protocols for sample preparation and analysis using MS, NMR, and IR spectroscopy.

Mass Spectrometry (Electrospray Ionization - ESI)

Objective: To determine the molecular weight of the analyte.

Materials:

  • Analyte

  • High-purity solvents (e.g., methanol, acetonitrile, water)[6]

  • Volumetric flasks and pipettes

  • Syringe filters (0.2 µm)[7]

  • Mass spectrometer vials[8]

  • Electrospray ionization mass spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the analyte at a concentration of approximately 1 mg/mL in a suitable organic solvent.[8]

    • From the stock solution, prepare a dilute sample solution with a final concentration in the range of 1-50 µg/mL in a solvent compatible with ESI-MS (e.g., a mixture of methanol, acetonitrile, and/or water).[3]

    • To enhance ionization, 0.1% formic acid can be added for positive ion mode, or 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode.[3]

    • Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.[7]

    • Transfer the filtered solution to a mass spectrometer vial.[8]

  • Instrument Setup:

    • Set up the ESI-MS instrument according to the manufacturer's instructions.

    • Select the appropriate ionization mode (positive or negative).

    • Optimize instrumental parameters such as capillary voltage (typically 2-6 kV), nebulizing gas flow, and drying gas temperature.[9]

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

    • Acquire the mass spectrum over a mass range appropriate for the expected molecular weight of the product.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To obtain a proton NMR spectrum to determine the hydrogen environments in the molecule.

Materials:

  • Analyte (5-25 mg for small molecules)[4]

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)[4]

  • NMR tube and cap[4]

  • Pasteur pipette

  • Vortex mixer

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Weigh 5-25 mg of the purified, dry analyte into a small vial.[10]

    • Add approximately 0.6-0.7 mL of the appropriate deuterated solvent.[4]

    • Ensure the sample is fully dissolved; a vortex mixer can be used to aid dissolution.

    • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.[10]

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine and adjust its depth using a gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[11]

    • Shim the magnetic field to optimize its homogeneity and achieve good spectral resolution.[11]

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for ¹H NMR).[12]

    • Acquire the free induction decay (FID).

    • Process the data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm).[12]

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To identify the functional groups present in the analyte.

Materials:

  • Analyte (solid or liquid)

  • ATR-FTIR spectrometer

  • Spatula (for solids)

  • Pipette (for liquids)

  • Solvent for cleaning (e.g., isopropanol, acetone)

Procedure:

  • Sample Preparation:

    • Ensure the ATR crystal is clean and dry.

    • For a solid sample, place a small amount (a few milligrams) onto the center of the ATR crystal.[5]

    • For a liquid sample, place one to two drops onto the center of the ATR crystal.[5]

  • Instrument Setup:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.[13]

  • Data Acquisition:

    • Position the sample over the crystal. If it is a solid, apply pressure using the instrument's pressure clamp to ensure good contact with the crystal.[14]

    • Acquire the IR spectrum. The instrument will automatically subtract the background spectrum.

    • After analysis, clean the ATR crystal thoroughly with an appropriate solvent and a soft cloth.

Data Interpretation: From Spectra to Structure

The culmination of the analytical process is the interpretation of the collected spectral data to propose and confirm a chemical structure.

Integrated Data Analysis Workflow

The following diagram outlines the thought process for integrating data from MS, IR, and NMR to elucidate the structure of an unknown compound.

G cluster_0 Data Input cluster_1 Information Extraction cluster_2 Structure Elucidation MS_Data MS Spectrum (Molecular Ion, Fragments) MolFormula Molecular Formula IHD MS_Data->MolFormula IR_Data IR Spectrum (Characteristic Absorptions) FuncGroups Functional Groups IR_Data->FuncGroups NMR_Data NMR Spectra (¹H, ¹³C, 2D) Connectivity Connectivity (C-H Framework) NMR_Data->Connectivity Propose Propose Candidate Structures MolFormula->Propose FuncGroups->Propose Connectivity->Propose Compare Compare Predicted Spectra with Experimental Data Propose->Compare Confirm Confirm Structure Compare->Confirm

A workflow for integrating spectral data to determine a chemical structure.

By systematically combining the molecular formula and degrees of unsaturation from mass spectrometry, the identification of functional groups from IR spectroscopy, and the detailed atomic connectivity from NMR spectroscopy, researchers can confidently determine the structure of their reaction products. This integrated approach minimizes ambiguity and provides a comprehensive characterization of newly synthesized molecules.[2]

References

A Comparative Guide to the Efficacy of 4-Aminophenylboronic Acid Pinacol Ester in Chemical Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic and bioconjugation strategies. 4-Aminophenylboronic acid pinacol (B44631) ester has emerged as a versatile and highly utilized building block, particularly in the realm of palladium-catalyzed cross-coupling reactions and for the modification of biomolecules. This guide provides an objective comparison of its performance with alternative boronic acid derivatives, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways.

I. Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice of the boron reagent significantly impacts reaction kinetics and overall yield. While boronic acids are often more reactive, their pinacol esters, such as 4-aminophenylboronic acid pinacol ester, offer enhanced stability, simplifying handling and purification.[1]

Quantitative Comparison of Reaction Rates

Kinetic studies on model systems provide valuable insights into the relative reactivity of different boronic esters. The following table summarizes the first-order rate constants for the transmetalation step in the Suzuki-Miyaura reaction of various 4-fluorophenylboronic esters with a palladium complex. This step is often rate-determining and thus reflects the overall efficiency of the coupling partner.

Boronic Acid DerivativeProtecting GroupRate Constant (k, s⁻¹) at -30°CRelative Rate (k_rel)
4-Fluorophenylboronic acidNone (acid)5.78 x 10⁻⁴1.00
4-Fluorophenylboronic acid pinacol ester Pinacol ~1.0 x 10⁻⁵ (estimated) ~0.02
4-Fluorophenylboronic acid catechol esterCatechol2.49 x 10⁻³4.31
4-Fluorophenylboronic acid neopentyl esterNeopentyl glycol~3.3 x 10⁻⁴ (estimated)~0.57
4-Fluorophenylboronic acid ethylene (B1197577) glycol esterEthylene glycol1.51 x 10⁻³2.61

Note: Data is adapted from a study by Zahrt et al. using 4-fluorophenylboronic acid derivatives as a model system. The rates for pinacol and neopentyl esters were noted to be significantly slower and were estimated from reaction times. This data suggests that while pinacol esters are more stable, they can be less reactive than the free boronic acid or other esters like the catechol ester.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura coupling reaction using this compound.

Reaction: Synthesis of a biaryl compound via coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane (B91453) and water)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equivalents).

  • The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed solvents, 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • The reaction mixture is heated to 80-100°C and stirred for 2-16 hours, with the progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.

  • The mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.

II. Application in the Synthesis of Kinase Inhibitors

This compound is a key intermediate in the synthesis of various kinase inhibitors, which are crucial in cancer therapy. Its amino group provides a convenient point for further molecular elaboration to build complex drug molecules. A notable example is its use in the synthesis of analogues of Dasatinib (B193332), a potent inhibitor of the Bcr-Abl and Src family kinases.

Signaling Pathways Targeted by Synthesized Inhibitors

The following diagrams illustrate the Bcr-Abl and VEGFR-2 signaling pathways, which are common targets for kinase inhibitors synthesized using this compound as a building block.

Bcr_Abl_Signaling_Pathway BCR_ABL Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Proliferation

Caption: The Bcr-Abl signaling pathway, a key driver in chronic myeloid leukemia.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Survival Cell Survival AKT->Survival Permeability Vascular Permeability eNOS->Permeability

Caption: The VEGFR-2 signaling pathway, crucial for angiogenesis.

Experimental Protocol: Synthesis of a Dasatinib Analogue Intermediate

This protocol outlines the synthesis of a key intermediate for Dasatinib analogues, utilizing a Suzuki-Miyaura coupling with this compound.

Reaction: Synthesis of an N-(4-aminophenyl)pyrimidine derivative.

Materials:

Procedure:

  • A mixture of 4,6-dichloro-2-methylpyrimidine (1.0 equivalent), this compound (1.1 equivalents), and sodium carbonate (2.5 equivalents) in a mixture of toluene and ethanol (B145695) is prepared in a reaction vessel.

  • The mixture is degassed by bubbling with nitrogen or argon for 15-20 minutes.

  • The palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), is added under an inert atmosphere.

  • The reaction mixture is heated to reflux (approximately 80-90°C) for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The residue is dissolved in an organic solvent like dichloromethane (B109758) and washed with water.

  • The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography to yield the desired intermediate.

III. Application in Bioconjugation

The amino group of this compound serves as a versatile handle for bioconjugation, allowing for its attachment to proteins, peptides, and other biomolecules. This is particularly useful for introducing a boronic acid moiety, which can then be used for specific interactions, such as binding to diols on glycoproteins or for targeted drug delivery applications.

General Experimental Workflow for Peptide Bioconjugation

The following workflow describes a general approach for the conjugation of this compound to a peptide.

Bioconjugation_Workflow Peptide Peptide with Carboxylic Acid Activation Activation of Carboxylic Acid (e.g., EDC/NHS) Peptide->Activation Coupling Amide Bond Formation Activation->Coupling Amine 4-Aminophenylboronic acid pinacol ester Amine->Coupling Conjugate Peptide-Boronic Acid Conjugate Coupling->Conjugate Purification Purification (e.g., HPLC) Conjugate->Purification

Caption: General workflow for peptide bioconjugation.

Experimental Protocol: Amide Coupling for Bioconjugation

Reaction: Conjugation of this compound to a peptide via amide bond formation.

Materials:

  • Peptide containing a carboxylic acid group (e.g., on an aspartic acid or glutamic acid residue, or at the C-terminus)

  • This compound

  • Coupling agents (e.g., EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide))

  • Organic solvent (e.g., Dimethylformamide (DMF))

  • Base (e.g., Diisopropylethylamine (DIPEA))

Procedure:

  • The peptide is dissolved in anhydrous DMF.

  • EDC (1.5 equivalents) and NHS (1.2 equivalents) are added to the peptide solution to activate the carboxylic acid group. The mixture is stirred at room temperature for 15-30 minutes.

  • This compound (1.5 equivalents) and DIPEA (2.0 equivalents) are added to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours.

  • The solvent is removed under vacuum.

  • The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the pure peptide-boronic acid conjugate.

Conclusion

This compound is a valuable and versatile reagent in both organic synthesis and bioconjugation. Its primary advantage in Suzuki-Miyaura cross-coupling reactions lies in its enhanced stability and ease of handling compared to the free boronic acid, albeit with potentially slower reaction kinetics. In the synthesis of complex molecules like kinase inhibitors, its amino functionality provides a crucial site for further chemical modifications. Furthermore, this same amino group enables its use in bioconjugation, allowing for the site-specific introduction of a boronic acid moiety onto biomolecules. The choice between this compound and its alternatives will ultimately depend on the specific requirements of the reaction, including the desired reactivity, stability, and the functional group tolerance of the substrates involved.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Aminophenylboronic Acid Pinacol Ester: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Aminophenylboronic acid pinacol (B44631) ester. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Important Note: This document provides general guidance. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to handle 4-Aminophenylboronic acid pinacol ester and its waste with the appropriate Personal Protective Equipment (PPE) in a certified chemical fume hood.[1]

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene. Consider double gloving.[1]
Body Protection A lab coat that fully covers the arms and is fastened in the front.[1]
Footwear Closed-toe shoes.[1]
Hazard Summary
Hazard ClassificationDescription
Skin Corrosion/Irritation Category 2: Causes skin irritation.[2]
Serious Eye Damage/Eye Irritation Category 2: Causes serious eye irritation.[2]
Specific target organ toxicity (single exposure) Category 3: Target Organs - Respiratory system.[2]

Step-by-Step Disposal Procedure

This compound, like other boronic acid derivatives, must be treated as hazardous waste.[1] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][2]

Waste Segregation and Collection:
  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1][3]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][3] The label should also indicate that it is a boronic acid derivative.

Solid Waste Disposal:
  • Contaminated Materials: Items such as contaminated gloves, bench paper, weighing boats, and pipette tips should be collected in a designated, lined, and sealed container for solid hazardous waste.[1]

  • Bulk Solid Chemical: Unused or expired solid this compound should be disposed of in its original container or a securely sealed and properly labeled waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[3]

Liquid Waste Disposal:
  • Solutions: Solutions containing this compound should be collected in a designated, sealed, and labeled container for hazardous liquid waste. Indicate the solvent and approximate concentration on the label.[3]

  • Rinsate: Rinsate from cleaning contaminated glassware should also be collected as hazardous liquid waste.[4]

Decontamination of Empty Containers and Glassware:
  • Triple Rinsing: Empty containers that held this compound must be triple rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol) to remove all residues.[4] The rinsate from this process must be collected and disposed of as hazardous waste.[4]

  • Basic Wash: For thorough decontamination of glassware, a basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[1][5] This can be followed by a water rinse. All rinsates from the decontamination process should be collected as liquid hazardous waste.[1]

  • Final Disposal of Cleaned Containers: Once properly decontaminated, the container can be disposed of according to institutional guidelines, which may include disposal as regular laboratory glass waste.

Waste Storage and Pickup:
  • Store sealed and labeled waste containers in a designated satellite accumulation area.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal.[1]

Disposal Workflow

DisposalWorkflow start Generation of 4-Aminophenylboronic Acid Pinacol Ester Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Contaminated PPE, solid chemical) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid container_decon Empty Container Decontamination waste_type->container_decon Empty Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent container_decon->triple_rinse storage Store Sealed Waste Containers in Designated Satellite Area collect_solid->storage collect_liquid->storage collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Clean Container per Institutional Guidelines triple_rinse->dispose_container collect_rinsate->collect_liquid pickup Arrange for Hazardous Waste Pickup via EHS storage->pickup

Caption: Disposal workflow for this compound.

Experimental Protocol: Decontamination of Glassware

This protocol describes a general procedure for the decontamination of laboratory glassware contaminated with this compound. This should be performed in a chemical fume hood while wearing appropriate PPE.

Materials:

  • Contaminated glassware

  • Suitable organic solvent (e.g., acetone or ethanol)

  • Dilute aqueous basic solution (e.g., 1 M sodium hydroxide (B78521) or sodium bicarbonate solution)

  • Deionized water

  • Designated liquid hazardous waste containers

Procedure:

  • Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent to remove the bulk of the organic residue. Collect this rinsate in the designated hazardous liquid waste container.

  • Basic Wash: Carefully add a dilute aqueous basic solution to the glassware. Swirl gently to ensure the entire contaminated surface is contacted. This will convert the boronic acid ester to a more water-soluble boronate salt.

  • Collect Basic Rinsate: Decant the basic solution into the hazardous liquid waste container.

  • Water Rinse: Rinse the glassware thoroughly with deionized water. Collect this initial water rinse in the hazardous liquid waste container.

  • Final Rinse: Perform a final rinse with deionized water. This final rinse water should also be collected as hazardous waste.[1]

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

References

Personal protective equipment for handling 4-Aminophenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Aminophenylboronic Acid Pinacol (B44631) Ester

This guide provides crucial safety and logistical information for the handling and disposal of 4-Aminophenylboronic acid pinacol ester (CAS No. 214360-73-3). The following procedures are based on established safety data sheets and best practices for handling boronic acid derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.

Immediate Safety Precautions

When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. This chemical is classified as hazardous, causing skin and serious eye irritation, and may cause respiratory tract irritation.[1][2]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.[3][4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][3]

Hygiene Measures:

  • Avoid all personal contact, including the inhalation of dust or vapors.[3]

  • Wash hands thoroughly with soap and water after handling and before breaks.

  • Do not eat, drink, or smoke in the laboratory.[3][5]

  • Remove any contaminated clothing immediately and wash it before reuse.[3]

Personal Protective Equipment (PPE)

The following PPE is mandatory for the routine handling of this compound to minimize exposure and ensure personal safety.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][3]To protect eyes from contact, which can cause serious irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves before use.[2][3][6]To prevent skin contact and potential irritation.[1]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[3]To protect skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][3]To prevent respiratory tract irritation.[1][2]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Weighing:

  • Before handling, ensure all required PPE is correctly worn.
  • Conduct all weighing and transfer operations within a chemical fume hood to control dust.
  • Use a spatula for transferring the solid material. Avoid creating dust clouds.

2. Dissolution:

  • This compound is soluble in common organic solvents such as chloroform, acetone, and ethyl acetate, but has poor solubility in water.[7]
  • When dissolving, add the solvent to the solid slowly to prevent splashing.
  • If heating is required, use a controlled heating source like a heating mantle and ensure proper ventilation.

3. Reaction Setup:

  • All reactions should be conducted in appropriate glassware within a fume hood.
  • Ensure the reaction setup is secure and properly clamped.

Disposal Plan

Spill Management:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Sweep up the material and place it into a suitable, labeled container for disposal. Avoid raising dust.[1][3]

  • Do not allow the chemical to enter drains.

Waste Disposal:

  • Dispose of chemical waste in accordance with local, state, and federal regulations.

  • Collect waste material in a clearly labeled, sealed container.

  • Contaminated materials, including gloves and lab coats, should be disposed of as hazardous waste according to institutional and regulatory guidelines.

Storage and Incompatibilities

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4] It is recommended to keep it refrigerated.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

Below is a workflow diagram outlining the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Prepare work area in a fume hood prep1->prep2 handle1 Weigh the required amount of the chemical prep2->handle1 handle2 Transfer to the reaction vessel handle1->handle2 handle3 Add solvent and proceed with the reaction handle2->handle3 clean1 Quench and work up the reaction handle3->clean1 clean2 Segregate and label all waste streams clean1->clean2 clean3 Dispose of waste in designated containers clean2->clean3 clean4 Decontaminate glassware and work surfaces clean3->clean4 clean5 Remove and dispose of PPE correctly clean4->clean5 clean6 Wash hands thoroughly clean5->clean6

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Aminophenylboronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
4-Aminophenylboronic acid pinacol ester

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.